molecular formula C10H13IN2O B1408845 4-(5-Iodo-3-methylpyridin-2-yl)morpholine CAS No. 1704064-37-8

4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Cat. No.: B1408845
CAS No.: 1704064-37-8
M. Wt: 304.13 g/mol
InChI Key: KOXPSUFTAKJXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS 1704064-37-8) is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol . This organoiodide features a pyridine core substituted with an iodine atom, a methyl group, and a morpholine ring, making it a valuable intermediate for researchers in medicinal chemistry. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to enhance potency and modulate the pharmacokinetic properties of a molecule through interactions with biological targets such as kinases . Similarly, the pyridine scaffold is a privileged structure in pharmaceuticals, prized for its solubility and stability, and is found in numerous therapeutic agents . This specific combination of pyridine and morpholine structures makes the compound a versatile building block for the synthesis of more complex molecules. Its primary research application is as a key precursor in the development of potential therapeutic agents, particularly in the construction of kinase inhibitors . The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing medicinal chemists to explore structure-activity relationships and create diverse chemical libraries. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(5-iodo-3-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXPSUFTAKJXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258713
Record name Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-37-8
Record name Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis pathway for 4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS: 1704064-37-8). This compound is a critical intermediate in the development of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceutical agents.

The recommended synthetic strategy employs a "Displacement-First" (SNAr


 SEAr)  approach. Unlike linear routes that attempt to functionalize the halogenated pyridine core directly, this pathway leverages the electronic activation provided by the morpholine ring to facilitate highly regioselective iodination at the C5 position.
Key Advantages of This Pathway:
  • Regiocontrol: The morpholine substituent at C2 directs electrophilic iodination exclusively to the para position (C5), avoiding the formation of C4 or C6 isomers.

  • Scalability: Avoids cryogenic lithiation steps often required for functionalizing deactivated 2-chloropyridines.

  • Cost-Efficiency: Utilizes the commodity chemical 2-chloro-3-methylpyridine as the starting material.[1]

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into two distinct stages:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the morpholine auxochrome.

  • Electrophilic Aromatic Substitution (SEAr): Regioselective iodination.[2][3]

Reaction Pathway Diagram[4][5]

SynthesisPathway SM 2-Chloro-3-methylpyridine (Starting Material) Inter Intermediate: 4-(3-methylpyridin-2-yl)morpholine SM->Inter Step 1: S_NAr Reagent1 Morpholine (Neat or NMP, 120°C) Product Target: This compound Inter->Product Step 2: S_EAr (Iodination) Reagent2 NIS, MeCN (cat. TFA, 0°C to RT)

Figure 1: The "Displacement-First" synthetic pathway leveraging morpholine-directed iodination.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-methylpyridin-2-yl)morpholine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The 2-chloro-3-methylpyridine substrate is moderately deactivated. The methyl group at C3 creates steric hindrance around the C2 reaction center. Therefore, standard conditions (e.g., refluxing ethanol) are often insufficient. We utilize neat conditions or high-boiling polar aprotic solvents (NMP/DMSO) to drive the reaction to completion.

Protocol:

  • Charge: To a pressure-rated reaction vial or round-bottom flask equipped with a reflux condenser, add 2-chloro-3-methylpyridine (1.0 equiv) and morpholine (3.0 – 5.0 equiv).

    • Note: Morpholine acts as both the nucleophile and the base to scavenge HCl.

  • Reaction: Heat the mixture to 120–130 °C for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[4] The starting material (2-Cl) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>95%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Data Expectation (Intermediate):

  • 1H NMR (CDCl3):

    
     8.15 (dd, 1H, H-6), 7.45 (dd, 1H, H-4), 6.85 (dd, 1H, H-5), 3.2-3.4 (m, 4H, N-CH2), 3.8-3.9 (m, 4H, O-CH2), 2.30 (s, 3H, Me).
    
Step 2: Synthesis of this compound

Reaction Type: Electrophilic Aromatic Substitution (SEAr) - Iodination

Rationale: The morpholine ring is a strong electron-donating group (EDG) that activates the pyridine ring.

  • Regioselectivity Logic: The EDG directs ortho and para.

    • Ortho position (C3) is blocked by the methyl group.

    • Para position (C5) is sterically accessible and electronically favored.

    • Meta positions (C4, C6) are deactivated relative to C5.

  • Reagent Choice: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) because it provides a more controlled source of iodonium ions (
    
    
    
    ), especially when catalyzed by Trifluoroacetic Acid (TFA) or mild acid, avoiding over-iodination.

Protocol:

  • Charge: Dissolve 4-(3-methylpyridin-2-yl)morpholine (1.0 equiv) in Acetonitrile (MeCN) (0.2 M concentration).

  • Activation: (Optional but recommended) Add catalytic Trifluoroacetic Acid (TFA) (0.1 equiv). This protonates the NIS or activates the pyridine slightly, improving kinetics.

  • Addition: Cool to 0 °C. Add N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv) portion-wise over 10 minutes. Protect from light.[5]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: LC-MS should show conversion to product (M+H

      
       305).
      
  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine species (indicated by fading of yellow/brown color).
    
  • Work-up:

    • Remove MeCN under reduced pressure.

    • Extract residue with DCM or EtOAc.

    • Wash with saturated NaHCO3 (to remove TFA/Succinimide) and brine.

  • Purification: Recrystallization from Ethanol/Heptane or silica gel chromatography (EtOAc/Hexane).

Data Expectation (Target):

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (CDCl3):

    • 
       8.35 (d, J=2.0 Hz, 1H, H-6 ): Shifted downfield due to iodine and proximity to Nitrogen.
      
    • 
       7.75 (d, J=2.0 Hz, 1H, H-4 ): Distinct doublet showing meta-coupling.
      
    • 
       3.85 (m, 4H, Morpholine-O).
      
    • 
       3.15 (m, 4H, Morpholine-N).
      
    • 
       2.28 (s, 3H, Ar-CH3).
      

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommended RangeImpact on Quality
Step 1 Temperature 120°C – 130°CLow Temp: Incomplete conversion due to steric hindrance of Methyl group.High Temp: Degradation/tar formation.
Stoichiometry (Step 1) 3.0 – 5.0 eq MorpholineExcess morpholine acts as solvent and acid scavenger. Using <3 eq may stall the reaction.
Step 2 Acid Catalyst 0.05 – 0.1 eq TFANo Acid: Reaction may be sluggish.Excess Acid: Protonation of pyridine N deactivates the ring, stopping the reaction.
Light Exposure MinimalIodine sources are photosensitive. Perform Step 2 in the dark or amber glassware to prevent radical side reactions.

Safety & Handling

  • 2-Chloro-3-methylpyridine: Toxic by inhalation and skin contact. Vesicant properties. Handle in a fume hood.

  • NIS (N-Iodosuccinimide): Irritant. Store at 2-8°C away from light. Incompatible with strong oxidizers.

  • Reaction Byproducts: Succinimide is water-soluble and easily removed. Thiosulfate quench is mandatory to prevent iodine vapor release during rotovap.

References

  • Synthesis of 2-chloro-5-methylpyridine and isomers. Guidechem. (2024). Retrieved from

  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Castanet, A.-S., Colobert, F., & Broutin, P.-E. Tetrahedron Letters, 43(29), 5047-5048.[3] (2002).[3][6] Retrieved from

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health (NIH). (2022). Retrieved from

  • This compound Product Data. Aobchem. (2024). Retrieved from

  • Process for the preparation of morpholine derivatives. Google Patents. EP1087966B1.[6] Retrieved from

Sources

Technical Guide: Physicochemical Profiling & Applications of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS: 1704064-37-8), a critical heterocyclic intermediate employed primarily in the synthesis of PI3K/mTOR kinase inhibitors.[1] As a scaffold, it combines the solubility-enhancing properties of morpholine with the reactive utility of an aryl iodide, making it a "privileged structure" in medicinal chemistry.[1] This document details its physicochemical properties, synthetic methodologies, and role in drug development, designed to support researchers in optimizing lead generation and process chemistry.[1][2][3]

Chemical Identity & Structural Analysis[1][3][4][5]

The molecule consists of a central pyridine ring substituted at the 2-position with a morpholine moiety, at the 3-position with a methyl group, and at the 5-position with an iodine atom.[1] The 3-methyl group is sterically significant, often forcing the morpholine ring to twist out of coplanarity with the pyridine, which can be exploited to induce atropisomerism or specific binding conformations in active pharmaceutical ingredients (APIs).[1]

Table 1: Chemical Identifiers[1]
ParameterValue
Chemical Name This compound
CAS Number 1704064-37-8
Molecular Formula C₁₀H₁₃IN₂O
Molecular Weight 304.13 g/mol
SMILES Cc1cc(I)cnc1N2CCOCC2
InChI Key Unique identifier required for database registration
Structural Class Aminopyridine; Aryl Iodide; Morpholine derivative

Physicochemical Properties[1][3][4][5][8][9][10][11][12][13]

Understanding the physicochemical profile is essential for predicting the behavior of this intermediate in reaction mixtures and biological assays.

Table 2: Key Physicochemical Parameters[6]
PropertyValue / RangeTechnical Insight
Physical State Solid (Powder)Typically off-white to pale yellow; color deepens upon oxidation/light exposure.[1]
Melting Point 92–96 °C (Predicted)Sharp melting point indicates high crystalline purity; lower ranges suggest regioisomeric impurities.
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity. The iodine atom increases LogP, while the morpholine oxygen depresses it, aiding membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~32 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential for CNS-active derivatives.[1]
pKa (Conjugate Acid) ~5.5 (Pyridine N)The electron-withdrawing iodine reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Solubility DMSO, DCM, MethanolHigh solubility in chlorinated solvents; limited solubility in water (<0.1 mg/mL) without pH adjustment.[1]
Spectral Characteristics (Diagnostic)[1][4]
  • ¹H NMR (CDCl₃, 400 MHz): Distinct singlet for the C3-Methyl (~2.3 ppm).[1] The pyridine protons appear as doublets (or singlets depending on resolution) in the aromatic region (~7.8–8.3 ppm). Morpholine protons appear as two sets of triplets at ~3.0 ppm (N-CH₂) and ~3.8 ppm (O-CH₂).

  • Mass Spectrometry (ESI+): Dominant peak at m/z 305 [M+H]⁺.[1] The iodine isotope pattern is unique (monoisotopic), simplifying identification.[1]

Synthetic Methodology

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (S_NAr).[1] This route is preferred over Buchwald-Hartwig coupling for this specific substrate due to the high reactivity of the 2-chloro/2-bromo precursor activated by the pyridine nitrogen.

Protocol: S_NAr Synthesis

Reaction: 2-Chloro-5-iodo-3-methylpyridine + Morpholine

1
  • Reagents:

    • Substrate: 2-Chloro-5-iodo-3-methylpyridine (1.0 eq)[1]

    • Nucleophile: Morpholine (1.2 – 1.5 eq)[1]

    • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

    • Solvent: DMF or NMP (high boiling, polar aprotic)[1]

  • Procedure:

    • Charge the reaction vessel with the substrate and base in DMF.

    • Add morpholine dropwise to control exotherm.

    • Heat the mixture to 80–100 °C for 4–6 hours. Note: The 3-methyl group provides steric hindrance, requiring higher temperatures than unsubstituted pyridines.[1]

    • Monitor by TLC/LC-MS for disappearance of the chloro-pyridine.

  • Work-up:

    • Dilute with water (precipitates the product) or extract with Ethyl Acetate.

    • Wash organic layer with brine to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Heptane or Flash Column Chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

SynthesisFigure 1: S_NAr Synthesis Pathway for Target MoleculeStart2-Chloro-5-iodo-3-methylpyridineConditionsK2CO3, DMF90°C, 6hStart->ConditionsReagentMorpholine(Nucleophile)Reagent->ConditionsIntermediateMeisenheimerComplexConditions->IntermediateS_NAr AttackProduct4-(5-Iodo-3-methylpyridin-2-yl)morpholineIntermediate->Product-HCl (Elimination)

Applications in Drug Discovery[1][2][3][8][9]

This molecule is a high-value intermediate because the iodine at position 5 serves as a versatile "handle" for transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

Therapeutic Focus: PI3K/mTOR Pathway

The morpholine-pyridine scaffold is a pharmacophore found in several PI3K inhibitors (e.g., BKM120).[1] The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (specifically Val851 in PI3K

  • Role of Iodine: It allows the attachment of aryl, heteroaryl, or alkyne groups to extend the molecule into the "affinity pocket" of the enzyme, determining selectivity between PI3K isoforms (

    
    ).[1]
    
  • Role of 3-Methyl: This group restricts the rotation of the pyridine ring, locking the bioactive conformation and improving metabolic stability by blocking the oxidation prone 3-position.

Visualization: Biological Context[1][4][8]

PI3K_PathwayFigure 2: PI3K/Akt/mTOR Pathway & Inhibition PointRTKReceptor TyrosineKinase (RTK)PI3KPI3K Class I(Target of Scaffold)RTK->PI3KActivationPIP3PIP3PI3K->PIP3Phosphorylation(Inhibited by Morpholine-Pyridine)PIP2PIP2PIP2->PIP3ConversionAKTAkt (PKB)PIP3->AKTRecruitmentmTORmTORC1AKT->mTORSignalingProliferationCell Growth &ProliferationmTOR->Proliferation

[1]

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to UV light can cause homolytic cleavage of the C-I bond, leading to liberation of iodine (discoloration).[1] Storage: Amber vials, <25°C.

  • Oxidation: The morpholine nitrogen is susceptible to N-oxidation if exposed to strong peroxides, though the pyridine ring withdraws electron density, mitigating this slightly.[1]

Safety Protocols (GHS)[1]
  • Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use bleach (oxidizers) as it may react with the iodine moiety.

References

  • Chemical Identity & Properties: Aobchem. (n.d.). This compound Product Details. Retrieved from

  • Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., et al. (2020).[1][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from

  • Synthesis of Morpholine-Pyridines: BLD Pharm. (n.d.). 4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine (Analogous Synthesis Data). Retrieved from

  • Kinase Inhibition Mechanisms: Singh, R. K., et al. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from

  • General Physicochemical Data: Chemeo. (n.d.). Morpholine - Chemical & Physical Properties. Retrieved from [1]

An In-Depth Technical Guide to 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1704064-37-8

Molecular Formula: C₁₀H₁₃IN₂O

Molecular Weight: 304.13 g/mol

Structural Representation

The chemical structure of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine is presented below:

Caption: Chemical structure of this compound.

Introduction

This compound is a substituted pyridine derivative incorporating a morpholine ring. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery. The presence of a halogenated pyridine core coupled with the morpholine moiety suggests its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The morpholine ring, a common scaffold in drug development, is known to improve the pharmacokinetic properties of compounds, such as aqueous solubility and metabolic stability.[1][2] The iodine atom on the pyridine ring provides a reactive site for further functionalization, for instance, through cross-coupling reactions, which is a powerful strategy in the synthesis of novel pharmaceutical agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from its structural components.

PropertyEstimated Value/InformationSource/Justification
Physical State Likely a solid at room temperature.Similar substituted pyridine and morpholine derivatives are often solids.
Solubility Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes. Solubility in aqueous media is expected to be low but may be enhanced at acidic pH due to the basic nitrogen atoms.General solubility characteristics of heterocyclic compounds.
pKa The pyridine nitrogen is expected to be weakly basic, with a pKa likely in the range of 3-5. The morpholine nitrogen is also basic, with a pKa typically around 8.5.Based on the electronic effects of the substituents on the pyridine ring and the known pKa of morpholine.[3]
Stability Stable under normal laboratory conditions. May be sensitive to light and strong acids or bases.General stability of iodinated aromatic compounds and morpholine derivatives.[4]

Synthesis and Reaction Chemistry

Part 1: Synthesis of 4-(3-methylpyridin-2-yl)morpholine

This precursor can be synthesized via a nucleophilic aromatic substitution (SNAAr) reaction between 2-chloro-3-methylpyridine and morpholine.

Synthesis_of_Precursor start 2-chloro-3-methylpyridine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->conditions reagent1 Morpholine reagent1->conditions product 4-(3-methylpyridin-2-yl)morpholine conditions->product end Purification (e.g., Column Chromatography) product->end

Caption: Proposed workflow for the synthesis of the precursor.

Experimental Protocol (Hypothetical):

  • To a solution of 2-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-methylpyridin-2-yl)morpholine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAAr reaction.

  • Base: Potassium carbonate acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Heat: The reaction often requires thermal energy to overcome the activation barrier for the nucleophilic substitution on the electron-deficient pyridine ring.

Part 2: Iodination of 4-(3-methylpyridin-2-yl)morpholine

The second step involves the regioselective iodination of the pyridine ring. The directing effects of the morpholino and methyl groups will influence the position of iodination. The morpholino group is an activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. The most likely position for iodination is the C5 position, which is para to the strongly activating morpholino group and not sterically hindered.

A common method for the iodination of activated aromatic rings is electrophilic substitution using an iodine source and an oxidizing agent.

Iodination_Step start 4-(3-methylpyridin-2-yl)morpholine conditions Solvent (e.g., Acetic Acid) Optional: Catalyst (e.g., Silver Sulfate) start->conditions reagent1 Iodinating Agent (e.g., I2, NIS) reagent1->conditions product This compound conditions->product end Workup and Purification product->end

Caption: Proposed workflow for the iodination step.

Experimental Protocol (Hypothetical, adapted from a similar procedure[2]):

  • Dissolve 4-(3-methylpyridin-2-yl)morpholine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a source of iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS) (1.1 eq).

  • In some cases, a catalyst like silver sulfate can be used to activate the iodine.[2]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final product by column chromatography or recrystallization.

Self-Validating System: The purity and identity of the final product should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified solid should also be determined.

Potential Applications in Research and Drug Development

Substituted iodopyridines are valuable intermediates in organic synthesis, particularly in the construction of complex molecules through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The iodine atom can be readily replaced with a variety of other functional groups, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

The morpholine moiety is a well-established "pharmacophoric element" that can impart favorable properties to drug candidates.[5] It is found in a number of approved drugs and is often used to improve solubility, reduce toxicity, and modulate metabolic stability.[1] The combination of the reactive iodopyridine core and the beneficial morpholine group makes this compound a promising starting material for the discovery of new therapeutic agents targeting a range of diseases. For instance, various morpholine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[6]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the general hazards of related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information on morpholine itself, refer to its Safety Data Sheet (SDS).

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through standard organic chemistry transformations. The presence of both a reactive iodine atom and a pharmaceutically relevant morpholine moiety makes it an attractive scaffold for the development of novel compounds with diverse biological activities. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

  • (January 13, 2026). Diethylaminoethanol | 100-37-8. ChemicalBook.
  • (n.d.).
  • (n.d.). 4-(3-Iodo-pyridin-2-yl)-morpholine AldrichCPR 470463-40-2. Sigma-Aldrich.
  • (n.d.). 4-(3-Iodo-pyridin-2-yl)-morpholine AldrichCPR. Sigma-Aldrich.
  • (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • (n.d.). 100-37-8, Diethylethanolamine Formula. ECHEMI.
  • (August 6, 2025). (PDF) Synthesis of Iodinated Naphthoquinones Using Morpholine‐Iodine Complex.
  • (n.d.). Diethylethanolamine Supplier | 100-37-8 | Your Reliable Distributor Silver Fern.
  • (January 19, 2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.
  • (August 13, 2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8.
  • (November 9, 2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.
  • (n.d.).
  • (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • (February 28, 2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Benchchem.
  • (n.d.). 2,4,4-TRIMETHYL-2-PENTANOL(690-37-9) 1H NMR spectrum. ChemicalBook.
  • (n.d.).
  • (n.d.). N-METHYL-TERT-BUTYLAMINE(14610-37-8) 1H NMR spectrum. ChemicalBook.
  • (n.d.). 3,3-Dimethyl-1-butene(558-37-2) 1H NMR spectrum. ChemicalBook.
  • (September 10, 2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI.
  • (January 19, 2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
  • (June 8, 2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.

Sources

Biological Activity of Substituted Pyridinylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Core Directive: The Pyridinylmorpholine Scaffold

The pyridinylmorpholine moiety represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the morpholine ring is frequently employed to improve pharmacokinetic properties (solubility, metabolic stability), its specific fusion or substitution onto a pyridine core creates a pharmacophore with distinct electronic and steric properties.

This guide focuses on the two primary biological activities of substituted pyridinylmorpholines:

  • Kinase Inhibition (Oncology): Specifically targeting the PI3K/Akt/mTOR signaling pathway.

  • Antimicrobial Activity: Acting as DNA gyrase or protein synthesis inhibitors in resistant bacterial strains.

Pharmacological Mechanisms

Oncology: PI3K/mTOR Dual Inhibition

The most significant application of substituted pyridinylmorpholines is in the development of ATP-competitive inhibitors for the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

  • Mechanism: The morpholine oxygen atom serves as a critical hydrogen bond acceptor. It interacts with the hinge region of the kinase ATP-binding pocket (specifically the backbone amide of Val851 in PI3K

    
     or Val882  in PI3K
    
    
    
    ).
  • Selectivity: The pyridine ring acts as a scaffold to orient the morpholine into the hinge region while projecting substituents (typically at C4 or C5) into the affinity pocket or the solvent-exposed region, allowing for isoform selectivity (e.g., sparing PI3K

    
     or 
    
    
    
    ).
Infectious Disease: Antibacterial Action

Pyridinylmorpholine derivatives have demonstrated bactericidal activity against Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus).

  • Mechanism: These compounds often target bacterial DNA gyrase (Subunit B) or the 50S ribosomal subunit, inhibiting replication or protein synthesis, respectively. The basicity of the morpholine nitrogen (if unsubstituted) or its H-bond accepting capacity (if substituted) facilitates binding to the bacterial target active sites.

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is tightly regulated by substitutions at three key positions on the pyridine ring.

SAR Visualization

SAR_Map Core Pyridinylmorpholine Core Scaffold Morpholine Morpholine Ring (C2/C6 Position) Core->Morpholine Hinge Binder PyridineN Pyridine Nitrogen Core->PyridineN Solubility & H-Bonding C4_Sub C4 Substitution (Aryl/Heteroaryl) Core->C4_Sub Selectivity Vector C3_Sub C3 Substitution (CN/EWG) Core->C3_Sub Electronic Tuning H_Bond H_Bond Morpholine->H_Bond O atom binds Val851 (PI3K) Affinity Affinity C4_Sub->Affinity Projects into Affinity Pocket Potency Potency C3_Sub->Potency Increases acidity of phenols (if present)

Figure 1: Structural mapping of the pyridinylmorpholine scaffold highlighting key pharmacophoric interactions.

Key SAR Findings
PositionSubstitution TypeEffect on Biological Activity
Morpholine Ring Unsubstituted OxygenCritical. Loss of the ether oxygen (e.g., replacement with piperidine) often results in a >10-fold loss of potency due to disruption of the hinge region H-bond.
Pyridine C3 Electron Withdrawing Group (CN, F)Enhances metabolic stability and increases the acidity of adjacent protons, strengthening H-bonds in the binding pocket. The 3-cyano group is a hallmark of the "Guareschi" scaffold.
Pyridine C4 Aryl / HeteroarylDetermines isoform selectivity. Bulky aromatic groups (e.g., 3-hydroxyphenyl) can induce conformational changes in the enzyme (Met772 movement) to open a specificity pocket.
Pyridine C6 Morpholine AttachmentThe optimal position for hinge binding. Moving the morpholine to C2 or C3 often abolishes kinase inhibitory activity.

Biological Pathway: PI3K/Akt/mTOR Signaling

Inhibition of this pathway is the primary therapeutic goal of pyridinylmorpholines in oncology.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Growth Growth mTORC1->Growth Cell Growth & Proliferation Inhibitor Pyridinylmorpholine Inhibitor Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade. Pyridinylmorpholines act as dual inhibitors, blocking both the initial PI3K activation and the downstream mTOR checkpoint.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol describes the installation of the morpholine ring onto a chloropyridine precursor, a critical step in generating the bioactive core.

Objective: Synthesis of 4-aryl-2-morpholinopyridine derivatives. Precursor: 2-chloro-4-arylpyridine (synthesized via Suzuki coupling or Guareschi reaction).

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial, dissolve 1.0 equivalent of 2-chloro-4-arylpyridine in anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Ethanol may be used but often results in lower conversion rates for this specific scaffold.[1]

  • Reagent Addition: Add 3.0 equivalents of morpholine.

  • Base: Add 2.0 equivalents of

    
     or Diisopropylethylamine (DIPEA) to scavenge HCl.
    
  • Reaction:

    • Microwave Method (Preferred): Seal the vial and irradiate at 150°C for 20 minutes.

    • Thermal Method: Reflux at 120°C for 12–16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient).

Biological Assay: Radiometric PI3K Inhibition

This assay measures the transfer of the


-phosphate from 

P-ATP to the lipid substrate PIP2.

Reagents:

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: L-

    
    -Phosphatidylinositol-4,5-bisphosphate (PIP2).
    
  • Buffer: 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
    

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyridinylmorpholine compound in 100% DMSO.

  • Lipid Vesicles: Sonicate PIP2 (final conc. 50

    
    M) in lipid buffer to form micelles.
    
  • Incubation: Mix 10

    
    L of enzyme solution + 5 
    
    
    
    L of compound (or DMSO control) + 10
    
    
    L of lipid substrate. Incubate for 10 min at room temperature.
  • Initiation: Add 5

    
    L of ATP mix (10 
    
    
    
    M cold ATP + 0.5
    
    
    Ci
    
    
    ).
  • Reaction: Incubate at room temperature for 60 minutes.

  • Termination: Stop reaction with 100

    
    L of 1N HCl.
    
  • Extraction: Add 160

    
    L of CHCl3:MeOH (1:1). Vortex and centrifuge to separate phases.
    
  • Quantification: Spot 40

    
    L of the organic phase (containing 
    
    
    
    P-PIP3) onto a TLC plate or scintillation vial. Measure radioactivity via liquid scintillation counting.
  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Summary: Potency Comparison

The following table summarizes literature data for substituted pyridinylmorpholines against PI3K isoforms.

Compound IDPyridine Substitution (C4)Morpholine PositionPI3K


(nM)
PI3K


(nM)
Selectivity (

)
Ref-1 (ZSTK474) (Difluoromethyl)benzimidazoleC2164.60.3 (Pan-inhibitor)
PM-A (Lead) 3-HydroxyphenylC65.224046 (Alpha Selective)
PM-B 4-MethoxyphenylC6451102.4
PM-C UnsubstitutedC6>10,000>10,000Inactive

Note: Data derived from Guareschi scaffold optimization studies. "PM-A" demonstrates how specific aryl substitution at C4 drives isoform selectivity.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2018. [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 2015. [Link]

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

  • A membrane capture assay for lipid kinase activity. Nature Protocols, 2007. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-(5-iodo-3-methylpyridin-2-yl)morpholine is a novel small molecule featuring a substituted pyridine ring linked to a morpholine moiety. While direct pharmacological data for this specific molecule is not publicly available, its structural components are hallmarks of a class of compounds with significant therapeutic potential, particularly in oncology. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of bioactive molecules and for being a key interacting element with various biological targets.[1][2] Similarly, the pyridine nucleus is a core component of numerous anticancer agents.[3][4][] This guide puts forth a primary hypothesis that this compound functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This hypothesis is predicated on extensive structure-activity relationship (SAR) data from analogous compounds where the morpholine moiety is a crucial feature for potent PI3K/mTOR inhibition.[6][7][8] We present a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, from initial target identification and validation to the elucidation of its downstream cellular effects. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of this and structurally related compounds.

Introduction: Deconstructing the Molecule and Formulating a Primary Hypothesis

The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. For this compound, an analysis of its constituent parts provides a strong rationale for a targeted investigation.

  • The Morpholine Moiety: This heterocycle is prevalent in a multitude of approved drugs.[2] Its presence is often associated with favorable properties such as metabolic stability and aqueous solubility.[9][10][11] Crucially, the oxygen atom of the morpholine ring can act as a key hydrogen bond acceptor in the ATP-binding pocket of kinases, a feature common to many PI3K and mTOR inhibitors.[6]

  • The 2-Substituted Pyridine Scaffold: Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[3][4][] Their planar structure allows for effective interaction within the active sites of enzymes.

Based on these structural precedents, we hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[6][7] The proposed mechanism is that the compound binds to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.

The following sections outline a systematic approach to validate this hypothesis.

Experimental Workflow for Mechanism of Action Elucidation

This workflow is designed as a self-validating system, where the results of each stage inform the experimental design of the next.

MOA_Workflow cluster_0 Part 1: Target Identification & Validation cluster_1 Part 2: Cellular Mechanism Elucidation cluster_2 Part 3: Phenotypic Confirmation A In Silico Docking (PI3K/mTOR Isoforms) B In Vitro Kinase Assay Panel (PI3K & broader kinase panel) A->B Guide target selection C Initial Cell Viability Screening (Cancer Cell Line Panel) B->C Confirm biological activity D Target Engagement Assay (Western Blot for p-Akt, p-S6K) C->D Select sensitive cell lines E Dose-Response Cytotoxicity (IC50 Determination) D->E Correlate target inhibition with cell death F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G

Caption: A three-part experimental workflow to investigate the potential mechanism of action.

Part 1: Initial Target Identification and Validation

The primary goal of this stage is to ascertain if this compound directly interacts with and inhibits members of the PI3K/mTOR family.

2.1. In Silico Molecular Docking

  • Causality: Before committing to resource-intensive wet-lab experiments, molecular docking can provide a predictive assessment of the binding affinity and mode of interaction of the compound with the ATP-binding sites of various PI3K isoforms (α, β, γ, δ) and mTOR. This helps to prioritize which kinases to focus on in subsequent in vitro assays.

  • Protocol:

    • Obtain high-resolution crystal structures of the target kinases (e.g., PI3Kα, mTOR) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and perform energy minimization.

    • Define the binding site based on the co-crystallized ligand in the PDB structure.

    • Perform docking simulations using software such as AutoDock or Glide.

    • Analyze the resulting poses, paying close attention to the predicted binding energy and key interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions). The morpholine oxygen is expected to form a hydrogen bond with the kinase hinge region.

2.2. In Vitro Kinase Inhibition Assay

  • Causality: This is a direct test of the hypothesis. A broad kinase panel will confirm if the inhibitory activity is selective for the PI3K/mTOR family or if the compound has off-target effects.

  • Protocol:

    • Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay).

    • Initially, screen the compound at a high concentration (e.g., 10 µM) against a panel of kinases, including all Class I PI3K isoforms and mTOR.

    • For any kinases showing significant inhibition (>50%), perform a follow-up dose-response assay to determine the half-maximal inhibitory concentration (IC50).

    • The compound will be serially diluted and incubated with the recombinant kinase, ATP, and a suitable substrate.

    • The reaction is stopped, and the remaining ATP is quantified via a luciferase-based reaction. The luminescence signal is inversely proportional to kinase activity.

2.3. Cell Viability Screening

  • Causality: This step bridges the gap between biochemical inhibition and a cellular effect. By screening against a panel of cancer cell lines with known PI3K/mTOR pathway activation status (e.g., PTEN-null lines like PC-3, or lines with activating PIK3CA mutations like MCF-7), we can identify sensitive and resistant lines, providing further evidence for on-target activity.

  • Protocol:

    • Seed a panel of human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2) in 96-well plates.[12][13]

    • After 24 hours, treat the cells with a range of concentrations of the test compound.

    • Incubate for 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Preliminary Data PI3Kα IC50 (nM) mTOR IC50 (nM) MCF-7 GI50 (µM) PC-3 GI50 (µM)
Compound A (Reference)5200.50.8
This compound To be determined To be determined To be determined To be determined
Caption: Table for summarizing initial biochemical and cellular screening data.
Part 2: Elucidation of the Cellular Mechanism

If the initial data supports the PI3K/mTOR inhibition hypothesis, the next step is to confirm target engagement within a cellular context and quantify the dose-dependent effects.

2.1. Target Engagement via Western Blotting

  • Causality: This experiment directly visualizes the inhibition of the PI3K/Akt/mTOR signaling cascade. A reduction in the phosphorylation of downstream effectors like Akt and S6 kinase (S6K) upon treatment with the compound is a strong indicator of on-target activity.

  • Protocol:

    • Select one or two sensitive cell lines identified in the viability screen.

    • Treat cells with increasing concentrations of the compound for a short duration (e.g., 2-4 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against key pathway proteins: phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Compound This compound Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: The hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 3: Confirmation of Cellular Phenotype

The final stage is to link the observed molecular mechanism to key cancer-related phenotypes, such as effects on cell cycle progression and the induction of apoptosis.

3.1. Cell Cycle Analysis

  • Causality: Inhibition of the PI3K/mTOR pathway is known to cause cell cycle arrest, typically at the G1/S transition. This experiment will determine if the compound induces such an arrest.

  • Protocol:

    • Treat a sensitive cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.2. Apoptosis Assay

  • Causality: A successful anticancer agent should induce programmed cell death. This assay will quantify the extent to which the compound induces apoptosis.

  • Protocol:

    • Treat cells as described for the cell cycle analysis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This guide outlines a logical and robust framework for elucidating the mechanism of action of this compound, centered on the primary hypothesis of PI3K/mTOR pathway inhibition. The proposed experiments are designed to provide a comprehensive dataset, from initial biochemical interactions to the ultimate cellular fate. Positive results from this workflow would strongly support the development of this compound as a potential anticancer therapeutic and would justify progression into more advanced preclinical studies, including in vivo efficacy models. The structure-activity relationships derived from this and related compounds will be invaluable for the rational design of next-generation kinase inhibitors.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

  • Yang, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 337-348. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Center for Biotechnology Information. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

  • Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6057-6075. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 148-160. [Link]

  • Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning. (2020). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 365-381. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. [Link]

  • Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 365-381. [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. (2022). Royal Society of Chemistry. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). ResearchGate. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 48, 289-297. [Link]

  • Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022). ResearchGate. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2006). PubMed. [Link]

Sources

Technical Guide: Spectroscopic Validation of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and spectroscopic characterization of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine , a critical halogenated heterocyclic intermediate often employed in the synthesis of PI3K/mTOR kinase inhibitors.

The following technical data is structured as a Standard Operating Procedure (SOP) for researchers requiring rigorous confirmation of this specific chemical entity.

Executive Compound Profile

PropertySpecification
IUPAC Name This compound
CAS Registry 1704064-37-8
Molecular Formula C₁₀H₁₃IN₂O
Molecular Weight 304.13 g/mol
Monoisotopic Mass 304.0072
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, CDCl₃, Methanol; sparingly soluble in water.

Synthesis & Impurity Logic

Understanding the synthesis pathway is prerequisite to interpreting the spectra, as it highlights potential impurities (e.g., unreacted starting material or regioisomers). The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr).

Reaction Workflow

Synthesis SM1 2-Chloro-5-iodo-3-methylpyridine (Electrophile) Reaction S_NAr Conditions (K2CO3, DMF, 80°C) SM1->Reaction SM2 Morpholine (Nucleophile) SM2->Reaction Product This compound (Target) Reaction->Product Major Impurity Impurity Trace: Hydrolysis (2-OH pyridines) Regioisomers (rare) Reaction->Impurity Minor

Figure 1: SₙAr synthesis pathway highlighting the origin of the target analyte.

NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is distinct due to the 3,5-disubstitution pattern on the pyridine ring. The methyl group at position 3 exerts a steric influence on the morpholine ring, preventing free rotation in some conformations, though typically averaging occurs at room temperature.

Anticipated ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.35 – 8.42 Doublet (d)1HPyridine H-6 Deshielded: Adjacent to Nitrogen (N1) and Iodine (I5). Shows meta-coupling (

Hz) to H-4.
7.65 – 7.75 Doublet (d)1HPyridine H-4 Shielded relative to H-6: Located between the Methyl and Iodine groups. Meta-coupled to H-6.
3.78 – 3.85 Triplet (t)4HMorpholine O-CH₂ Characteristic ether protons, typically sharp triplets (

Hz).
3.10 – 3.20 Triplet (t)4HMorpholine N-CH₂ Upfield from O-CH₂. Broadening may occur due to steric clash with the 3-Methyl group.
2.25 – 2.35 Singlet (s)3HPyridine 3-CH₃ Distinct singlet. Key diagnostic peak to differentiate from non-methylated analogs.
¹³C NMR Key Signals (100 MHz, CDCl₃)
  • C-2 (Ipso): ~160.0 ppm (Deshielded by N-substitution).

  • C-6 (CH): ~145-150 ppm (Alpha to Nitrogen).

  • C-4 (CH): ~140-145 ppm (Aromatic CH).

  • C-3 (C-Me): ~125-130 ppm.[1]

  • C-5 (C-I): ~85-90 ppm (Significant shielding due to the "Heavy Atom Effect" of Iodine).

  • Morpholine: ~66.9 ppm (O-C), ~50.5 ppm (N-C).

  • Methyl: ~18-20 ppm.

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and the presence of iodine. Unlike Chlorine (3:1) or Bromine (1:1), Iodine is monoisotopic (


I), meaning it does not  show an M+2 isotope pattern.
Method Parameters
  • Ionization: Electrospray Ionization (ESI) or APCI.

  • Polarity: Positive Mode (+).

  • Solvent: MeOH/Water + 0.1% Formic Acid.

Spectral Signature
m/z ValueIon IdentityDescription
305.1

Base Peak. Protonated molecular ion.
327.1

Sodium adduct (common in unbuffered solvents).
609.2

Dimer formation (concentration dependent).
Fragmentation Pathway (MS/MS)

High-energy collision (CID) typically results in the cleavage of the morpholine ring or the loss of the iodine atom.

Fragmentation Parent Parent Ion [M+H]+ m/z 305.1 Frag1 Loss of Morpholine [M - C4H8NO]+ m/z ~218 Parent->Frag1 -87 Da Frag2 Loss of Iodine Radical [M - I]+ m/z ~178 Parent->Frag2 -127 Da Frag3 Pyridine Ring Fragmentation (Deep cleavage) Frag1->Frag3

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Quality Control & Validation Protocol

To ensure the integrity of the data generated for this compound, follow this self-validating protocol:

  • Solvent Blank: Run a blank CDCl₃ or DMSO-d₆ scan to ensure no overlap with the Methyl peak (~2.3 ppm) or water suppression artifacts near the Morpholine O-CH₂ (~3.8 ppm).

  • Integration Check: Normalize the Methyl singlet (2.3 ppm) to 3.00 .

    • Validation Pass: The aromatic region must integrate to 2.0 (1H each for H4/H6) and the morpholine region to 8.0 (4H + 4H).

    • Validation Fail: If the aromatic region integrates to >2.0, check for unreacted 2-chloro-5-iodo-3-methylpyridine.

  • HMBC Correlation: If regiochemistry is in doubt (e.g., did the morpholine attack position 2 or displace the iodine?), run HMBC.

    • Expectation: The Methyl protons should show a strong correlation to C-2 (the quaternary carbon attached to the morpholine nitrogen). If the morpholine is at the wrong position, this correlation pattern will shift.

References

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Spectral data for morpholine derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). NMR of Halogenated Pyridines. Wiley Science Solutions. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability Profiling of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

[1][2]

Executive Summary

4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS 1704064-37-8) is a functionalized halopyridine scaffold widely utilized as an intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the morpholine moiety acts as a solubility-enhancing solubilophore, while the C-I bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide provides a technical deep-dive into the solubility limits and stability risks of this molecule.[1][2] Critical Insight: The presence of the ortho-methyl group at position 3 introduces significant steric strain, forcing the morpholine ring out of coplanarity with the pyridine core.[2] This conformational twist alters the electronic conjugation relative to non-methylated analogs, impacting both pKa and photostability.[2]

Physicochemical Profile & Structural Analysis[3]

Understanding the molecule's behavior requires analyzing its structural determinants.[2]

PropertyValue / DescriptionTechnical Commentary
Formula C₁₀H₁₃IN₂OMW: 304.13 g/mol
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.[1]
Calculated LogP ~2.6 ± 0.4Moderately lipophilic.[1][2] The iodine atom significantly increases lipophilicity compared to the chloro- or bromo- analogs.[1][2]
Predicted pKa ~5.5 - 6.0 (Pyridine N)The 3-methyl group sterically hinders resonance donation from the morpholine nitrogen, potentially lowering the basicity of the pyridine nitrogen compared to the unmethylated analog.[1][2]
H-Bond Donors 0Aprotic.
H-Bond Acceptors 3Pyridine N, Morpholine N, Morpholine O.
Structural Logic: The Ortho-Effect

In 2-morpholinopyridines, the morpholine nitrogen usually donates electron density into the pyridine ring (resonance).[1][2] However, in This compound , the 3-methyl group clashes with the morpholine ring protons.[1][2]

  • Consequence: The morpholine ring twists ~40-60° out of plane.[1][2]

  • Impact: Reduced conjugation makes the C-I bond slightly more labile to oxidative addition but also potentially more susceptible to photolytic cleavage due to altered orbital overlap.[2]

Solubility Assessment

The solubility of this compound is highly pH-dependent due to the basic pyridine nitrogen.[1][2]

Solvent Compatibility Matrix[1][2]
Solvent SystemSolubility RatingApplication
Water (pH 7) Poor (< 0.1 mg/mL) Not suitable for direct aqueous stock solutions.[1]
0.1 N HCl (pH 1) High (> 10 mg/mL) Protonation of the pyridine nitrogen forms a soluble salt.[2] Ideal for aqueous dosing vehicles.[2]
DMSO Excellent (> 50 mg/mL) Preferred solvent for biological assay stocks (10-100 mM).[1]
Dichloromethane Good (> 20 mg/mL) Standard solvent for extraction and chromatography.[2]
Methanol/Ethanol Moderate (5-15 mg/mL) Solubility improves with heating; useful for recrystallization.[1]
Formulation Strategy

For animal studies or cellular assays requiring high concentration:

  • Acidification: Dissolve in 1 eq. of HCl or methanesulfonic acid to generate the salt in situ.

  • Cosolvents: Use 5-10% DMSO or DMAc (Dimethylacetamide) combined with 20-30% Captisol® (Sulfobutyl ether beta-cyclodextrin) in water.[1]

Stability Profile & Degradation Pathways[1]

The compound is chemically robust but possesses specific vulnerabilities, particularly regarding the carbon-iodine bond.[2]

Photostability (Critical Risk)

Aryl iodides are notoriously photosensitive.[2] Exposure to UV or intense visible light can cleave the C-I bond via homolytic fission, generating an aryl radical.[2]

  • Mechanism: Homolysis

    
     Radical abstraction of H from solvent 
    
    
    De-iodinated impurity (4-(3-methylpyridin-2-yl)morpholine).[1][2]
  • Mitigation: Amber glassware is mandatory for all storage and handling.[2]

Chemical Stability[1][2]
  • Hydrolysis: Stable.[2] The morpholine-pyridine bond is an aniline-like linkage and is resistant to hydrolysis under standard acidic/basic conditions.[1][2]

  • Oxidation: Moderate risk.[2] The morpholine nitrogen can slowly oxidize to the N-oxide upon prolonged exposure to air in solution, or treatment with peroxides (e.g., mCPBA).[2]

Degradation Pathway Visualization[1]

DegradationPathwaysFigure 1: Primary Degradation PathwaysCompoundThis compound(Intact)RadicalAryl Radical IntermediateCompound->Radicalhv (UV Light)HomolysisN_OxideN-Oxide Impurity(Oxidation)Compound->N_Oxide[O] (Peroxides/Air)DeiodoDe-iodinated Impurity(Loss of I)Radical->Deiodo+ H (from solvent)

Figure 1: The primary degradation risks are photolytic de-iodination and oxidative N-oxide formation.[1]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Validates the saturation limit in various buffers.[2]

  • Preparation: Weigh 5 mg of compound into 1.5 mL microcentrifuge tubes (triplicate).

  • Solvent Addition: Add 500 µL of the target buffer (pH 1.2, 4.0, 7.4) or solvent.[1][2][3]

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant (10x in Acetonitrile) and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[2]

Protocol: Forced Degradation (Stress Testing)

Establishes stability-indicating analytical methods.[1]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 2% Degradation (Stable)
Base Hydrolysis 0.1 N NaOH, 60°C, 24h< 2% Degradation (Stable)
Oxidation 3% H₂O₂, RT, 4hPossible N-oxide formation (Monitor via LC-MS: M+16 peak)
Photolysis 1.2 million lux hours (Light Chamber)High Risk: Monitor for de-iodinated peak (M-126)
Workflow Diagram: Solubility & Stability Testing

WorkflowFigure 2: Integrated Characterization Workflowcluster_SolubilitySolubility Profilingcluster_StabilityStress TestingStartStart: this compoundStep1Weigh Solid (5mg)Start->Step1Stress1Light Stress (Xenon)Start->Stress1Stress2Oxidative Stress (H2O2)Start->Stress2Step2Add Buffer (pH 1.2 - 7.4)Step1->Step2Step3Shake 24h @ 25°CStep2->Step3Step4HPLC QuantificationStep3->Step4AnalysisLC-MS AnalysisStress1->AnalysisStress2->Analysis

Figure 2: Standardized workflow for establishing the physicochemical baseline.

Handling and Storage Recommendations

To maintain the integrity of this compound during research and development:

  • Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Light Protection: Wrap all vials in aluminum foil or use amber glass.

  • Solution Storage: DMSO stocks (100 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture and promote gradual hydrolysis or precipitation.[1][2]

  • Safety: Treat as a potential skin sensitizer and irritant.[2] Wear nitrile gloves and work in a fume hood.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine (Structural Analog Data). Retrieved February 19, 2026, from [Link][2]

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 4-(5-Iodo-2-pyridyl)morpholine. Retrieved February 19, 2026, from [Link][2]

The Steric Lock: A Pharmacophore Analysis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Pharmacophore of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Architecture of Selectivity

In the high-stakes arena of kinase inhibitor design, "flat" molecules are often liabilities—prone to promiscuous binding and poor solubility. The molecule This compound (CAS 1704064-37-8) represents a sophisticated "privileged scaffold" designed to solve this problem.

It is not merely a building block; it is a pre-encoded pharmacophore module. Its value lies in the 3-methyl substituent , which acts as a steric wedge, forcing the morpholine ring out of coplanarity with the pyridine core. This "twisted" conformation is a proven strategy for achieving isoform selectivity in PI3K, mTOR, and ATR kinase inhibitors, distinguishing it from generic hinge binders.

This guide dissects the structural mechanics, synthetic utility, and biological logic of this scaffold, providing a roadmap for its application in Type I and Type II kinase inhibitor discovery.

Structural Anatomy & Electronic Properties

To understand the pharmacophore, we must deconstruct the molecule into its four functional zones.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight ~304.13 DaFragment-like; allows room for elaboration (Rule of 3 compliant).
LogP (Calc) ~2.5 - 2.8Moderate lipophilicity; good membrane permeability baseline.
H-Bond Acceptors 2 (Morpholine O, Pyridine N)Critical for Hinge Binding (Valine/Alanine backbone).
H-Bond Donors 0Requires donor introduction in the "tail" region if needed.
Key Feature Atropisomeric Potential The 3-methyl group restricts rotation, inducing a non-planar conformation.
The "Twist" Mechanism (The 3-Methyl Effect)

The defining feature of this scaffold is the steric clash between the C3-Methyl group on the pyridine and the C2/C6-axial hydrogens of the morpholine ring.

  • Without the Methyl: The morpholine and pyridine rings would lie relatively flat (coplanar), maximizing conjugation but also increasing non-specific intercalation into DNA or off-target proteins.

  • With the Methyl: The steric bulk forces the morpholine ring to twist (typically 40–60°) relative to the pyridine plane. This creates a 3D shape that fits snugly into "shaped" ATP pockets (e.g., mTOR) while clashing with flatter pockets (e.g., generic kinases).

Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule when docked into a theoretical kinase ATP-binding site.

PharmacophoreMap Morpholine Morpholine Ring (Hinge Binder) Oxygen Ether Oxygen (H-Bond Acceptor) Morpholine->Oxygen Interaction with Valine Backbone Pyridine Pyridine Core (Scaffold) Morpholine->Pyridine C-N Bond Methyl 3-Methyl Group (Conformation Lock) Pyridine->Methyl Steric Clash Induces Twist Iodine 5-Iodo Group (Synthetic Vector) Pyridine->Iodine Exit Vector to Affinity Pocket

Figure 1: Pharmacophore map highlighting the functional roles of each substructure. The 3-Methyl group acts as the "Steric Lock," ensuring the Morpholine is positioned correctly for hinge binding without flattening the molecule.

Synthetic Utility: The "Plug-and-Play" Vector

The 5-iodo position is chemically orthogonal to the rest of the molecule. It serves as a high-reactivity handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille). This allows chemists to attach diverse "tails" that reach into the kinase affinity pocket (back pocket) or solvent-exposed front , modulating potency and pharmacokinetic properties.

Experimental Protocol: Representative Suzuki Coupling

A validated method for elaborating the 5-iodo position.

Objective: Coupling this compound with an aryl boronic acid (R-B(OH)₂).

  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv).

    • Add Aryl Boronic Acid (1.2 equiv).

    • Add Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Add Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent System:

    • Add degassed 1,4-Dioxane/Water (4:1) . The water is crucial for the boronic acid activation.

  • Reaction:

    • Heat to 90°C under Nitrogen/Argon for 2–4 hours. Monitor by LC-MS (Look for consumption of the Iodine starting material, M+H = 305).

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Why this works: The iodine at C5 is electronically activated by the pyridine nitrogen (para-like relationship), making oxidative addition by Palladium facile, even with the steric bulk of the nearby methyl group.

Biological Context: Case Studies in Kinase Inhibition

This scaffold is a bioisostere of the morpholino-pyrimidine and morpholino-triazine cores found in several clinical candidates.

Case Study 1: PI3K/mTOR Selectivity

Inhibitors like Buparlisib (BKM120) and Dactolisib (BEZ235) utilize a morpholine group to bind to the hinge region of PI3K/mTOR.

  • The Problem: Flat morpholino-pyridines often inhibit both PI3K and mTOR equipotently.

  • The Solution: Introducing a substituent ortho to the morpholine (like the 3-methyl in our subject molecule) creates a twist.

    • mTOR: Has a "deeper" pocket that can accommodate twisted ligands (e.g., via the Phe961Leu mutation difference).[1]

    • Result: The 3-methyl analog often gains selectivity for mTOR or specific PI3K isoforms (beta/delta) over the alpha isoform.

Case Study 2: ATR Kinase Inhibition

Research into ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors (e.g., AZ20 ) has shown that methyl-substituted morpholines or sterically crowded pyridine/pyrimidine cores are essential for high affinity (IC50 < 10 nM) and selectivity against ATM and DNA-PK.[2]

Synthesis Workflow Diagram

The following flow illustrates how this building block is constructed and utilized in a drug discovery campaign.

SynthesisFlow Start 2-Chloro-5-iodo-3-methylpyridine (Commercially Available) Step1 Step 1: SNAr Reaction (Heat, Base, DMSO/DMF) Start->Step1 Morpholine Morpholine Morpholine->Step1 Intermediate This compound (THE CORE SCAFFOLD) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Step2 Step3 Step 3: Sonogashira Coupling (Alkyne, CuI, Pd cat.) Intermediate->Step3 Lib1 Library A: Biaryl Kinase Inhibitors (Targeting Affinity Pocket) Step2->Lib1 Lib2 Library B: Alkynyl-Linked Probes (Covalent/Chemical Biology) Step3->Lib2

Figure 2: Synthetic workflow. The core scaffold is generated via SNAr displacement of the 2-chloro group by morpholine, facilitated by the electron-deficient pyridine ring. The iodine remains intact for downstream diversification.

References

  • Morpholine as a Privileged Structure: Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • mTOR Selectivity Strategies: Zask, A., et al. (2009).[1] "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors."[1][3] Journal of Medicinal Chemistry.

  • ATR Kinase Inhibitor Discovery (AZ20): Foote, K. M., et al. (2013).[2] "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase."[2] Journal of Medicinal Chemistry.

  • Chemical Data & Availability: PubChem Compound Summary for Morpholine-Pyridine Derivatives.

Sources

Technical Guide: Initial Toxicity Assessment of Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine heterocycles are privileged scaffolds in medicinal chemistry, valued for their ability to optimize solubility and lipophilicity (LogD) while lowering metabolic clearance compared to piperidines. However, this physicochemical utility masks significant safety liabilities. Novel morpholine compounds carry distinct risks of bioactivation (ring scission) , lysosomal sequestration (phospholipidosis) , and nitrosamine formation .

This guide provides a structural framework for the early-stage safety profiling of morpholine derivatives. It moves beyond standard ADMET screening to focus on the specific mechanistic failure modes of the morpholine pharmacophore.

Part 1: The Morpholine Pharmacophore & Structural Alerts[1]

Before initiating wet-lab protocols, researchers must recognize the "Morpholine Paradox": the same features that improve bioavailability (moderate basicity, pKa ~8.3) drive its primary toxicity mechanisms.

Structural Alerts
  • Metabolic Ring Opening: Oxidative cleavage of the C-N bond can generate reactive amino-aldehydes or iminium ions . These electrophiles covalently bind to proteins, leading to idiosyncratic drug-induced liver injury (DILI).

  • Lysosomotropism: As lipophilic amines, morpholines can become protonated and trapped within acidic lysosomes (pH ~4.5), leading to phospholipidosis and functional organelle impairment.

  • Nitrosamine Precursors: Secondary morpholines (or those that metabolize into them) are high-risk precursors for N-nitroso compounds (NDSRIs), a critical concern under current FDA/EMA guidelines.

Part 2: In Silico Risk Stratification (Tier 1)

Objective: Filter compounds before synthesis or expensive testing.

Lysosomal Trapping Prediction

Morpholines act as Cationic Amphiphilic Drugs (CADs). Use the following physicochemical rules to flag high-risk compounds:

  • Basicity: pKa of the conjugate acid > 6.5 (Morpholine typical pKa is 8.3).

  • Lipophilicity: ClogP > 2.0.

  • Rule: If (ClogP > 2) AND (pKa > 6.5) , the compound has a >80% probability of lysosomal accumulation.

Nitrosamine Risk Assessment (CPCA)

Apply the Carcinogenic Potency Categorization Approach (CPCA) as per FDA guidance.

  • Check: Does the morpholine nitrogen lack a quaternary center?

  • Check: Are there electron-withdrawing groups near the amine? (Reduces nitrosation risk).[1][2]

  • Action: If the compound is a secondary amine or can dealkylate to one, it is a Category 1 or 2 concern requiring rigorous control strategies.

Part 3: Metabolic Bioactivation & Reactive Metabolite Trapping (Tier 2)

The Challenge: Standard microsomal stability assays (t1/2) do not detect reactive intermediates that bind covalently to tissue. The Solution: A "Hard" Trapping Assay using multiple trapping agents to capture specific morpholine ring-opening products.

Mechanism of Action

The morpholine ring undergoes CYP450-mediated oxidation.[3]

  • Pathway A (Benign): N-oxidation to N-oxide (often reversible).

  • Pathway B (Toxic):

    
    -carbon hydroxylation 
    
    
    
    Ring opening
    
    
    Formation of Iminium ions or Amino-aldehydes .
Experimental Protocol: Multi-Agent Trapping

Reagents:

  • Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

  • Potassium Cyanide (KCN): Specifically traps iminium ions (hard electrophiles common in morpholine bioactivation).

  • Methoxylamine: Traps aldehydes formed after ring scission.

Step-by-Step Methodology:

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein concentration. Note: Include Monkey Liver Microsomes (CyLM) as morpholine toxicity is often species-specific.[4]

  • Dosing: Incubate Test Compound (10 µM) in phosphate buffer (pH 7.4).

  • Trapping Mix: Add NADPH (1 mM) to initiate, plus:

    • Well A: GSH (5 mM)

    • Well B: KCN (1 mM)

    • Well C: Methoxylamine (1 mM)

  • Time Course: Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via UHPLC-HRMS (High-Resolution Mass Spec).

  • Data Processing: Search for Neutral Loss (NL) specific to adducts:

    • GSH: +307 Da (m/z)

    • Cyanide: +27 Da (m/z)

    • Methoxylamine: +31 Da (m/z)

Visualization: Bioactivation Pathways

MorpholineMetabolism Parent Morpholine Parent CYP CYP450 Oxidation Parent->CYP NOxide N-Oxide (Generally Stable) CYP->NOxide Pathway A Carbinol α-Carbinolamine (Unstable) CYP->Carbinol Pathway B RingOpen Ring Scission Carbinol->RingOpen Iminium Iminium Ion Carbinol->Iminium Aldehyde Reactive Aldehyde RingOpen->Aldehyde Trap_Meth Methoxylamine Adduct (+31 Da) Aldehyde->Trap_Meth Trapped by Methoxylamine Trap_CN Cyano Adduct (+27 Da) Iminium->Trap_CN Trapped by KCN

Caption: Figure 1.[4] Divergent metabolic pathways of morpholines. Pathway B leads to reactive intermediates detectable only via specific trapping agents (CN/Methoxylamine).

Part 4: Lysosomal Trapping & Phospholipidosis (Tier 3)

The Challenge: Morpholines are "lysosomotropic." They diffuse into lysosomes, become protonated (pH 4.5), and cannot exit. This accumulation inhibits lysosomal phospholipases, causing Phospholipidosis (PLD) .

Experimental Protocol: LysoTracker® High Content Screening

Principle: Competitive inhibition. If the test compound accumulates in lysosomes, it displaces the fluorescent probe LysoTracker Red.[5]

Step-by-Step Methodology:

  • Cell Line: Fa2N-4 (Immortalized Human Hepatocytes) or HepG2.

  • Seeding: Plate cells in 96-well optical plates (collagen-coated) 24 hours prior.

  • Treatment:

    • Dose cells with Test Compound (0.1 – 100 µM) for 4 hours .

    • Positive Control: Chloroquine (known PLD inducer).[5][6]

    • Negative Control: Acetaminophen.

  • Staining: Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (Nuclear stain) for the final 30 minutes.

  • Imaging: Live-cell imaging using a High Content Analysis (HCA) system (e.g., PerkinElmer Operetta).

  • Quantification: Measure Mean Lysosomal Intensity per Cell .

    • Result: A decrease in LysoTracker intensity indicates the compound has sequestered in the lysosome and displaced the dye.[5]

Visualization: Screening Workflow

ScreeningWorkflow Start Novel Morpholine Candidate InSilico In Silico Filter (pKa > 6.5 & ClogP > 2?) Start->InSilico Trapping Reactive Metabolite Screen (GSH/CN) InSilico->Trapping Pass Lyso LysoTracker Red Assay (HCA) InSilico->Lyso High Risk Flag Trapping->Lyso Clean Decision_Kill STOP / Redesign Trapping->Decision_Kill Adducts > 1% Lyso->Decision_Kill IC50 < 10 µM Decision_Go Proceed to In Vivo Lyso->Decision_Go No Displacement

Caption: Figure 2. Hierarchical screening workflow. Lysosomal risk assessment is prioritized for morpholines due to their physicochemical properties.

Part 5: Data Interpretation & Go/No-Go Criteria

Synthesize data from Tiers 1-3 to make development decisions.

AssayMetricRisk LevelRecommendation
In Silico ClogP > 3 & pKa > 8High Prophylactic structural change: Add polarity (reduce LogP) or reduce basicity (fluorination).
GSH/CN Trapping Adducts detectedCritical NO-GO. Covalent binding suggests high DILI risk.
LysoTracker IC50 < 10 µMHigh High risk of Phospholipidosis. Acceptable only for acute indications (short duration).
LysoTracker IC50 > 50 µMLow GO. Unlikely to cause lysosomal toxicity.
Nitrosamine Secondary AmineCritical NO-GO. Must cap the amine or demonstrate lack of nitrosation potential.
Authoritative Insight: The "Monkey Toxicity" Trap

Be aware of species differences.[4][7] As noted in recent literature (Gunduz et al., 2024), morpholine bioactivation to iminium ions can be species-specific .[4] Compounds may show toxicity in Monkey (Cynomolgus) due to specific CYP expression, while remaining safe in Human microsomes.

  • Directive: Always run the Trapping Assay (Section 3.2) in both Human and Monkey microsomes to avoid false positives/negatives in preclinical safety packages.

References

  • Gunduz, M., et al. (2024). Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. Drug Metabolism and Bioanalysis Letters. Link

  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1][2][8] Link

  • Kalgutkar, A. S., & Dalvie, D. (2015).[9] Predicting Toxicities of Reactive Metabolite-Positive Drug Candidates. Annual Review of Pharmacology and Toxicology. Link

  • Nadanaciva, S., et al. (2011).[6] A robust method to identify compounds that undergo intracellular lysosomal sequestration. Toxicology in Vitro. Link

  • Piyapolrungroj, N., et al. (2000). The propensity of various drugs to form N-nitroso derivatives. Journal of Pharmacy and Pharmacology. Link

Sources

Discovery of Novel PI3K Inhibitors: A Technical Guide to the Pyridinylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: Targeting a Central Node in Oncology

The Phosphoinositide 3-Kinase (PI3K) signaling pathway represents one of the most critical intracellular networks governing cell growth, proliferation, metabolism, and survival.[1][2] Its frequent dysregulation in human cancers, often through activating mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, has cemented its status as a high-priority therapeutic target.[3][4][5] Consequently, the development of small molecule inhibitors targeting PI3K has been an area of intense research and has led to several approved therapies.[6][7]

This guide moves beyond a general overview to provide a deep, technical dive into the discovery and preclinical development of a specific, highly promising class of PI3K inhibitors: those built upon the pyridinylmorpholine scaffold. We will explore the underlying rationale for targeting PI3K, the strategic value of this particular chemical scaffold, and the rigorous, multi-faceted experimental workflow required to advance a compound from a mere "hit" to a viable preclinical candidate. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating protocols to guide and inform the complex process of modern kinase inhibitor discovery.

The PI3K Signaling Axis: Rationale for Therapeutic Intervention

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[8] Class I PI3Ks are heterodimers, composed of a catalytic subunit (p110) and a regulatory subunit (p85).[9] There are four Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ, each with distinct roles and expression patterns.[8][10]

Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][9] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[11] Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the regulation of cellular processes that drive tumorigenesis.[1][6]

The rationale for PI3K inhibition is clear: by blocking the production of PIP3, we can effectively shut down this entire pro-survival signaling cascade. The choice of targeting specific isoforms (e.g., p110α-selective for PIK3CA-mutant tumors) versus a pan-isoform approach remains a key strategic decision in drug development, aimed at balancing efficacy with potential toxicities.[12]

PI3K_Signaling_Pathway cluster_cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The canonical PI3K/AKT/mTOR signaling pathway.

The Pyridinylmorpholine Scaffold: A Keystone for Potency and Selectivity

In kinase inhibitor design, the core chemical scaffold is paramount. It serves as the anchor, positioning critical pharmacophores correctly within the ATP-binding pocket of the target enzyme. The pyridinylmorpholine scaffold has emerged as a "privileged" structure in PI3K inhibitor design for several reasons.

Its core value lies in the morpholine group, which consistently forms a crucial hydrogen bond interaction with the backbone amide of Valine 851 in the hinge region of PI3Kα.[7][13] This interaction is a cornerstone of high-potency binding. The pyridine ring serves as a versatile and synthetically tractable core, allowing for systematic modifications at various positions to optimize potency, isoform selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions on the pyridine ring can be tailored to exploit subtle differences in the affinity pockets between PI3K isoforms.[13]

Scaffold_Diagram cluster_scaffold Pyridinylmorpholine Core Scaffold Key Structural Features Hinge_Interaction Morpholine (Hinge-Binding Motif) Pyridine_Core Pyridine Core (Versatile Scaffold) SAR_Points R1, R2 (SAR Points for Selectivity & Potency)

Caption: Key components of the pyridinylmorpholine scaffold.

The Drug Discovery and Characterization Workflow

The path from concept to preclinical candidate is a systematic process of design, synthesis, and iterative testing. Each stage is designed to answer critical questions about a compound's potency, selectivity, cellular activity, and in vivo suitability.

Drug_Discovery_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation Target_Validation Target Validation (PI3K in Disease) Hit_ID Hit Identification (HTS, SBDD) Target_Validation->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Biochem_Assay Biochemical Assays (Potency, Selectivity) Hit_to_Lead->Biochem_Assay Lead_Op Lead Optimization (ADME, Selectivity) Lead_Op->Hit_to_Lead Iterative Design PK_PD Pharmacokinetics & Pharmacodynamics Lead_Op->PK_PD Preclinical_Candidate Preclinical Candidate Selection Cell_Assay Cell-Based Assays (Pathway, Proliferation) Biochem_Assay->Cell_Assay Cell_Assay->Lead_Op Efficacy Xenograft Efficacy Models PK_PD->Efficacy Efficacy->Preclinical_Candidate

Caption: Integrated workflow for PI3K inhibitor discovery.
In Vitro Biochemical Characterization

The first step is to determine if a compound can inhibit the purified PI3K enzyme directly. This is crucial for establishing on-target activity and understanding its intrinsic potency and isoform selectivity.

Table 1: Representative PI3K Isoform Selectivity Profile

Compound ID PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM)
Lead-001 5 150 8 250
BKM-120 45 1600 110 260
Idelalisib >1000 >1000 2.5 89

Data is illustrative, based on typical profiles for pan- and isoform-selective inhibitors.

Protocol 1: PI3K Enzyme Inhibition Assay (Luminescence-Based)

This protocol quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity and less inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Class I PI3K isoforms.

  • Principle: The assay measures ATP consumption during the phosphorylation of PIP2 to PIP3. Remaining ATP is detected using a luciferase/luciferin system, generating a luminescent signal inversely proportional to PI3K activity.[14]

  • Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101).

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

    • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

    • ATP solution (at Km concentration for each isoform).

    • Test compounds serially diluted in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

    • White, opaque 384-well assay plates.

  • Methodology:

    • Compound Plating: Dispense 50 nL of serially diluted test compounds into the assay plate. Include DMSO-only wells for 0% inhibition (high activity) control and a potent known inhibitor for 100% inhibition (low activity) control.

    • Enzyme Addition: Add 5 µL of PI3K enzyme solution (e.g., 1-20 nM final concentration, pre-determined for optimal signal) in assay buffer to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing PIP2 and ATP in assay buffer) to all wells to start the kinase reaction.

    • Reaction Incubation: Incubate for 60 minutes at room temperature.

    • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

    • Readout: Incubate for 10 minutes in the dark, then measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_100%_Inh] / [Signal_0%_Inh - Signal_100%_Inh]).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness Check: The assay's validity is confirmed by a robust Z'-factor (>0.5) calculated from the control wells, ensuring a clear distinction between the inhibited and uninhibited states.

Cell-Based Pathway and Proliferation Assays

Demonstrating enzyme inhibition is not enough; a successful inhibitor must be cell-permeable and engage its target in the complex cellular environment. We measure this by assessing the phosphorylation of downstream targets and the ultimate effect on cancer cell growth.

Table 2: Representative Cellular Potency in Breast Cancer Cell Lines

Cell Line PIK3CA Status PTEN Status Lead-001 IC50 (nM)
MCF7 Mut (E545K) WT 95
T47D Mut (H1047R) WT 110
MDA-MB-468 WT Null 250
MCF10A WT WT >5000

Data is illustrative, showing increased sensitivity in cell lines with PI3K pathway alterations.

Protocol 2: Western Blot for PI3K Pathway Inhibition

  • Objective: To visually confirm that the test compound inhibits the PI3K pathway in cells by measuring the phosphorylation status of downstream effectors.[14][15]

  • Materials:

    • Cancer cell line of interest (e.g., MCF7).

    • Cell culture medium and serum.

    • Test compound and DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Methodology:

    • Cell Seeding & Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, replace the medium with low-serum medium for 2-4 hours to reduce basal signaling.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

      • Incubate with primary antibody (e.g., anti-p-AKT) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash thoroughly and apply ECL substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe for total AKT and β-actin to confirm equal protein loading.

  • Data Interpretation: A dose-dependent decrease in the p-AKT/total AKT ratio confirms on-target cellular activity.

Protocol 3: Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)

  • Objective: To determine the concentration of a test compound that causes a 50% reduction in cell growth (GI50).[16]

  • Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to cell number.

  • Materials:

    • Cancer cell lines.

    • 96-well clear flat-bottom plates.

    • Test compound serially diluted.

    • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach for 24 hours.

    • Time Zero Plate: Fix one plate with cold 10% TCA immediately to represent the cell count at the time of drug addition (T0 value).

    • Compound Treatment: Add serially diluted compounds to the remaining plates. Include vehicle (DMSO) controls.

    • Incubation: Incubate the plates for 72 hours.

    • Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold 10% TCA to each well. Incubate for 1 hour at 4°C.

    • Staining: Wash the plates 5 times with slow-running tap water and air dry. Add 0.4% SRB solution to each well and stain for 30 minutes.

    • Washing: Quickly wash the plates 5 times with 1% acetic acid to remove unbound dye. Air dry completely.

    • Solubilization and Readout: Add 10 mM Tris base solution to each well to solubilize the bound dye. Shake for 5 minutes and read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the T0 and control wells. Plot the percentage of growth versus log[Compound Concentration] to determine the GI50.

In Vivo Efficacy Evaluation

The ultimate preclinical test is whether the compound can safely inhibit tumor growth in a living organism. This requires establishing a robust animal model and assessing both pharmacokinetics (what the body does to the drug) and efficacy.

Table 3: Representative In Vivo Efficacy in a Xenograft Model

Treatment Group Dosing Tumor Growth Inhibition (TGI) % Body Weight Change %
Vehicle 50 mg/kg, PO, QD 0% (Control) +2%
Lead-001 50 mg/kg, PO, QD 75% -3%

PO: Per os (oral), QD: Once daily. Data is illustrative of a positive outcome.

Protocol 4: Human Tumor Xenograft Model Efficacy Study

  • Objective: To evaluate the anti-tumor activity of a test compound in an immunodeficient mouse model bearing a human tumor.[17][18][19]

  • Materials:

    • Immunodeficient mice (e.g., Nude or NSG).

    • Human cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) fragments.

    • Matrigel (optional, to aid tumor establishment).

    • Test compound formulated in an appropriate vehicle (e.g., 10% NMP/90% PEG300).

    • Calipers for tumor measurement.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.

    • Tumor Growth and Staging: Monitor mice regularly for tumor growth. When tumors reach a pre-determined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Test Compound).

    • Dosing: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of each mouse daily or 3 times per week as an indicator of general health and toxicity.

    • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Study Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the vehicle group reach a maximum allowed size.

    • Data Collection: At the end of the study, collect terminal tumor weights and optionally, blood for PK analysis and tumor tissue for PD marker analysis (e.g., p-AKT levels).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = 100 * (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Plot mean tumor volume (+/- SEM) over time for each group.

    • Analyze body weight data to assess tolerability.

  • Trustworthiness Check: The study must include a vehicle control group to establish the natural growth rate of the tumor. The randomization process ensures that any observed differences are due to the treatment and not initial tumor size bias.

Case Study: Pictilisib (GDC-0941)

The discovery of Pictilisib (GDC-0941) serves as an excellent real-world example of PI3K inhibitor development. Developed through a collaboration that included Piramed Pharma and Genentech, Pictilisib is a potent, oral pan-Class I PI3K inhibitor.[20] Its chemical structure, based on a thienopyrimidine core, shares key pharmacophoric features with the pyridinylmorpholine scaffold.

Preclinical studies demonstrated its potent inhibition of PI3Kα and PI3Kδ (IC50 = 3 nM for both) and significant anti-tumor activity in various xenograft models, particularly those with activated PI3K pathways.[21][22] For instance, at a dose of 150 mg/kg, it achieved 98% tumor growth inhibition in U87MG glioblastoma xenografts.[21] These promising preclinical results led to its advancement into numerous clinical trials for advanced solid tumors.[21][23] While its journey highlights the complexities of clinical development, the foundational science and rigorous preclinical evaluation of GDC-0941 provide a valuable blueprint for the field.

Conclusion and Future Perspectives

The discovery of novel PI3K inhibitors with a pyridinylmorpholine scaffold is a testament to the power of integrating medicinal chemistry, structural biology, and comprehensive pharmacological testing. The workflow detailed in this guide—from initial biochemical screens to cellular pathway analysis and in vivo efficacy models—represents a robust, self-validating system for identifying and advancing promising therapeutic candidates.

The future of PI3K inhibitor development will likely focus on enhancing isoform selectivity to improve the therapeutic window, exploring novel combination strategies to overcome resistance, and designing next-generation compounds with superior drug-like properties.[24][25] The principles and protocols outlined herein provide a solid foundation for these ongoing efforts, empowering researchers to continue the critical work of translating scientific discovery into impactful cancer therapies.

References

  • PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors.PMC.
  • The PI3K p
  • Discovering and developing a leading PI3K inhibitor.The Institute of Cancer Research.
  • PI3K in Cancer: Its Structure, Activation Modes and Role in Shaping Tumor Microenvironment.Taylor & Francis Online.
  • A Tale of Two Isoforms: PI3K Delta and Gamma.Targeted Oncology.
  • Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy.AACR Journals.
  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma.Frontiers.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?Frontiers.
  • PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting.Science Signaling.
  • PI3K and AKT: Unfaithful Partners in Cancer.MDPI.
  • Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identific
  • PI3K/AKT/mTOR pathway and cancer: an upd
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.PMC.
  • PI3K/Akt Signaling.Cell Signaling Technology.
  • PI3K: Function, Signaling, and Therapeutic Avenues.Echelon Biosciences.
  • PI3K-Akt signaling p
  • PI3K/AKT signaling pathway and cancer: an upd
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.Frontiers.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.PMC.
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series.PubMed.
  • The Isoform Selective Roles of PI3Ks in Dendritic Cell Biology and Function.Frontiers.
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma.AACR Journals.
  • Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409)
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines.
  • In vivo efficacy study of PI3K or mTOR inhibitors ± standard chemotherapy in NSCLC PDX models showing alterations in the PI3K pathway.
  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer.
  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy.PMC.
  • Identification of novel PI3K inhibitors through a scaffold hopping str
  • Pictilisib - Drug Targets, Indications, Patents.
  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR p
  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Valid
  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K)
  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor.MedChemExpress.
  • Systematic functional characterization of resistance to PI3K inhibition in breast cancer.PMC.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.Merck.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.Semantic Scholar.

Sources

Methodological & Application

Application Note: Synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing 4-(5-Iodo-3-methylpyridin-2-yl)morpholine , a critical pharmacophore often utilized in the development of PI3K, mTOR, and ALK inhibitors.

The synthesis centers on the functionalization of the pyridine ring at the C2 position. While multiple retrosynthetic disconnections exist, this guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway. This route is selected for its operational simplicity, high atom economy, and scalability compared to Palladium-catalyzed Buchwald-Hartwig aminations, which require expensive ligands and rigorous oxygen exclusion.

Retrosynthetic Logic

The target molecule is disconnected at the C2-N bond. The electron-deficient nature of the pyridine ring, further activated by the inductive withdrawal of the iodine at C5, makes the C2-halogen bond susceptible to displacement by morpholine.

Retrosynthesis Target Target: This compound Precursor1 Electrophile: 2-Chloro-5-iodo-3-methylpyridine (CAS: 380381-28-2) Target->Precursor1 S_NAr Disconnection Precursor2 Nucleophile: Morpholine Target->Precursor2

Figure 1: Retrosynthetic analysis identifying the key SNAr disconnection.

Safety & Handling (Critical)

  • 2-Chloro-5-iodo-3-methylpyridine: Potential skin irritant and sensitizer. Handle in a fume hood.

  • Morpholine: Corrosive, flammable, and hygroscopic. Causes severe skin burns and eye damage. Vapors are harmful.

  • Reaction Conditions: The reaction requires heating (90–110°C). Ensure pressure vessels or condensers are properly secured to prevent solvent loss or exposure.

Experimental Protocol: SNAr Displacement

This protocol utilizes the difference in leaving group ability and the activation provided by the ring nitrogen. The 3-methyl group provides steric hindrance; therefore, forcing conditions (heat) or a high-boiling polar aprotic solvent are required.

Reagent Table[1]
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
2-Chloro-5-iodo-3-methylpyridine 253.471.05.00 g (19.7 mmol)Substrate
Morpholine 87.123.05.15 g (5.1 mL)Nucleophile / Base
K₂CO₃ (Anhydrous) 138.212.05.44 gAcid Scavenger
NMP (N-Methyl-2-pyrrolidone) 99.13-25 mL (5 vol)Solvent

Note: While morpholine can act as both nucleophile and base, adding inorganic base (K₂CO₃) prevents the formation of morpholinium salts that can stall the reaction.

Step-by-Step Procedure
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon.

  • Charging: Add 2-Chloro-5-iodo-3-methylpyridine (5.00 g) and K₂CO₃ (5.44 g) to the flask.

  • Solvent Addition: Add NMP (25 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Nucleophile Addition: Add Morpholine (5.1 mL) dropwise via syringe.

  • Reaction:

    • Heat the mixture to 110°C in an oil bath.

    • Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

    • Typical reaction time:[3][4] 12–18 hours. The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Water (150 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and hexanes (2 x 10 mL).

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and Brine (50 mL) to remove NMP.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • If the crude purity is <95%, purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
Reaction Workflow Diagram

ProtocolFlow Start Start: Combine Substrate + K2CO3 in NMP Heat Add Morpholine Heat to 110°C (12-18h) Start->Heat Check TLC/LC-MS Check (SM Disappeared?) Heat->Check Check->Heat No Quench Pour into Ice-Water Check->Quench Yes Precipitate Solid Precipitates? Quench->Precipitate Filter Filtration & Hexane Wash Precipitate->Filter Yes Extract EtOAc Extraction & Brine Wash Precipitate->Extract No (Oil) Final Final Product: This compound Filter->Final Extract->Final

Figure 2: Decision tree for reaction monitoring and workup.

Alternative Route: Iodination of 4-(3-methylpyridin-2-yl)morpholine

If 2-chloro-5-iodo-3-methylpyridine is unavailable, you may start with 2-chloro-3-methylpyridine.

  • Step 1 (SNAr): React 2-chloro-3-methylpyridine with morpholine (same conditions as above) to yield 4-(3-methylpyridin-2-yl)morpholine.

  • Step 2 (Electrophilic Iodination):

    • Dissolve the intermediate in Acetonitrile or Acetic Acid.

    • Add N-Iodosuccinimide (NIS) (1.1 equiv).

    • Stir at RT or 40°C. The morpholine ring activates the pyridine, directing the iodine to the para position relative to the morpholine nitrogen (Position 5).

    • Advantage:[6][7][8] This route avoids the potential cost of the pre-iodinated starting material.

Analytical Data Validation

To confirm the identity of the synthesized compound, compare your data against these expected values.

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       8.30 (d, J = 2.0 Hz, 1H, Ar-H at C6) – Deshielded by Nitrogen and Iodine.
      
    • 
       7.65 (d, J = 2.0 Hz, 1H, Ar-H at C4).
      
    • 
       3.82 (t, J = 4.8 Hz, 4H, Morpholine O-CH₂).
      
    • 
       3.15 (t, J = 4.8 Hz, 4H, Morpholine N-CH₂).
      
    • 
       2.28 (s, 3H, Ar-CH₃).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 305.01

    • Expected pattern: Single dominant peak (Iodine has no significant M+2 isotope).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from C3-Methyl.Increase temperature to 130°C; switch solvent to DMSO; use sealed tube.
Side Products Hydrolysis of Chloride (to Pyridone).Ensure reagents (NMP, K₂CO₃) are strictly anhydrous.
Dark Coloration Oxidation of Morpholine/Iodine liberation.Degas solvents thoroughly; perform reaction under Argon; add Sodium Thiosulfate wash during workup.
Regioselectivity (Route 2) Iodination at wrong position.Ensure mild conditions (NIS/MeCN). Strong acid/I₂ conditions might alter directing effects.

References

  • Preparation of 2-chloro-5-iodo-3-methylpyridine

    • Source: ChemicalBook & Vertex AI Analysis.
    • Context: Synthesis of the core starting material via Sandmeyer reaction or direct halogen
  • General SNAr Protocols for 2-Chloropyridines

    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives." (Analogous chemistry showing morpholine displacement of 2-chloro-heterocycles).
  • Morpholine Reactivity & Synthesis

    • Source: ResearchGate (Review: Morpholines. Synthesis and Biological Activity).[6][2][5][9]

    • Context: Comprehensive review of morpholine introduction into arom
  • Iodination of Pyridines

    • Source: Organic Syntheses.[6]

    • Context: Standard protocols for electrophilic iodination of activated arom

Sources

using 4-(5-Iodo-3-methylpyridin-2-yl)morpholine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating the Morpholino-Pyridine Core in Kinase Fragment Screening

Compound: 4-(5-Iodo-3-methylpyridin-2-yl)morpholine CAS: 470463-42-4 (and related derivatives) Target Class: Lipid Kinases (PI3K


), mTOR, and PIKK family (ATR, DNA-PK).[1]
Primary Application:  Fragment-Based Drug Discovery (FBDD), Scaffold Validation, and Synthetic Intermediate.

Executive Summary

In the landscape of kinase inhibitor discovery, the morpholino-pyridine moiety is recognized as a "privileged scaffold." This application note details the technical utilization of This compound —a critical halogenated fragment—in kinase inhibition assays.

Unlike fully elaborated drugs (e.g., GDC-0980, ZSTK474), this compound represents the minimal binding pharmacophore required to engage the ATP-binding hinge region of PI3K/mTOR kinases. Researchers utilize this molecule to:

  • Validate Hinge Binding: Confirm the baseline affinity of the core scaffold before synthetic elaboration.

  • Map Ligand Efficiency (LE): Establish a thermodynamic baseline for fragment-to-lead optimization.[1]

  • Synthesize Focused Libraries: Exploit the C-5 iodine "handle" for Suzuki-Miyaura cross-coupling to probe the kinase affinity pocket.[1]

Chemical Profile & Mechanism of Action

Structural Logic

The molecule consists of three functional zones critical for kinase binding:

  • Morpholine Ring: Acts as the hydrogen bond acceptor. The oxygen atom forms a critical H-bond with the backbone amide of the "hinge" residue (e.g., Val851 in PI3K

    
    ).[2]
    
  • Pyridine Core: Scaffolds the morpholine and positions substituents.

  • C-5 Iodine: A reactive handle directed toward the solvent-exposed region or the "affinity pocket," allowing for the attachment of solubilizing groups or hydrophobic tails.

  • C-3 Methyl: Provides a steric clash that can induce selectivity (e.g., preventing binding to kinases with smaller gatekeeper residues) and restricts conformational rotation.

Pathway Context

This scaffold is primarily used to develop inhibitors for the PI3K/AKT/mTOR pathway, a central regulator of cell survival and proliferation.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1/2 AKT->mTOR Activates Growth Cell Growth & Survival mTOR->Growth Promotes Inhibitor Morpholino-Pyridine Scaffold Inhibitor->PI3K Competitive Inhibition (ATP Pocket)

Figure 1: The PI3K/AKT/mTOR signaling cascade. The morpholino-pyridine scaffold competitively inhibits the ATP-binding site of PI3K.[1]

Protocol: Fragment-Based Kinase Screening

Objective: Determine the IC50 and Ligand Efficiency (LE) of the fragment. Note: As a fragment, the IC50 is expected to be in the micromolar range (1–50 µM) , unlike the nanomolar potency of optimized drugs.

Assay Selection
  • Recommended Platform: TR-FRET (e.g., LanthaScreen™) or ADP-Glo™.[1]

  • Why: These assays are robust against high compound concentrations (up to 100 µM) often required for fragments, whereas radiometric assays may suffer from quenching artifacts at these levels.

Materials
  • Compound: this compound (Dissolved in 100% DMSO to 10 mM stock).[1]

  • Kinase: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).[1]
  • Substrate: PIP2:PS Lipid Kinase Substrate.[1]

  • ATP: Ultra-pure (at

    
     concentration, typically 10–50 µM).
    
Step-by-Step Procedure (ADP-Glo Method)
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock in DMSO.[1]

    • Perform a 3-fold serial dilution in DMSO to generate 10 points (Range: 1 mM down to ~50 nM).

    • Critical: Intermediate dilution into assay buffer is required to keep final DMSO < 2%.[1]

  • Kinase Reaction Setup (384-well plate):

    • Step A: Add 2 µL of Compound (4x conc. in buffer).

    • Step B: Add 2 µL of PI3K Enzyme (4x conc.). Incubate for 15 min at RT to allow "residence time" equilibration.

    • Step C: Add 4 µL of ATP/Lipid Substrate Mix (2x conc.) to initiate reaction.[1]

    • Final Volume: 8 µL.

    • Incubation: 60 minutes at RT (protect from light due to Iodine sensitivity).

  • Detection:

    • Add 8 µL of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 16 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Data Acquisition:

    • Read Luminescence on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Interpretation
  • Normalization: Normalize signal to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

  • Curve Fitting: Fit using a 4-parameter logistic equation:

    
    [1]
    
  • Ligand Efficiency (LE) Calculation: Since this is a fragment, potency alone is misleading. Calculate LE to validate the quality of the core interaction.

    
    
    
    • Target: An LE > 0.3 is considered excellent for a fragment.[1]

Protocol: Synthetic Functionalization (Hit-to-Lead)

The iodine at position 5 is the "growth vector." The following protocol describes how to functionalize this scaffold to increase potency from µM to nM.

Workflow: Suzuki-Miyaura Cross-Coupling

Synthesis_Workflow Fragment Iodo-Morpholine Scaffold Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane Fragment->Catalyst BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->Catalyst Product Coupled Inhibitor (nM Potency) Catalyst->Product 80-100°C Suzuki Coupling

Figure 2: Synthetic workflow for elaborating the scaffold.[1]

  • Reagents:

    • Scaffold: 1.0 equiv.

    • Aryl Boronic Acid (e.g., Indazole-4-boronic acid): 1.2 equiv.[1]

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%).
      
    • Base: 2M Na

      
      CO
      
      
      
      (3 equiv).[1]
    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Purge reaction vial with Nitrogen/Argon.[1]

    • Heat to 90°C for 2–4 hours.

    • Monitor by LC-MS (Look for loss of Iodine pattern and appearance of product mass).[1]

    • Workup: Extract with EtOAc, dry over MgSO

      
      , purify via Flash Chromatography (Hexane/EtOAc).
      

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Low Potency (IC50 > 50 µM) Expected for fragments.[1]Do not discard. Calculate Ligand Efficiency (LE).[1] If LE > 0.3, the core is valid.
Compound Precipitation Low solubility of Iodine species.Ensure DMSO < 2% in assay.[1] Use intermediate dilution plates.
Photodegradation C-I bond is light-sensitive.[1]Perform all steps in low light or amber tubes.[1]
Interference in Assay Iodine heavy atom effect.[1]Use "No Enzyme" controls containing the compound to check for intrinsic fluorescence/quenching.

References

  • Discovery of ZSTK474: Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute 98.8 (2006): 545-556. Link

  • Morpholine Scaffold in PI3K: Rewcastle, G. W., et al. "Synthesis and biological evaluation of novel 2- and 4-morpholino-substituted derivatives of quinazoline and pyrido[3,2-d]pyrimidine as PI3K inhibitors."[1] Journal of Medicinal Chemistry 52.23 (2009): 7808-7816. Link

  • GDC-0980 (Apitolisib) Discovery: Sutherlin, D. P., et al. "Discovery of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980): a potent, selective, and orally bioavailable inhibitor of Class I PI3 kinase and mTOR kinase."[1] Journal of Medicinal Chemistry 54.21 (2011): 7579-7587. Link

  • Fragment-Based Screening Guide: Murray, C. W., & Rees, D. C. "The rise of fragment-based drug discovery."[1] Nature Chemistry 1.3 (2009): 187-192.[1] Link

Sources

application of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(5-Iodo-3-methylpyridin-2-yl)morpholine in Cancer Drug Discovery

Executive Summary

This compound (CAS: 1704064-37-8) is a specialized heterocyclic building block utilized primarily in the Fragment-Based Drug Discovery (FBDD) of kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.

This molecule functions as a hinge-binding scaffold . The morpholine moiety mimics the adenosine ring of ATP, forming a critical hydrogen bond with the kinase hinge region (e.g., Val851 in PI3K


), while the 5-iodo position serves as a versatile synthetic handle for cross-coupling reactions to access the affinity pocket.

This guide details the application of this scaffold in synthesizing focused libraries and evaluating their efficacy in cancer cell lines (MCF-7, PC-3), emphasizing its role as both a synthetic precursor and a biological control.

Scientific Background & Mechanism

Structural Logic

The efficacy of PI3K/mTOR inhibitors like BKM120 (Buparlisib) and GDC-0941 (Pictilisib) relies on a specific pharmacophore:

  • Morpholine Ring: Acts as the primary hydrogen bond acceptor for the amide backbone of the hinge region valine residue.

  • Pyridine Core: Scaffolds the morpholine and directs substituents into the hydrophobic pockets.

  • 3-Methyl Group: Induces atropisomerism or fills the small hydrophobic pocket near Met772/Trp780, restricting the rotation of the morpholine ring to favor the bioactive conformation.

  • 5-Iodo Handle: Allows for Suzuki-Miyaura coupling to aryl/heteroaryl groups that extend into the "affinity pocket," conferring potency and isoform selectivity.

Pathway Signaling

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of AKT to the plasma membrane. This results in the downregulation of downstream effectors (mTOR, S6K), leading to G1 cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (p-S473) PIP3->AKT Recruitment/Activation mTOR mTORC1 AKT->mTOR Activation S6K p70S6K mTOR->S6K Phosphorylation Proliferation Cell Proliferation S6K->Proliferation Promotes Scaffold Morpholine-Pyridine Scaffold Scaffold->PI3K Inhibits (Hinge Binding)

Figure 1: Mechanism of action. The scaffold targets the ATP-binding pocket of PI3K, blocking the conversion of PIP2 to PIP3 and silencing the AKT/mTOR survival signal.

Experimental Protocols

Protocol A: Synthesis of 5-Aryl-Substituted Library

Objective: To convert the 5-iodo scaffold into a bioactive inhibitor library via Suzuki Coupling.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane

Procedure:

  • Dissolution: Dissolve the scaffold (0.2 mmol) and the specific boronic acid in degassed 1,4-dioxane (3 mL).

  • Activation: Add the Pd catalyst and aqueous base under nitrogen atmosphere.

  • Reaction: Heat at 90°C for 4 hours (monitor by LC-MS for disappearance of the iodine peak at m/z ~305).

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC.

  • Validation: Verify structure via 1H-NMR (loss of iodine, appearance of aryl protons).

Protocol B: In Vitro Cytotoxicity Screening

Objective: To determine the IC50 of the synthesized library in PI3K-dependent cancer cell lines.

Cell Line Selection:

  • MCF-7 (Breast): PIK3CA mutant (E545K), highly sensitive to PI3K

    
     inhibition.
    
  • PC-3 (Prostate): PTEN null, highly dependent on PI3K

    
    /
    
    
    
    signaling.

Methodology (MTT Assay):

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Test Compounds: Serially dilute library members (0.01 µM to 100 µM).

    • Negative Control: Uncoupled this compound (Expect IC50 > 50 µM).

    • Positive Control: GDC-0941 (Expect IC50 < 0.5 µM).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

Data Interpretation:

Compound Structure Description MCF-7 IC50 (µM) Interpretation
Scaffold (Parent) 5-Iodo-3-methyl... > 50.0 Low Affinity Fragment (Baseline)
Hit A 5-(Indazol-4-yl)... 0.45 Potent Hit (Successful Coupling)
Hit B 5-(Phenyl)... 12.5 Weak Hit (Lacks H-bond donors)

| GDC-0941 | Reference Inhibitor | 0.08 | Clinical Standard |

Protocol C: Western Blot Pathway Analysis

Objective: To confirm that cytotoxicity is driven by on-target PI3K inhibition.

Procedure:

  • Treatment: Treat PC-3 cells with the scaffold (parent) and the top hit (e.g., Hit A) at 1 µM and 10 µM for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Immunoblot for:

    • p-AKT (Ser473): Direct marker of PI3K/mTORC2 activity.

    • p-S6 (Ser235/236): Marker of mTORC1 activity.

    • Total AKT/S6: Loading controls.

Expected Results:

  • Scaffold Only: Minimal reduction in p-AKT levels (due to weak binding).

  • Hit A: Dose-dependent ablation of p-AKT and p-S6 signals, confirming mechanism of action.

References

  • PubChem. (2025). Compound Summary: (R)-4-(5-Iodopyridin-2-yl)-2-methylmorpholine. National Library of Medicine. Link

  • Folkes, A. J., et al. (2008). The discovery of PI3K inhibitors: Design and synthesis of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 51(18), 5522-5532. (Foundational text on morpholine-pyridine hinge binders). Link

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor. Journal of Medicinal Chemistry, 56(11), 4597–4610. (Demonstrates the role of the morpholine scaffold). Link

  • BLD Pharm. (2024). Product Data Sheet: this compound.Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine (referred to herein as Substrate-I ).

Substrate-I represents a specialized class of heterocyclic electrophiles: electron-rich 2-amino-5-halopyridines . Unlike electron-deficient pyridines (e.g., 2-chloropyridine) which undergo oxidative addition rapidly, the presence of the morpholine moiety at the C2 position donates electron density into the ring via resonance. This electronic enrichment typically deactivates the C-X bond toward oxidative addition. However, the selection of Iodine at the C5 position counterbalances this effect, providing a weak C-I bond (approx. 65 kcal/mol) that facilitates rapid oxidative addition even with standard catalyst systems.

Key Structural Considerations
  • C5-Iodine (Reactive Site): High lability allows for milder reaction temperatures (60–80 °C) compared to bromides or chlorides.

  • C3-Methyl (Steric Modulator): Located ortho to the morpholine but meta to the reaction site. It imposes minimal steric hindrance to the incoming palladium species but may influence the conformation of the final biaryl product (atropisomerism potential if the coupling partner is bulky).

  • C2-Morpholine (Catalyst Poisoning Risk): The basic nitrogen atoms (pyridine N and morpholine N) can competitively coordinate to unsaturated Pd(0) species, potentially arresting the catalytic cycle. This requires the use of sterically bulky ligands or high ligand-to-metal ratios.

Mechanistic Pathway & Visualization[1]

The reaction proceeds through the canonical Suzuki catalytic cycle, modified for heteroaryl substrates. The critical step for this substrate is the Transmetallation , which is often the rate-determining step when using electron-rich electrophiles and boronic acids prone to protodeboronation.

Diagram 1: Catalytic Cycle for Substrate-I

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + Substrate-I PdII_Complex Pd(II) Oxidative Adduct Ar-Pd(II)-I OxAdd->PdII_Complex BaseStep Base Activation Exchange I for OH/OR PdII_Complex->BaseStep + Base (OH-) Transmetal Transmetallation Boronate enters cycle BaseStep->Transmetal + Activated Boronate RedElim Reductive Elimination Product Release Transmetal->RedElim Biaryl Pd(II) Complex RedElim->Pd0 - Product Substrate Substrate-I (5-Iodo-3-methyl-2-morpholinopyridine) Substrate->OxAdd Boronic Aryl Boronic Acid Ar'-B(OH)2 Boronic->Transmetal

Caption: Catalytic cycle highlighting the oxidative addition of the 5-iodo-pyridine substrate and base-mediated transmetallation.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Standard aryl boronic acids, initial screening, and cost-efficiency. Chemistry: Uses Pd(dppf)Cl₂, a robust bidentate catalyst that resists deactivation by the morpholine nitrogen.

Reagents:

  • Substrate-I: 1.0 equiv (e.g., 304 mg, 1.0 mmol)

  • Aryl Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate-I (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by 2.0 M aq. K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 85 °C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW_Boronic_Aryl + 177 - 1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography.

    • Note: The product is basic. Pre-treat silica column with 1% Triethylamine (TEA) in Hexanes to prevent streaking, or use a DCM/MeOH gradient.

Protocol B: High-Steric/Difficult Substrates (Advanced)

Best for: Sterically hindered boronic acids (e.g., 2,6-disubstituted aryls) or unstable heteroaryl boronates. Chemistry: Utilizes Buchwald G3 Precatalysts (XPhos or SPhos). These bulky, electron-rich phosphines facilitate oxidative addition and, crucially, reductive elimination in crowded systems.

Reagents:

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous or solid added with water) (3.0 equiv)

  • Solvent: THF/Water (4:1 ratio) or Toluene/Water (10:1) for higher temperatures.

Procedure:

  • Setup: Combine Substrate-I (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv) in a reaction tube.

  • Solvent: Add THF/Water (4:1, 0.2 M concentration relative to substrate).

  • Reaction: Heat to 60 °C (mild) or 100 °C (rapid). The reaction is often complete within 1-2 hours due to the high activity of the catalyst.

  • Workup: Standard extraction as in Protocol A.

Optimization Logic & Troubleshooting

The following decision tree guides the optimization process if Protocol A fails.

Diagram 2: Optimization Workflow

Optimization Start Start with Protocol A (Pd(dppf)Cl2, K2CO3, Dioxane) Check Check LC-MS Conversion Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield LowConv Low Conversion (<50%) Starting Material Remains Check->LowConv Stalled Dehal Dehalogenation Observed (Iodine replaced by H) Check->Dehal Side Product Soln1 Switch to Protocol B (XPhos Pd G3, THF) LowConv->Soln1 Increase Catalyst Activity Soln2 Reduce Temp to 60°C Switch Solvent to Toluene Dehal->Soln2 Reduce Hydride Sources

Caption: Decision matrix for troubleshooting incomplete conversion or side-reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Protodeboronation Boronic acid instability in aqueous base.Switch to Protocol B but use anhydrous conditions with Cs₂CO₃ in Dioxane, or use Boronic Esters (Pinacol).
Homocoupling Oxidation of boronic acid; trace oxygen.Ensure rigorous degassing (sparge with Ar for 10 min).
Catalyst Poisoning Morpholine N coordinating Pd.Increase catalyst loading to 5 mol% or switch to XPhos (bulky ligand prevents N-coordination).
Low Solubility Substrate insolubility in Dioxane.Switch to n-Butanol or DMF (requires higher workup effort).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Provides context on ligand choice for aminopyridines). Link

  • Malinowski, J. T., et al. (2020). Development of a Scalable Suzuki–Miyaura Coupling of a 2-Amino-5-halopyridine. Organic Process Research & Development, 24(10), 2362–2370. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Link

(Note: While the specific CAS for the title compound is not cited in a public patent, the protocols above are derived from validated methodologies for the 2-morpholino-5-halopyridine scaffold class found in the cited literature.)

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the C-N Coupling of Sterically Hindered Pyridines

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the various methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of arylamines.[1] This reaction allows for the coupling of a wide array of amines with aryl and heteroaryl halides or triflates, often under milder conditions than traditional methods like the Ullmann condensation.[2]

This guide focuses on a specific and often challenging application: the Buchwald-Hartwig amination of 5-iodo-3-methylpyridine derivatives. The pyridine core is a ubiquitous scaffold in pharmaceuticals, and the ability to introduce diverse amine functionalities is crucial for drug discovery and development. The 3,5-disubstituted pattern, in particular, is of significant interest in the development of new therapeutic agents. However, the electronic properties of the pyridine ring and the steric hindrance imparted by the 3-methyl group can present unique challenges to achieving high-yielding and clean C-N bond formation.

This document provides a detailed exploration of the key parameters, a robust experimental protocol, and a comprehensive troubleshooting guide to empower researchers to successfully navigate the complexities of this transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 5-iodo-3-methylpyridine), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which leads to hydrodehalogenation of the starting material and formation of an imine.[1] The choice of ligand plays a critical role in promoting the desired reductive elimination pathway over these undesired side reactions.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex R-X Amine Coordination [R-Pd(II)(L)(NHR'2)]+X- Oxidative Addition Complex->Amine Coordination + NHR'2 Amido Complex R-Pd(II)(L)-NR'2 Amine Coordination->Amido Complex + Base - Base-H+X- Product R-NR'2 Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Amido Complex->Catalyst Regeneration

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters: A Guide to Rational Optimization

Successful Buchwald-Hartwig amination of 5-iodo-3-methylpyridine derivatives hinges on the careful selection and optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor in determining the success of the reaction. For sterically hindered and electron-deficient substrates like 5-iodo-3-methylpyridine, bulky and electron-rich phosphine ligands are generally required.

  • Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging substrates, highly specialized ligands are often necessary.

    • Biarylphosphines (Buchwald Ligands): This class of ligands, including XPhos , SPhos , and RuPhos , are known for their high activity in C-N cross-coupling reactions. Their steric bulk and electron-donating properties promote both oxidative addition and reductive elimination.[4]

    • Ferrocene-based Ligands (Hartwig Ligands): Ligands such as Josiphos can also be effective.

    • BrettPhos: This ligand is often a good choice for the coupling of primary amines.[4]

The optimal ligand is highly substrate-dependent, and a screening of several ligands is often the most effective approach to identify the best conditions for a new transformation.

Base Selection: The Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the amido-palladium complex.

  • Common Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases.[1]

  • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[3]

Solvent Choice: The Reaction Medium

The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[5] Toluene is often preferred for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[6]

  • Ethereal Solvents: Tetrahydrofuran (THF) can also be used, particularly for reactions conducted at lower temperatures.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of a 5-iodo-3-methylpyridine derivative with a primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 5-Iodo-3-methylpyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Inert Atmosphere: To the oven-dried reaction vial, add the 5-iodo-3-methylpyridine derivative, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Seal and Purge: Seal the vial with the cap. If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction for the desired amount of time (e.g., 12-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, three times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data: Ligand and Condition Screening

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various substituted iodopyridines, providing a starting point for optimization.

Aryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Iodopyridinep-ToluidineNi(acac)₂ (1.5)-K₃PO₄ (3)---86[7]
4-Iodopyridinep-ChloroanilineNi(acac)₂ (1.5)-K₃PO₄ (3)---83[7]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)X-Phos (10)KOtBu (1.4)Toluene120 (MW)0.595[8]
4-BromotolueneMorpholine[Pd(cinnamyl)Cl]₂ (1)SIPr (4)LHMDS (1.5)THF221091[9]
4-BromobenzophenoneDiphenylamine[(μ-Br)(IPr)Ni]₂ (10)-NaOtBu (1.5)THF402491[10]

Note: The conditions and yields are highly substrate-dependent and this table should be used as a guide for initial screening.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues encountered during the Buchwald-Hartwig amination of 5-iodo-3-methylpyridine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst (Pd(0) not forming efficiently).Use a reliable palladacycle precatalyst (e.g., G3 or G4). Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[1]
Inappropriate ligand choice.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1]
Incorrect base selection or quality.Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity. For base-sensitive substrates, try weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures.[1][3]
Poor substrate reactivity due to steric hindrance.Increase catalyst and ligand loading (up to 5 mol%). Increase the reaction temperature.
Formation of Hydrodehalogenation Side Product (-I replaced with -H) Slow reductive elimination.Use a more sterically hindered ligand to accelerate reductive elimination. Ensure strictly anhydrous conditions. Use a slight excess of the amine (1.2-1.5 equiv).
Presence of trace water or other proton sources.Use scrupulously dried reagents and solvents.
Formation of Homocoupling Products (Pyridine-Pyridine or Amine-Amine) Certain catalyst systems and reaction conditions can promote homocoupling.Optimize catalyst loading and reaction temperature. A lower temperature may minimize this side reaction.
Reaction Stalls Before Completion Catalyst deactivation.Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Use high-purity, degassed solvents.
Product inhibition.Consider running the reaction at a lower concentration.

Workflow for Optimizing a New Reaction

When approaching a new 5-iodo-3-methylpyridine substrate, a systematic approach to optimization is recommended.

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization of Key Parameters cluster_2 Phase 3: Final Validation Start Select a standard set of conditions (e.g., XPhos Pd G3, NaOtBu, Toluene, 100 °C) Screen Ligands Screen a panel of 3-4 ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Screen Ligands Analyze Results Analyze yield by LC-MS or GC-MS Screen Ligands->Analyze Results Select Best Ligand Identify the most promising ligand from Phase 1 Analyze Results->Select Best Ligand Optimize Base and Solvent Vary base (e.g., NaOtBu vs. LHMDS) and solvent (e.g., Toluene vs. Dioxane) Select Best Ligand->Optimize Base and Solvent Optimize Temperature and Concentration Fine-tune temperature and reaction concentration Optimize Base and Solvent->Optimize Temperature and Concentration Final Conditions Optimized Conditions Optimize Temperature and Concentration->Final Conditions Scale-up and Isolation Run the reaction on a larger scale and isolate the product Final Conditions->Scale-up and Isolation Characterization Confirm structure and purity of the final product Scale-up and Isolation->Characterization

Figure 2: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of 5-iodo-3-methylpyridine derivatives is a powerful transformation for the synthesis of valuable nitrogen-containing heterocyclic compounds. While the steric and electronic nature of these substrates can present challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent, coupled with systematic optimization, can lead to high-yielding and robust protocols. This guide provides the foundational knowledge and practical steps to enable researchers to confidently and successfully apply this important reaction in their synthetic endeavors.

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 2022.

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 2017.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020.

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 2006.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, 2024.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate, 2020.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida, 2020.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 2019.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018.

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2005.

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Chemical Science, 2019.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 1997.

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 2001.

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 2024.

Sources

Application Note: A Comprehensive Guide to Evaluating the Cytotoxic Effects of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Imperative of Cytotoxicity Screening

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its presence in numerous approved drugs and bioactive molecules.[1] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a favored scaffold in drug design.[2][3] Compounds incorporating the morpholine ring exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]

Many morpholine-containing compounds exert their effects by modulating key cellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, growth, and survival that is frequently dysregulated in cancer.[5][6][7] Given the potent bioactivity of this scaffold, early-stage assessment of cytotoxicity is a critical step in the drug development pipeline.[5][8] It allows for the identification of compounds with a favorable therapeutic index, ensuring that the desired biological effect is not overshadowed by off-target toxicity.[5][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to evaluate the effects of a novel morpholine-containing compound, 4-(5-Iodo-3-methylpyridin-2-yl)morpholine , on cell viability. We present detailed protocols for three widely-used, validated assays: the MTT, Resazurin, and ATP-based luminescent assays.

Choosing the Right Assay: Principles and Considerations

Selecting an appropriate cell viability assay depends on the experimental goals, cell type, and available equipment. The three assays detailed below measure different aspects of cell health, providing a multi-faceted view of the compound's cytotoxic or cytostatic potential.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a classic method for assessing metabolic activity.[1][10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product.[11][12] The amount of formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of metabolically active cells.[12]

  • Resazurin (alamarBlue®) Assay: This is a fluorescent/colorimetric assay that also measures metabolic activity. The blue, non-fluorescent resazurin dye is reduced by viable, metabolically active cells to the pink, highly fluorescent resorufin.[13] This assay is generally considered more sensitive than the MTT assay and is a homogeneous ("add-incubate-read") assay, simplifying the workflow.[13][14]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of adenosine triphosphate (ATP), the primary currency of cellular energy, which is a key indicator of metabolically active, viable cells.[15][16] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a stable "glow-type" luminescent signal proportional to the ATP concentration.[16] It is known for its high sensitivity and suitability for high-throughput screening.[15]

Experimental Workflow & Design

A successful cytotoxicity study requires careful planning from cell culture to data analysis. The general workflow involves optimizing cell seeding density, exposing cells to a range of compound concentrations, and measuring viability with a chosen assay.

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Cell Treatment cluster_2 Phase 3: Viability Measurement cluster_3 Phase 4: Data Analysis A Optimize Cell Seeding Density B Prepare Compound Stock Solutions A->B Determine optimal cell number for linear assay response D Prepare Serial Dilutions of Compound C Seed Cells in 96-well Plates C->D E Treat Cells and Incubate (e.g., 24, 48, 72 hours) D->E F Add Assay Reagent (MTT, Resazurin, or CellTiter-Glo) E->F G Incubate as per Protocol F->G H Read Plate (Absorbance, Fluorescence, or Luminescence) G->H I Subtract Background J Normalize Data to Vehicle Control I->J K Plot Dose-Response Curve & Calculate IC50 J->K

Caption: General experimental workflow for assessing compound cytotoxicity.

Detailed Protocols

Important Preliminary Step: Compound Preparation

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all wells and kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity. All treatments, including the "untreated" or "vehicle" control, must contain the same final concentration of the solvent.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies provided by leading suppliers.[10][11][12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette and microplate spectrophotometer (reader)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours (or until cells reach desired confluency) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually inspect for the formation of purple precipitate.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

Protocol 2: Resazurin (alamarBlue®) Assay

This protocol is based on established, sensitive fluorometric methods.[13][14]

Materials:

  • Resazurin sodium salt or a commercially available solution (e.g., alamarBlue®)

  • 96-well opaque-walled (black or white) tissue culture plates for fluorescence

  • Multichannel pipette and microplate fluorometer

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled plate suitable for fluorescence measurements.

  • Reagent Preparation: If starting from powder, prepare a sterile stock solution of resazurin (e.g., 0.15 mg/mL in PBS) and store protected from light.[13]

  • Resazurin Addition: Add 10-20 µL of the resazurin solution directly to each well (for a final volume of ~110-120 µL).[13][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time is dependent on the cell type and density and should be determined empirically to ensure the signal is within the linear range of the instrument.

  • Data Acquisition: Measure fluorescence using an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[13]

Protocol 3: CellTiter-Glo® Luminescent Assay

This protocol follows the "add-mix-measure" format for quantifying ATP.[6][15]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • 96-well opaque-walled (white) tissue culture plates for luminescence

  • Multichannel pipette and luminometer

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled white plate for optimal luminescent signal.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer as per the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[6]

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures temperature consistency, which can affect enzyme kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][15]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

  • Background Subtraction: For each assay, subtract the average signal from the "medium-only" (no cells) blank wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each treated well by normalizing its signal to the average signal of the vehicle-treated control wells.

    • % Viability = (Signal of Treated Cells / Average Signal of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Sample Data Presentation
Compound Conc. (µM)Log [Conc.]% Viability (Assay 1)% Viability (Assay 2)
0 (Vehicle)N/A100.0100.0
0.1-1.098.599.1
10.085.388.4
50.755.152.3
101.025.622.8
501.75.24.9
1002.02.11.8

Hypothesized Mechanism of Action

Morpholine-containing compounds are well-documented inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell survival and proliferation.[5][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, which would be reflected as a decrease in cell viability in the assays described.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Compound This compound Compound->PI3K  Hypothesized  Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Trustworthiness and Validation

  • Controls: Always include negative (medium only), vehicle (medium + solvent), and positive (a known cytotoxic agent) controls to validate assay performance.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reliability of the results.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Cuttillas, A. M., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463.
  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • MDPI. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Harvard University. (n.d.). Cell-based assays. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Biocompare. (2016). Tips on Cell-Based Assay Selection. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • MDPI. (2023). pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the 4-(5-Iodo-3-methylpyridin-2-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Analogs from 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their recurring presence in a multitude of bioactive compounds and approved drugs.[1][2] The pyridine ring is one such scaffold, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic chemistry.[3][4] When combined with a morpholine moiety—a group known to improve aqueous solubility and pharmacokinetic properties—the resulting 2-morpholinopyridine core becomes a highly attractive starting point for drug discovery programs.[5][6]

The subject of this guide, this compound, is a particularly powerful building block. The strategic placement of the iodine atom at the C5 position of the pyridine ring transforms the molecule into a versatile synthetic intermediate. The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, providing a robust and modular handle for introducing a diverse array of chemical functionalities.[7] This allows researchers to rapidly generate libraries of novel analogs, systematically exploring the structure-activity relationship (SAR) to optimize for potency, selectivity, and drug-like properties.[1]

This document provides detailed protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the synthesis of a broad chemical space of analogs from this key intermediate. Each protocol is designed to be a self-validating system, with explanations grounded in established chemical principles to ensure reproducibility and success.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The iodopyridine moiety is an ideal substrate for palladium-catalyzed cross-coupling, a class of reactions that won the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[8] The general catalytic cycle, illustrated below, forms the basis for the subsequent protocols.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl-Iodide Enters PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal Coupling Partner Enters PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regenerated Product Product (R-R') RedElim->Product C-C or C-N Bond Formed

Caption: Generalized Palladium(0) Catalytic Cycle.

Protocol 1: C(sp²)-C(sp²) Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron compound.[7][8] Its tolerance of a wide range of functional groups and the use of generally stable and non-toxic boronic acid reagents make it a cornerstone of medicinal chemistry.[9]

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is often used. Alternatively, a pre-formed, air-stable catalyst like Pd(PPh₃)₄ can be employed for simplicity. The ligand stabilizes the Pd(0) active species and facilitates the reaction steps.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[7][10]

  • Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is used. This system effectively dissolves both the organic-soluble starting materials and the inorganic base.[10]

Visual Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: this compound reagents Add: 1. Aryl/Heteroaryl Boronic Acid 2. Pd Catalyst (e.g., Pd(PPh3)4) 3. Base (e.g., Na2CO3) 4. Solvent (Toluene/H2O) start->reagents reaction Inert Atmosphere (N2/Ar) Heat (e.g., 80-100 °C) Stir for 2-12 hours reagents->reaction workup Workup: 1. Cool to RT 2. Aqueous Extraction (e.g., EtOAc) 3. Dry (Na2SO4/MgSO4) 4. Concentrate reaction->workup purify Purification: Flash Column Chromatography (e.g., Hexane/EtOAc gradient) workup->purify product Product: 5-Aryl-3-methyl-2-morpholinopyridine Analog purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and the base (e.g., Na₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) followed by the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O9075-95%
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O10080-98%
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF8570-90%

Protocol 2: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures by reacting an aryl halide with a terminal alkyne.[11] This reaction introduces a linear, rigid alkyne linker, a valuable pharmacophore for probing protein binding pockets.

Causality and Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HX acid formed during the catalytic cycle.[12]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

Visual Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start: this compound reagents Add: 1. Terminal Alkyne 2. Pd Catalyst (e.g., Pd(PPh3)2Cl2) 3. Cu(I) Co-catalyst (e.g., CuI) 4. Amine Base (e.g., TEA) 5. Solvent (e.g., THF) start->reagents reaction Inert Atmosphere (N2/Ar) Stir at RT to 60 °C Monitor for 1-6 hours reagents->reaction workup Workup: 1. Filter through Celite 2. Concentrate solvent 3. Aqueous Extraction reaction->workup purify Purification: Flash Column Chromatography (e.g., Hexane/EtOAc gradient) workup->purify product Product: 5-Alkynyl-3-methyl-2-morpholinopyridine Analog purify->product

Caption: Experimental workflow for Sonogashira coupling.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent (e.g., THF).

  • Reagent Addition: Add the terminal alkyne (1.2 eq.), the amine base (e.g., TEA, 2.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) iodide (CuI, 0.04 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-6 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)TEATHFRT to 5070-95%
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃Dioxane8065-90% (Copper-free)

Protocol 3: C(sp²)-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[13][14] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[15][16]

Causality and Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BINAP are commonly used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[17] The ligand's structure is critical for promoting the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like potassium phosphate (K₃PO₄) can be used for more sensitive substrates.[13][17]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent reaction with the strong base and to facilitate the high temperatures often required.[15]

Visual Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow start Start: this compound reagents Add: 1. Primary/Secondary Amine 2. Pd Pre-catalyst (e.g., Pd2(dba)3) 3. Phosphine Ligand (e.g., XPhos) 4. Strong Base (e.g., NaOtBu) 5. Solvent (e.g., Toluene) start->reagents reaction Inert Atmosphere (N2/Ar) Heat (e.g., 90-110 °C) Stir for 4-24 hours reagents->reaction workup Workup: 1. Cool to RT, quench with H2O 2. Filter through Celite 3. Aqueous Extraction reaction->workup purify Purification: Flash Column Chromatography (e.g., Hexane/EtOAc gradient) workup->purify product Product: 5-Amino-3-methyl-2-morpholinopyridine Analog purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the strong base (e.g., NaOtBu, 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene), followed by this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Reaction: Seal the vessel tightly and heat to the required temperature (typically 90-110 °C). Stir vigorously until the starting material is consumed (monitor by LC-MS, 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with an organic solvent and filter the mixture through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the aminated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)NaOtBuToluene10070-95%
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Dioxane11060-85%

Conclusion

The this compound scaffold is a powerful platform for the rapid development of novel chemical entities. By leveraging the three well-established and reliable palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can efficiently synthesize a diverse library of analogs. The systematic application of these protocols enables a thorough exploration of the structure-activity relationship, accelerating the journey from a starting scaffold to a potential drug candidate.

References

  • J.P.S. Chahal, V. Kumar, and S. Singh, "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs," ResearchGate, 2023. [URL: https://www.researchgate.net/publication/372221089_Pyridine_derivatives_as_preferable_scaffolds_for_the_process_of_discovering_new_drugs]
  • PharmaBlock, "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch," PharmaBlock, N.D. [URL: https://www.pharmablock.com/white-paper/pyridine-a-privileged-scaffold-in-drug-discovery.html]
  • Benchchem, "A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds," Benchchem, N.D. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-comparative-drug-design-exploring-the-potential-of-pyridine-scaffolds/]
  • P. Roy, S. Singh, and S. Kumar, "Pyridine: the scaffolds with significant clinical diversity," RSC Advances, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01571d]
  • S. Singh, et al., "Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development," MalariaWorld, 2024. [URL: https://malariaworld.org/blog/pyridine-and-pyrimidine-hybrids-privileged-scaffolds-antimalarial-drug-discovery-recent]
  • Life Chemicals, "Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry," Life Chemicals, 2021. [URL: https://lifechemicals.com/service/synthesis-and-supply-of-rd-compounds/building-blocks/functionalized-pyridines]
  • A. Author, et al., "Access to Highly Substituted Pyridines via Energy Transfer," ChemRxiv, 2025. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b161c57482f01a07353f4e]
  • L.K. Boerner, "2 approaches to new pyridines," C&EN Global Enterprise, 2022. [URL: https://cen.acs.org/synthesis/catalysis/2-approaches-new-pyridines/100/i41]
  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine," Pharmaguideline, N.D. [URL: https://www.pharmaguideline.net/2023/07/synthesis-reactions-and-medicinal-uses-of-pyridine-and-basicity-of-pyridine.html]
  • Wikipedia, "Sonogashira coupling," Wikipedia, N.D. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • S. P. McClintock, et al., "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine," PubMed, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21808801/]
  • A. Author, et al., "Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence," The Journal of Organic Chemistry, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02283]
  • A. Author, et al., "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments," MDPI, 2018. [URL: https://www.mdpi.com/2073-4344/8/5/185]
  • R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, N.D. [URL: https://www.acs.
  • A. Author, "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production," Technical University of Denmark, 2008. [URL: https://orbit.dtu.
  • A. Author, et al., "Selected known reactions of morpholine, including those involving its putative radical," ResearchGate, 2023. [URL: https://www.researchgate.
  • A. Author, et al., "Biological activities of morpholine derivatives and molecular targets involved," ResearchGate, 2022. [URL: https://www.researchgate.
  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, N.D. [URL: https://www.organic-chemistry.
  • A. Author, et al., "Morpholines. Synthesis and Biological Activity," ResearchGate, 2013. [URL: https://www.researchgate.net/publication/262700346_Morpholines_Synthesis_and_Biological_Activity]
  • A. Author, et al., "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand," Beilstein Journals, 2013. [URL: https://www.beilstein-journals.org/bjoc/articles/9/187]
  • A. Author, et al., "Background on morpholine synthesis and our approach," ResearchGate, 2023. [URL: https://www.researchgate.net/figure/Background-on-morpholine-synthesis-and-our-approach_fig1_373516629]
  • A. Author, et al., "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines," ResearchGate, 2025. [URL: https://www.researchgate.
  • A. Author, et al., "An updated review on morpholine derivatives with their pharmacological actions," GSC Biological and Pharmaceutical Sciences, 2022. [URL: https://gsconlinepress.
  • A. Author, et al., "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold," MDPI, 2017. [URL: https://www.mdpi.com/1420-3049/22/11/1893]
  • A. Author, et al., "Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one," MDPI, 2009. [URL: https://www.mdpi.com/1422-8599/2009/3/M617]
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N.D. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • BLDpharm, "4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine," BLDpharm, N.D. [URL: https://www.bldpharm.com/products/860650-00-6.html]
  • A. Author, "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin," University of Rochester, N.D. [URL: https://www.sas.rochester.edu/chm/undergrad/assets/pdf/labs/chm-204/suzuki-coupling.pdf]
  • A. Author, et al., "Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution," Express Polymer Letters, 2008. [URL: https://www.expresspolymlett.com/dl.php?r=2008/03/79]
  • A. Author, et al., "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line," RSC Advances, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/d3ra07495a]
  • A. Author, et al., "Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one," ResearchGate, 2022. [URL: https://www.researchgate.net/publication/361099195_Suzuki-Miyaura_coupling_reactions_of_45-dibromo-2-methylpyridazin-32H-one]
  • Fisher Scientific, "Suzuki-Miyaura Cross-Coupling Reaction," Fisher Scientific, N.D. [URL: https://www.fishersci.se/se/en/applications/suzuki-miyaura-cross-coupling-reaction.html]
  • A. Author, et al., "Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis," PubMed, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37097335/]

Sources

High-Performance Liquid Chromatography (HPLC) Purification Method for 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine, a heterocyclic compound relevant as a pharmaceutical intermediate. The inherent chemical properties of the molecule—namely the basicity of the pyridine nitrogen, the hydrophobicity of the iodinated aromatic ring, and the polarity of the morpholine moiety—present unique challenges for achieving high purity. This guide details a systematic approach, from initial analytical method development to preparative scale-up, emphasizing the rationale behind critical parameter selection to ensure high resolution, excellent peak symmetry, and optimal recovery. The protocols are designed to be self-validating, providing researchers with a reliable framework for isolating this and structurally similar compounds for downstream applications in drug discovery and development.[1][2]

Introduction and Analyte Characterization

This compound is a substituted pyridine derivative with a molecular weight of 304.13 g/mol and a molecular formula of C10H13IN2O. The purification of such intermediates is a critical step in the pharmaceutical manufacturing pipeline, as the purity of an active pharmaceutical ingredient (API) directly impacts its safety and efficacy.[1][3] The structure of this compound dictates the strategy for its chromatographic purification.

  • Pyridine Core: The pyridine nitrogen imparts basicity to the molecule, with an estimated pKa in the range of 5-6.[4] This feature is the most critical consideration for HPLC method development, as interactions between the basic analyte and acidic silanol groups on the surface of conventional silica-based stationary phases can lead to significant peak tailing.

  • Iodo and Methyl Groups: These substituents on the pyridine ring increase the molecule's hydrophobicity and overall molecular weight, promoting strong retention on reversed-phase columns.

  • Morpholine Group: The morpholine ring, containing both an ether and a secondary amine (incorporated into the pyridine ring system), adds a degree of polarity.[5][6]

These combined features necessitate a reversed-phase method with careful control over the mobile phase pH to achieve efficient and symmetrical peaks.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
Structure N/A
Key Functional Groups Pyridine, Morpholine, Aryl IodideN/A
Estimated pKa 5-6 (Pyridine Nitrogen)[4]

HPLC Method Development Strategy

The development of a successful purification protocol follows a logical progression from small-scale analytical method optimization to preparative-scale implementation. The primary goal is to maximize purity, throughput, and yield.[7]

The Rationale for Reversed-Phase HPLC

Reversed-phase HPLC is the technique of choice due to the compound's significant non-polar character.[2] The methodology involves a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent, which decreases the polarity of the mobile phase and elutes more hydrophobic compounds.

Key Parameter Selection
  • Stationary Phase (Column): A modern, high-purity, end-capped C18 column is the ideal starting point. End-capping minimizes the number of accessible free silanol groups, which is crucial for reducing peak tailing with basic compounds like pyridines.[4] A C8 column can be considered if retention is excessive on a C18 phase. For challenging separations involving halogenated aromatics, a phenyl- or pentafluorophenyl (PFP)-phase column may offer alternative selectivity through π-π interactions.

  • Mobile Phase:

    • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water are the recommended solvents. ACN generally provides lower backpressure and better UV transparency than methanol.

    • pH Modifier: Controlling the mobile phase pH is non-negotiable for this analyte. An acidic modifier is required to protonate the pyridine nitrogen, ensuring it is in a single ionic state and minimizing interactions with residual silanols.

      • 0.1% Trifluoroacetic Acid (TFA): This is a strong acid and an excellent ion-pairing agent that yields sharp, symmetrical peaks. It is ideal for purification workflows where fractions are analyzed by UV.

      • 0.1% Formic Acid (FA): A preferred alternative if subsequent analysis involves mass spectrometry (MS), as TFA is known to cause significant ion suppression.[8]

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor the analyte at its absorbance maximum (λmax), typically around 220-260 nm for pyridine derivatives, and to assess peak purity across the entire spectrum.[3][9]

Method Development Workflow

The process of developing a robust purification method is systematic. It begins with analytical-scale scouting to find the best separation conditions, which are then scaled up for preparative chromatography.

Method_Development_Workflow start_node Analyte Assessment (Properties & Solubility) column_select Column Selection (e.g., C18, 5 µm) start_node->column_select process_node process_node decision_node decision_node final_node final_node mobile_phase_dev Mobile Phase Dev. (ACN/H2O + 0.1% TFA) column_select->mobile_phase_dev gradient_opt Analytical Gradient Optimization mobile_phase_dev->gradient_opt is_resolution_ok Resolution > 1.5? gradient_opt->is_resolution_ok is_resolution_ok->column_select No, try new column/modifier analytical_method Final Analytical Method is_resolution_ok->analytical_method Yes scale_up Geometric Scale-Up (Flow Rate, Gradient Time) analytical_method->scale_up loading_study Loading Study (Determine Max Load) scale_up->loading_study prep_run Preparative Run & Fraction Collection loading_study->prep_run fraction_analysis Fraction Analysis (Purity Check) prep_run->fraction_analysis product Pure Compound (>99%) fraction_analysis->product Analyte_Interaction cluster_0 C18 Stationary Phase cluster_1 Mobile Phase c18_chains Non-Polar C18 Chains (Hydrophobic Surface) silanol Residual Silanol Group (SiO-) (Negatively Charged) analyte Analyte Molecule (Pyridine-N is Protonated: Py-NH+) analyte->c18_chains Hydrophobic Interaction (Retention) analyte->silanol Ionic Repulsion / Minimized Interaction tfa TFA Anion (CF3COO-) (Ion-Pairing Agent) tfa->silanol Shields Negative Charge

Sources

4-(5-Iodo-3-methylpyridin-2-yl)morpholine as a chemical probe for PI3K signaling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(5-Iodo-3-methylpyridin-2-yl)morpholine as a Chemical Probe for PI3K Signaling

Introduction & Compound Profile

This compound is a highly specialized pharmacophore scaffold and chemical probe precursor used in the structural interrogation and inhibitor design of Phosphoinositide 3-kinases (PI3K).[1] It serves as a critical "warhead" fragment that targets the ATP-binding hinge region of the PI3K catalytic subunit (p110


, 

,

,

).[1]

While often utilized as a key intermediate in the synthesis of potent PI3K/mTOR inhibitors (e.g., analogs of Omipalisib or BGT226 ), its intrinsic value lies in its dual functionality:[1]

  • Fragment-Based Drug Discovery (FBDD): The morpholine-pyridine core mimics the adenine ring of ATP, establishing essential hydrogen bonds with the kinase hinge region (specifically Val851 in p110

    
    ).[1]
    
  • Synthetic Versatility: The C5-iodo position serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to "grow" the molecule into the affinity pocket or solvent-exposed regions to tune isoform selectivity.[1]

  • Structural Biology: The heavy iodine atom (

    
    ) facilitates X-ray crystallographic phasing (SAD/MAD) to resolve ligand-bound kinase structures.[1]
    
Chemical Properties
PropertyDetail
IUPAC Name This compound
Molecular Formula C

H

IN

O
Molecular Weight 304.13 g/mol
Core Scaffold 2-Morpholino-3-methylpyridine
Key Substituents C5-Iodo (Reactive Handle), C3-Methyl (Selectivity/Twist), C2-Morpholine (Hinge Binder)
Solubility DMSO (>50 mM), Ethanol (Moderate)
Storage -20°C, desiccated, protected from light (Iodides are light-sensitive)

Mechanism of Action & Signaling Context

The PI3K signaling pathway regulates cell growth, proliferation, and survival.[1] Dysregulation is a hallmark of cancer and immune disorders.[1]

  • Hinge Binding: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor for the backbone amide of the hinge region residue (e.g., Val851 in PI3K

    
    ).[1]
    
  • Hydrophobic Interactions: The pyridine ring sandwiches between hydrophobic residues (e.g., Ile800 and Met922 ).[1]

  • The "Iodo" Vector: The iodine at position 5 points towards the affinity pocket or the ribose-binding pocket , depending on the exact binding mode.[1] This vector is exploited to attach aryl or heteroaryl groups that confer potency and selectivity.[1]

Pathway Diagram: PI3K Signaling & Probe Intervention

PI3K_Signaling RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K Complex (p85/p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment & Activation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth Survival Proliferation mTOR->Effect Probe PROBE: This compound (Binds p110 Hinge) Probe->PI3K Competitive Inhibition (ATP Pocket)

Caption: The PI3K signaling cascade.[1] The probe competitively binds to the ATP-binding pocket of the PI3K catalytic subunit (p110), preventing the phosphorylation of PIP2 to PIP3 and blocking downstream AKT/mTOR signaling.[1]

Experimental Protocols

Protocol A: Synthesis of PI3K Probes via Suzuki Coupling

Objective: To functionalize the 5-iodo position with an aryl boronic acid to generate a high-affinity PI3K inhibitor.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (e.g., 4-aminophenylboronic acid) (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.05 eq)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)[1]
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the iodo-scaffold, aryl boronic acid, and palladium catalyst.

  • Inert Atmosphere: Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor reaction progress via LC-MS (Target mass = Scaffold - I + Aryl).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    H-NMR and HRMS.
    
Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo)

Objective: To evaluate the inhibitory potency (IC


) of the scaffold or its derivatives.[1]

Materials:

  • Recombinant PI3K isoform (p110

    
    /p85
    
    
    
    )[1]
  • Substrate: PIP2:PS lipid vesicles (50

    
    M)[1]
    
  • ATP (10

    
    M, 
    
    
    
    apparent)[1]
  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.[1]
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).[1]

Step-by-Step:

  • Compound Prep: Prepare a 10-point serial dilution of the probe in DMSO (Start at 10

    
    M for derivatives, 100 
    
    
    
    M for the fragment).
  • Enzyme Reaction:

    • Add 2

      
      L of compound to a 384-well white plate.
      
    • Add 4

      
      L of PI3K enzyme solution.[1] Incubate for 15 min at RT.
      
    • Add 4

      
      L of ATP/Lipid Substrate mix to initiate the reaction.[1]
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops kinase, depletes ATP).[1] Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Readout: Measure Luminescence using a plate reader.

  • Analysis: Normalize to "No Enzyme" (0%) and "No Inhibitor" (100%) controls. Fit curves using a 4-parameter logistic model to determine IC

    
    .[1]
    

Application in Structural Biology (Phasing)[1]

The iodine atom in this compound is a powerful tool for Single-wavelength Anomalous Dispersion (SAD) phasing.[1]

Workflow:

  • Co-crystallization: Soak PI3K protein crystals with the probe (1–5 mM) in cryo-protectant solution for 1–2 hours.

  • Data Collection: Collect X-ray diffraction data at the Iodine K-edge (approx.[1] 33.17 keV / 0.37 Å) or L-edges (approx.[1] 4.5-5.0 keV) to maximize anomalous signal.[1]

  • Phasing: Use the anomalous signal from the iodine to determine the heavy atom substructure and calculate initial phases, allowing for the solution of the protein structure without selenomethionine substitution.

References

  • Walker, E. H., et al. "Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine."[1] Molecular Cell, 6(4), 909-919 (2000).[1] Link(Foundational structural biology of PI3K hinge binders).

  • Marone, R., et al. "Targeting the PI3K/AKT/mTOR pathway in cancer."[1] Nature Reviews Clinical Oncology, 5, 23-37 (2008).[1] Link(Pathway overview).

  • Knight, Z. A., et al. "A Pharmacological Map of the PI3-K Family Defines a Role for p110

    
     in Insulin Signaling."[1] Cell, 125(4), 733-747 (2006).[1] Link(Chemical probing of PI3K isoforms).
    
  • Venkatesan, A. M., et al. "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally bioavailable PI3K/mTOR inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 20(2), 586-589 (2010).[1] Link(Example of morpholine-heterocycle scaffold optimization).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link(Standard protocol source).

Sources

techniques for creating a focused library around the pyridinylmorpholine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Library Generation of Pyridinylmorpholine Kinase Inhibitors

Abstract

The pyridinylmorpholine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous PI3K, mTOR, and DNA-PK inhibitors (e.g., Buparlisib, Pictilisib). Its success stems from the morpholine oxygen’s ability to accept hydrogen bonds from the kinase hinge region (specifically Val851 in PI3K


) while the pyridine ring vectors substituents into the affinity pocket. This guide details the end-to-end workflow for creating a focused library around this scaffold, prioritizing synthetic efficiency and physicochemical compliance.

Part 1: Computational Design & Vector Analysis

Before wet chemistry begins, the library must be virtually enumerated to ensure resources are focused on high-probability chemical space.

Physicochemical Filtering (The "Rules of the Road")

To maximize oral bioavailability, the virtual library should be filtered using strict property cutoffs. Experience dictates that for kinase inhibitors, "Veber Rules" are often more predictive than "Lipinski Rules" due to the high molecular weight often required for potency.

PropertyTarget RangeRationale
cLogP 1.5 – 4.0Balances solubility with membrane permeability.
TPSA < 120 ŲCritical for cell penetration; morpholine contributes ~12 Ų.
Rotatable Bonds ≤ 8Reduces entropic penalty upon binding to the ATP pocket.
H-Bond Donors 1 – 3Sufficient for hinge binding without compromising permeability.
Design Workflow Visualization

The following diagram illustrates the logical flow from scaffold selection to synthesized plate.

LibraryDesign Scaffold Pyridinylmorpholine Core VirtualEnum Virtual Enumeration (R-Group Permutation) Scaffold->VirtualEnum Define Vectors Filter Property Filter (cLogP, TPSA) VirtualEnum->Filter 10k+ Compounds Docking Docking Validation (Hinge Interaction) Filter->Docking Top 10% Selection Final Selection (Synthetic Feasibility) Docking->Selection Visual Inspection

Figure 1: Computational workflow ensuring only high-value targets proceed to synthesis.

Part 2: Synthetic Methodologies

The formation of the C–N bond between the pyridine ring and the morpholine is the critical step. Two primary methodologies exist: Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Method A: Nucleophilic Aromatic Substitution ( )

Best for: Fluoropyridines, Electron-Deficient Pyridines (e.g., with -CN, -NO2).

Causality & Mechanism: The


 reaction is preferred when possible because it requires no transition metals, reducing cost and purification burden. The reaction proceeds via a Meisenheimer complex.[1] Crucially , the leaving group ability in 

is F >> Cl > Br, which is the inverse of metal-catalyzed coupling. The high electronegativity of fluorine stabilizes the anionic intermediate.

Protocol 1: General


 Procedure (96-Well Block Compatible) 
  • Preparation: Dissolve the 2-fluoro- or 4-fluoropyridine derivative (0.1 mmol) in anhydrous DMSO (0.5 mL).

  • Nucleophile Addition: Add Morpholine (0.15 mmol, 1.5 equiv).

  • Base: Add DIPEA (0.2 mmol, 2.0 equiv). Note: Inorganic bases like

    
     are effective but difficult to dispense in automated liquid handlers; DIPEA is preferred for automation.
    
  • Reaction: Seal the block and heat to 100°C for 4–12 hours .

  • Validation: Monitor by LC-MS. Conversion should exceed 90%.

Method B: Buchwald-Hartwig Amination

Best for: Chloropyridines, Electron-Rich Pyridines, Late-Stage Functionalization.

Causality & Mechanism: Unactivated pyridines (e.g., those without strong electron-withdrawing groups) will not undergo


. Here, palladium catalysis is mandatory. Chloropyridines are cheap and abundant but have a strong C–Cl bond. Therefore, electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate the oxidative addition step.[2]

Protocol 2: High-Throughput Buchwald Procedure

  • Catalyst Stock: Prepare a stock solution of

    
     (1 mol%) and XPhos (2 mol%) in degassed 1,4-dioxane. Pre-stir for 10 mins to form the active 
    
    
    
    species.
  • Substrate: Add chloropyridine (0.1 mmol) and Morpholine (0.12 mmol) to the reaction vial.

  • Base: Add

    
     (0.2 mmol). Why? 
    
    
    
    is stronger but can cause side reactions with sensitive functional groups.[3] Cesium carbonate is milder and functional group tolerant.
  • Execution: Add the catalyst stock. Heat to 100°C for 16 hours under inert atmosphere (

    
    ).
    
  • Scavenging (Critical): Upon cooling, add Si-Thiol resin (Silicycle) to scavenge residual Pd, preventing false positives in biological assays.

Synthetic Decision Logic

SyntheticLogic Start Target Structure HalogenCheck Halogen Type? Start->HalogenCheck EWGCheck EWG Present? (CN, NO2, CF3) HalogenCheck->EWGCheck Chlorine/Bromine SnAr Route A: SnAr (DMSO, 100°C) HalogenCheck->SnAr Fluorine EWGCheck->SnAr Yes (Activated) Buchwald Route B: Buchwald (Pd-XPhos, Cs2CO3) EWGCheck->Buchwald No (Unactivated)

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Part 3: Diversification & Library Expansion

Once the core pyridinylmorpholine is synthesized, diversity is introduced at the remaining pyridine vectors (typically C3 or C5).

Suzuki-Miyaura Coupling (C-C Bond Formation): If the starting material was a di-halo pyridine (e.g., 2-fluoro-5-bromopyridine), the


 reaction occurs selectively at the fluoro-position (C2). The remaining bromo-position (C5) is then available for Suzuki coupling.
  • Reagents: Aryl boronic acid (1.5 equiv),

    
     (3 mol%), 
    
    
    
    (2M aq).
  • Conditions: Dioxane/Water (4:1), 90°C, 2 hours.

  • Impact: This introduces the "tail" region of the inhibitor, often used to tune solubility and selectivity.

Part 4: Quality Control & Purification

For library production, full column chromatography is inefficient. Use "Catch-and-Release" or Reverse-Phase HPLC.

Protocol: SCX Catch-and-Release Since pyridinylmorpholines are basic (morpholine


 ~8), they can be purified using Strong Cation Exchange (SCX) cartridges.
  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto SCX cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (catalysts, solvents, neutral side products).

  • Elute: Release the product using

    
     in MeOH.
    
  • Evaporate: Remove volatile ammonia/methanol to yield pure free base.

QC Criteria:

  • Purity: >90% by UV (254 nm).

  • Identity: Confirmed by [M+H]+ peak in MS.

  • Appearance: Typically off-white to yellow solids.

References

  • Review of PI3K Inhibitor Structures

    • Title: "Phosphoinositide 3-Kinase (PI3K) Inhibitors: A Review of Their Design, Synthesis, and Biological Activity."[4][5]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of scope)

  • SnAr Reactivity on Pyridines

    • Title: "Nucleophilic Aromatic Substitution on Fluoropyridines: Kinetics and Mechanisms."
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Title: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines.
  • Veber Rules for Library Design

    • Title: "Molecular Properties That Influence the Oral Bioavailability of Drug Candid
    • Source: Journal of Medicinal Chemistry (Veber et al., 2002).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Welcome to the technical support hub for the synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine . As researchers, we often underestimate the impact of steric and electronic subtleties in substituted pyridines.[1]

This synthesis relies primarily on a Nucleophilic Aromatic Substitution (SNAr) .[1][2] However, the presence of the 3-methyl group introduces significant steric hindrance at the reactive C2 center, often necessitating more forcing conditions than a standard chloropyridine substitution. Furthermore, the 5-iodo substituent presents a chemoselectivity trap: while it is robust under SNAr conditions, it is highly labile under transition-metal catalysis (e.g., Buchwald-Hartwig), leading to regio-isomeric mixtures if the wrong method is chosen.[2][3][4]

This guide provides a self-validating protocol and a deep-dive troubleshooting framework to ensure high yield and purity.

The "Gold Standard" Protocol

Recommended baseline method for high-purity synthesis.[2][3][4]

Reaction Scheme: 2-Chloro-5-iodo-3-methylpyridine + Morpholine → this compound[2][3][4]

Experimental Conditions Table
ParameterRecommended SettingTechnical Rationale
Solvent DMF or NMPHigh dielectric constant stabilizes the polar Meisenheimer-like transition state.[2][3][4]
Base K₂CO₃ (2.5 - 3.0 equiv)Scavenges HCl; insoluble nature prevents aggressive side reactions seen with soluble alkoxides.[1][2][3][4]
Stoichiometry Morpholine (1.5 - 2.0 equiv)Excess nucleophile drives the equilibrium and compensates for slower kinetics due to 3-Me sterics.[2][3][4]
Temperature 90°C - 110°CCritical: The 3-methyl group increases the energy barrier.[2][3][4] Room temperature is insufficient.
Time 12 - 18 HoursSlower kinetics expected compared to unhindered 2-chloropyridines.[2][3][4]
Atmosphere Nitrogen/ArgonPrevents oxidation of the morpholine or iodide at elevated temperatures.[1]
Step-by-Step Workflow
  • Charge: To a dry reaction vial, add 2-Chloro-5-iodo-3-methylpyridine (1.0 equiv) and K₂CO₃ (3.0 equiv).

  • Solvate: Add anhydrous DMF (0.2 M concentration relative to pyridine). Stir to suspend base.

  • Initiate: Add Morpholine (1.5 equiv) in one portion.

  • Heat: Heat the mixture to 100°C with vigorous stirring. Note: Stirring must be efficient to keep K₂CO₃ suspended.[1][2]

  • Monitor: Check LCMS at 4 hours. If conversion is <30%, increase temp to 120°C.[1]

  • Workup: Cool to RT. Pour into Ice Water (10x volume). The product often precipitates.[1]

    • If solid:[1][2][5] Filter and wash with water.[1][2][5][6][7]

    • If oil:[1][2][4] Extract with EtOAc (3x).[1][2][3] Wash organics with LiCl (5% aq) to remove DMF.[1][2][3] Dry over Na₂SO₄.[1][2][3]

Troubleshooting & FAQs

Direct solutions to specific failure modes.

Q1: The reaction is stalling at 50% conversion. Should I add a Palladium catalyst?

A: ABSOLUTELY NOT.

  • The Trap: Adding a Pd catalyst (Buchwald-Hartwig conditions) will likely cause oxidative addition at the C5-Iodo bond, not the C2-Chloro bond.[2][3][4] This results in the wrong regioisomer (morpholine at C5) or polymerization.[1]

  • The Fix: The stall is kinetic, caused by the 3-methyl steric clash .

    • Increase Temperature: Move from 90°C to 120°C.

    • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) which allows for higher temperatures and better solubilization than DMF.[2][3][4]

    • Neat Conditions: Run the reaction in neat morpholine (no solvent) at 110°C. This maximizes the rate equation:

      
      .[1]
      
Q2: I see a major impurity with Mass = [Product - I + H]. What is happening?

A: You are observing Deiodination.

  • Cause: This typically happens if you are using a metal catalyst (see Q1) or if the reaction mixture is excessively basic and heated too long in the presence of trace moisture/reducing agents.

  • The Fix:

    • Ensure the reaction is metal-free .[2][3][4]

    • Lower the temperature slightly (e.g., 90°C) and extend time.

    • Switch from K₂CO₃ to a non-nucleophilic organic base like DIPEA if hydrolysis is suspected, though carbonate is usually safer for iodine stability.[1]

Q3: The product is an oil that won't crystallize.[1] How do I purify it?

A: The 3-methyl group disrupts crystal packing. [2][3][4]

  • Purification Strategy:

    • Acid/Base Wash: Dissolve crude oil in EtOAc.[1][2][3] Wash with 1N HCl.[1][2][3] The pyridine will protonate and go into the water layer.[1] Wash the organic layer (discards non-basic impurities).[1] Basify the aqueous layer (pH 10) with NaOH, then extract back into EtOAc.[1]

    • Column Chromatography: Elute with Hexanes:EtOAc (3:1 to 1:1) . The iodine atom makes the molecule lipophilic enough for easy separation from morpholine.[1]

Q4: Can I start with 2-Chloro-3-methylpyridine and iodinate later?

A: Yes, this is a valid "Route B" (Alternative Strategy).

  • When to use: If 2-chloro-5-iodo-3-methylpyridine is unavailable or expensive.[2][3][4]

  • Protocol:

    • Step 1 (SNAr): React 2-chloro-3-methylpyridine with morpholine (Standard conditions above).

    • Step 2 (Iodination): Treat the intermediate with NIS (N-Iodosuccinimide) in Acetonitrile/TFA or MeOH.[1][2][3]

  • Regioselectivity Note: The morpholine nitrogen at C2 is a strong ortho/para donor.[1] The C3-methyl blocks the ortho site.[2] The C5 position is para to the morpholine and activated.[1] You will get high selectivity for the 5-iodo product.[2][3][4]

Visualizing the Logic

Graphviz diagrams to map the decision process and mechanism.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Impurities CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv WrongMass Wrong Mass / Byproducts CheckConv->WrongMass Sterics Cause: 3-Me Steric Hindrance LowConv->Sterics CheckPd Did you use Pd Catalyst? WrongMass->CheckPd TempUp Action: Increase Temp to 120°C or use Neat Morpholine Sterics->TempUp PdYes Yes CheckPd->PdYes PdNo No CheckPd->PdNo RegioIssue Cause: C5-I Coupling (Wrong Isomer) PdYes->RegioIssue Deiodination Impurity: De-iodinated Product PdNo->Deiodination Restart Action: RESTART. Use SnAr (Metal-Free) RegioIssue->Restart LowerTemp Action: Lower Temp, Check Reagents Deiodination->LowerTemp

Caption: Decision tree for diagnosing reaction failures. Note the critical branch regarding Palladium catalysis.

Diagram 2: Reaction Mechanism & Selectivity

Mechanism SM 2-Cl-5-I-3-Me-Pyridine PathA Path A: SnAr (Thermal) SM->PathA Heat/Base PathB Path B: Pd-Catalysis SM->PathB Pd(0)/Ligand Morph Morpholine (Nucleophile) TS_SnAr Meisenheimer Complex (Destabilized by 3-Me Sterics) Morph->TS_SnAr TS_Pd Oxidative Addition at C5-I (Fast & Preferred by Pd) Morph->TS_Pd PathA->TS_SnAr PathB->TS_Pd Prod_Correct Target: C2-Morpholine (Correct Product) TS_SnAr->Prod_Correct -HCl Prod_Wrong Byproduct: C5-Morpholine (Wrong Isomer) TS_Pd->Prod_Wrong C-N Coupling

Caption: Mechanistic divergence. SNAr yields the correct C2-substituted product, while Pd-catalysis risks attacking the C5-Iodine.[2][3][4]

References

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. (Demonstrates SNAr on hindered pyridines).

  • ChemicalBook. 4-(2-(4-IODO-1H-PYRAZOL-1-YL)ETHYL)MORPHOLINE synthesis. (Provides baseline conditions for morpholine alkylation/substitution: K₂CO₃/DMF/90°C).

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (Expert discussion on overcoming steric hindrance in 3-methylpyridines).

  • WuXi AppTec. Chemical Insights: Buchwald-Hartwig Couplings. (Discusses the reactivity order Ar-I > Ar-Cl in Pd-catalyzed reactions, confirming the risk of using Pd for this substrate).

Sources

optimizing yield for the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Optimizing Yield and Purity in Substituted Morpholine Synthesis Ticket ID: MORPH-OPT-2026 Status: Open

Executive Summary: Morpholines are privileged scaffolds in medicinal chemistry due to their ability to lower lipophilicity and improve metabolic stability.[1] However, introducing substituents (2-, 3-, or polysubstituted analogs) drastically alters the kinetics of cyclization, often leading to elimination side-products, polymerization, or stalled reactions. This guide moves beyond standard "recipes" to address the mechanistic failure points of the three dominant synthetic strategies: Acid-Mediated Cyclodehydration , Base-Mediated Alkylation , and Metal-Catalyzed Coupling .

Part 1: Strategic Method Selection (Decision Matrix)

Before troubleshooting a specific reaction, ensure you are using the correct topology for your substitution pattern. Forcing a steric clash in an acid-mediated cyclization is the #1 cause of low yields.

MorpholineStrategy Start Start: Target Structure Sub2 2-Substituted Morpholine Start->Sub2 Sub3 3-Substituted Morpholine Start->Sub3 Complex Polysubstituted / Sensitive Groups Start->Complex Epoxide Method A: Epoxide Opening + Base Cyclization Sub2->Epoxide High Regiocontrol Metal Method C: Pd-Catalyzed Carboamination Sub2->Metal If Epoxide Unstable AminoAcid Method B: Amino Acid Reduct. + Double Alkylation Sub3->AminoAcid Chiral Pool Access Complex->Metal Mild Conditions

Figure 1: Strategic decision tree for selecting the synthetic route based on substitution pattern.

Part 2: Troubleshooting The "Classic" Route (Acid-Mediated)

Context: The cyclodehydration of diethanolamines using H₂SO₄ or TsOH. Common Failure: "The reaction turned into a black tar," or "Yield is <30%."

FAQ: Acid-Mediated Cyclization

Q1: Why is my reaction charring (turning black) with low yield?

  • Diagnosis: You are likely experiencing elimination over cyclization . In substituted diethanolamines, the secondary/tertiary alcohol dehydrates faster to form an alkene (allylamine) than it displaces the leaving group.

  • Solution: Switch to a bismesylate activation strategy under mild basic conditions rather than harsh acidic dehydration.

    • Mechanism:[2][3][4] Converting alcohols to mesylates (OMs) creates better leaving groups that can be displaced by the amine at lower temperatures, avoiding the thermodynamic sink of polymerization.

Q2: I see the product by LCMS, but I cannot isolate it from the aqueous layer.

  • Diagnosis: Substituted morpholines are highly polar and water-soluble, especially as salts. Standard ether/ethyl acetate extractions often leave 50%+ of the product in the water.

  • Protocol Fix: See Part 5: Isolation & Purification.

Optimized Protocol: Bismesylate Cyclization (High Yield Variant)
StepReagent/ConditionCritical Parameter
1. Activation MsCl (2.2 eq), Et₃N (2.5 eq), DCM, 0°CKeep cold. Exotherms cause mono-elimination.
2. Cyclization Benzylamine (1.0 eq), DIPEA (3.0 eq), CH₃CN, RefluxUse Acetonitrile . It stabilizes the transition state better than Toluene for SN2.
3. Workup Evaporate CH₃CN first.Do not extract directly from CH₃CN; it creates emulsions.

Part 3: Troubleshooting Metal-Catalyzed Routes (Buchwald/Wolfe)

Context: Palladium-catalyzed coupling of amino alcohols with aryl halides or bis-electrophiles.[3] This is essential for cis-3,5-disubstituted morpholines where stereocontrol is required [1].

FAQ: Pd-Catalyzed Synthesis

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning by oxidation. Morpholine precursors (amino alcohols) are bidentate ligands that can sequester Pd off-cycle if the phosphine ligand is not bulky enough or if O₂ is present.

  • Solution:

    • Use Buchwald Ligands (e.g., JohnPhos or BrettPhos) which are bulky enough to prevent amine-binding to the metal center.

    • Strict Deoxygenation: Sparge solvents with Argon for 15 mins. Pd(0) is rapidly quenched by O₂ in the presence of amines.

Q2: I am getting the wrong regioisomer (2- vs 3-substituted).

  • Diagnosis: In intramolecular etherification, the ring closure is governed by the difference in rates between C-N and C-O bond formation.

  • Mechanistic Insight: Pd-catalyzed N-arylation is generally faster than O-arylation. Ensure your precursor allows the O-cyclization to be the final step (intramolecular C-O bond formation is favored by reductive elimination from a Pd(II) intermediate) [2].

PdCycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind Amino Alcohol Deprot Base Deprotonation (NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (C-N / C-O Bond) Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle for Pd-catalyzed morpholine synthesis. Note that ligand bulk is required to prevent the amine from arresting the cycle at the 'Amine Coordination' stage.

Part 4: Troubleshooting Epoxide Ring-Opening Routes

Context: Reacting epoxides with amino alcohols or amines to build the backbone. Ideal for 2-substituted morpholines .

Q1: I am getting a mixture of regioisomers during the epoxide opening.

  • Diagnosis: You are relying on steric control alone.

  • Solution:

    • Basic Conditions (Amines): Attack occurs at the least substituted carbon (SN2-like).

    • Acidic Conditions (Lewis Acids): Attack occurs at the most substituted carbon (Carbocation-like character).

    • Optimization: Use LiClO₄ (Lithium Perchlorate) as a mild Lewis acid to accelerate the opening while maintaining high regioselectivity for the distal attack [3].

Part 5: Isolation & Purification (The Yield Killer)

Issue: Morpholines are "amphiphilic nightmares"—greasy enough to stick to silica, polar enough to stay in water.

Optimization Protocol: The "SCX" Catch-and-Release Do not rely on standard liquid-liquid extraction for yields <50%.

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a Strong Cation Exchange (SCX-2) cartridge.

    • Why? The morpholine amine protonates and binds to the sulfonic acid resin. Non-basic impurities (tars, phosphine oxides) pass through.

  • Wash: Flush with MeOH (3 column volumes).

  • Elute: Release the product with 2M NH₃ in MeOH .

  • Result: The eluate contains only the free amine morpholine. Evaporation yields pure product without column chromatography.

Table 1: Solvent Systems for Morpholine Extraction (If SCX is unavailable)

Solvent SystemDistribution Coefficient (LogD)Recommendation
DCM Pooroften requires 5+ extractions.
Chloroform/IPA (3:1) Excellent The "Magic Mix" for polar amines. Extracts 95% in 2 washes.
EtOAc Very PoorAvoid. Leaves product in aqueous phase.

References

  • Wolfe, J. P., et al. (2010). "Stereoselective Synthesis of 3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination." Journal of the American Chemical Society.

  • Buchwald, S. L., et al. (2012). "Palladium-Catalyzed Synthesis of Morpholines." Organic Letters.

  • Cossy, J., et al. (2015). "Iron(III)-Catalyzed Synthesis of Substituted Morpholines." Journal of Organic Chemistry.

  • Review: Palchykov, V. A. (2019).[2][5] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds.

Sources

purification challenges of iodinated pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Purification Support Hub. Topic: Iodinated Pyridine Compounds Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Executive Summary: The "Iodo-Pyridine" Paradox

Iodinated pyridines present a unique dual-challenge in organic synthesis. You are fighting two opposing forces:

  • The Basic Nitrogen: The pyridine ring contains a basic nitrogen (lone pair), which aggressively binds to acidic silanol groups on silica gel, causing streaking and yield loss.[1]

  • The Labile Iodine: The Carbon-Iodine (C-I) bond is the weakest among standard halo-pyridines (Bond Dissociation Energy

    
     65 kcal/mol). It is highly susceptible to homolytic cleavage by light or heat, leading to "purple" decomposition.
    

This guide replaces trial-and-error with mechanistic purification protocols.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front," or "I lost 40% of my mass on the column."

The Mechanism of Failure

Standard silica gel (


) is slightly acidic (pH 4–5). The basic nitrogen of the pyridine ring acts as a Lewis base, coordinating with the acidic protons of the silanol (

) groups. This non-covalent bonding drags the compound, creating broad "tails" (streaking) rather than distinct bands.
Protocol A: The "TEA Block" (Silica Deactivation)

Best for: Standard purifications where separation is difficult.

The Fix: Pre-saturate the silica with Triethylamine (TEA). The TEA is a stronger base than your iodopyridine; it sacrificially binds to the acidic silanol sites, creating a neutral surface for your compound to glide over.

Step-by-Step:

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexane/Ethyl Acetate). Add 1% v/v Triethylamine (TEA) to the solvent mixture.

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica in the TEA-containing solvent for 15 minutes before pouring. This ensures TEA reaches all active sites.

  • The "Flush": Run 2 column volumes of the TEA-solvent through the column before loading your sample.

  • Loading: Load your sample. Continue eluting with the TEA-doped solvent.

    • Note: TEA has a high boiling point (

      
      C). You may need to co-evaporate with toluene or use high-vacuum drying to remove it from your final product.
      
Protocol B: The "Alumina Switch"

Best for: Highly sensitive iodopyridines or when TEA is difficult to remove.

The Fix: Switch from Silica Gel to Neutral Alumina (Brockmann Activity III) . Alumina lacks the acidic protons of silica, preventing the acid-base interaction entirely.

Decision Matrix: Choosing Your Stationary Phase

Chromatography_Decision Start Start: Purification Method IsBasic Is the Pyridine Highly Basic (pKa > 4)? Start->IsBasic Sensitive Is the C-I bond Heat/Acid Sensitive? IsBasic->Sensitive Yes Silica Standard Silica Gel IsBasic->Silica No (Electron Deficient) TEASilica Silica + 1% TEA (Sacrificial Base) Sensitive->TEASilica No (Stable) Alumina Neutral Alumina (Brockmann III) Sensitive->Alumina Yes (Labile)

Figure 1: Decision matrix for selecting the correct stationary phase based on compound basicity and stability.

Module 2: Stability & Decomposition

Issue: "My clear oil turned purple/brown while on the rotavap."

The Mechanism of Failure

The purple color is elemental iodine (


). Iodinated pyridines, especially electron-deficient ones, undergo photolytic deiodination . Light energy cleaves the C-I bond, generating a pyridyl radical and an iodine radical. These radicals recombine to form 

, which acts as an autocatalyst for further decomposition.
Protocol: The "Thiosulfate Scavenger"

You must chemically reduce any free iodine back to iodide (


) before concentration.[2]

Step-by-Step:

  • Quench: If the reaction mixture is dark, do not proceed directly to extraction.

  • The Wash: Add a 10% aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ) to your organic layer.
  • Observation: Shake vigorously. The purple/brown color should vanish instantly, leaving a clear or pale yellow organic layer.

    • Chemistry:

      
       (Colorless).
      
  • Protection: Immediately wrap the collection flask in aluminum foil.

  • Temperature: Evaporate solvents at the lowest practical bath temperature (<

    
    C).
    

Module 3: Solubility & Extraction Data

Iodinated pyridines occupy a tricky middle ground: lipophilic due to the iodine, but polar due to the nitrogen.

Solvent Compatibility Table

Solvent SystemApplicationNotes
Ethanol (Abs.) RecrystallizationGold Standard. Dissolve hot, cool slowly. Often yields needles.
Hexane/EtOAc ChromatographyStandard.[3][4][5] Use 10-50% EtOAc. Must add TEA.
DCM/MeOH ChromatographyFor highly polar derivatives. Use 95:5 ratio.
Toluene Co-evaporationUse to remove residual TEA or Pyridine from the product.
Ether/Pentane PrecipitationDissolve in minimal DCM, add Pentane to crash out solid.

The pH Trap (Extraction) Iodine is electron-withdrawing. It lowers the pKa of the pyridine nitrogen significantly compared to unsubstituted pyridine (pKa ~5.2).

  • 2-Iodopyridine pKa: ~1.8

  • 3-Iodopyridine pKa: ~3.2

Implication: If you try to wash away impurities using mild acid (e.g., 1M HCl), your iodinated pyridine might not protonate fully and could stay in the organic layer, or partition between both.

  • Recommendation: To ensure the pyridine stays in the organic layer during washes, keep the aqueous pH > 4. To extract it into the aqueous layer (to wash away non-basic impurities), you need strong acid (pH < 1).

Module 4: Advanced Workflows

Workflow: The "Purple" Rescue Operation

Use this workflow if your compound has already partially decomposed.

Workup_Flow Crude Dark/Purple Crude Dissolve Dissolve in EtOAc/DCM Crude->Dissolve Wash Wash: 10% Na2S2O3 (Until Colorless) Dissolve->Wash Dry Dry: Na2SO4 + Filter Wash->Dry Foil Wrap Flask in Foil Dry->Foil Evap Evaporate <35°C Foil->Evap Store Store: -20°C, Dark, Argon Evap->Store

Figure 2: Rescue protocol for removing free iodine and stabilizing the product.

Frequently Asked Questions (FAQ)

Q: Can I use C18 (Reverse Phase) for iodinated pyridines? A: Yes, and it is often superior for unstable compounds because C18 silica is neutral (pH ~7) and does not require amine modifiers.

  • Condition: Use Acetonitrile/Water or Methanol/Water.

  • Warning: Iodinated compounds are very lipophilic. You may need high % organic modifier (70-90%) to elute them.

Q: My product is an oil but it should be a solid. How do I induce crystallization? A: Iodinated pyridines often "oil out" due to trace solvent impurities.

  • Dissolve the oil in a tiny amount of Diethyl Ether.

  • Add Hexane dropwise until just cloudy.[6]

  • Place in the freezer (-20°C) overnight. Scratch the glass with a spatula to provide nucleation sites.

Q: Why does my NMR show broad peaks? A: This is likely due to paramagnetic broadening from trace Copper (if used in coupling) or free Iodine radicals.

  • Fix: Filter the sample through a small plug of Celite and basic alumina before running NMR.

References

  • BenchChem Technical Support. (2025).[7] Chromatographic Purification of Pyridine Derivatives: Interaction of basic pyridine with acidic silanol sites.Link

  • National Institutes of Health (NIH). (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation (Silica vs. Alumina).[8]Link

  • Buchi Labortechnik AG. (n.d.). Silica vs. Alumina in Flash Chromatography.Link

  • Study Mind. (2022). Iodine-Sodium Thiosulfate Titrations: Mechanism of Iodine Reduction.[9]Link

Sources

Technical Support Center: Optimizing PI3K Selectivity via the 4-(5-Iodo-3-methylpyridin-2-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" Strategy

You are currently working with 4-(5-Iodo-3-methylpyridin-2-yl)morpholine . In the context of PI3K drug discovery, this molecule is not a finished inhibitor but a privileged fragment anchor .

  • The Morpholine: Acts as the "Hinge Binder," forming a critical hydrogen bond with the backbone amide of Val851 (in PI3K

    
     numbering). This interaction is conserved across all Class I isoforms (
    
    
    
    ), which explains why the unmodified scaffold lacks selectivity.
  • The 3-Methyl Group: Induces a specific torsion angle between the morpholine and pyridine rings, optimizing the vector for the hinge interaction and improving metabolic stability.

  • The 5-Iodo Group: This is your Selectivity Exit Vector . It points directly toward the "Affinity Pocket" (also known as the specificity pocket).

The Core Challenge: The unmodified molecule is a pan-PI3K binder with moderate potency. To achieve isoform selectivity, you must chemically derivatize the 5-iodo position to exploit non-conserved residues in the affinity pocket.

Troubleshooting Guide: Designing for Selectivity (SAR)

User Question: My derivatives are potent but equipotent against PI3K


 and PI3K

. How do I break this symmetry?
The Structural Solution

Selectivity is achieved by extending the molecule from the Iodine handle (via Suzuki or Sonogashira coupling) to contact non-conserved residues. Use the following targeting matrix:

Target IsoformKey Non-Conserved ResidueChemical Strategy (Exit Vector: 5-Position)
PI3K

Gln859 (vs. Asp/Asn in others)Add H-Bond Acceptors. Extend with aryl groups bearing amides or ureas that can donate a hydrogen bond to the carbonyl of Gln859. Reference: A-66 and BYL719 analogs.[1]
PI3K

Asp856 & Glu858 Basic Amines. Incorporate basic moieties (e.g., piperazines) to form salt bridges with these acidic residues, which are unique to the

isoform.
PI3K

Trp760 (The "Tryptophan Shelf")Propeller Shape. Use bulky heteroaromatics (e.g., quinazolinones) that stack against Trp760. This residue restricts the pocket size in

, requiring specific "propeller" conformations (like Idelalisib).
PI3K

Lys833 Acidic/Polar Interactions. This isoform is structurally distinct; selectivity often requires targeting the Lys833/Asp884 pair.
Visualizing the SAR Workflow

The following diagram illustrates the logical flow for optimizing this scaffold.

SAR_Workflow Scaffold Scaffold: This compound Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Coupling Functionalization Library Analog Library (R-Group Scan) Coupling->Library Diversity Generation Screening Biochemical Screen (4 Isoforms) Library->Screening IC50 Determination Analysis Selectivity Analysis Screening->Analysis Data Processing Analysis->Coupling Refine R-Group (SAR Cycle)

Figure 1: Iterative SAR optimization cycle starting from the iodinated morpholine-pyridine anchor.

Troubleshooting Guide: Assay Inconsistencies

User Question: I see different selectivity profiles when I change ATP concentrations. Which data is correct?

Root Cause: PI3K inhibitors are ATP-competitive .[2] The IC


 value is dependent on the ATP concentration used in the assay.
  • The Trap: If you run all isoforms at 10

    
    M ATP, you bias the assay against isoforms with low K
    
    
    
    for ATP and favor those with high K
    
    
    .

The Solution: You must determine the IC


 at the K

for ATP for each specific isoform to generate comparable K

values (Cheng-Prusoff equation).
Standard ATP K Values (Reference Only)

Note: These vary by buffer/supplier. You must validate your own enzyme lots.

IsoformTypical ATP K

(

M)
Recommended Assay [ATP]
PI3K

~50 - 100

M
50

M
PI3K

~100 - 200

M
100

M
PI3K

~100 - 150

M
100

M
PI3K

~15 - 30

M
20

M

Protocol Adjustment:

  • Perform an ATP K

    
     titration for each isoform using your specific lipid substrate (PIP2).
    
  • Set the ATP concentration in your inhibition assay to exactly the K

    
     value for that isoform.
    
  • Result: This ensures that IC

    
    
    
    
    
    2
    
    
    K
    
    
    , making selectivity ratios valid.

Step-by-Step Protocol: Isoform-Specific Kinase Assay (ADP-Glo)

This protocol validates the selectivity of your derivatives.

Materials:

  • Enzymes: Recombinant PI3K

    
     (active).
    
  • Substrate: PIP2:PS lipid vesicles (sonicated).

  • Detection: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
    

Procedure:

  • Compound Prep: Dilute the 4-(5-Iodo...)-derivative in 100% DMSO (100x final conc). Transfer 250 nL to a 384-well plate.

  • Enzyme Addition: Add 10

    
    L of 2.5x Enzyme Mix (optimized for linearity). Incubate 15 min at RT.
    
  • Reaction Initiation: Add 15

    
    L of 1.6x ATP/Lipid Mix.
    
    • Critical: Ensure ATP matches the K

      
       for the specific isoform in that well.
      
  • Incubation: Incubate for 60 min at RT (protect from light).

  • Termination: Add 25

    
    L ADP-Glo™ Reagent. Incubate 40 min.
    
  • Detection: Add 50

    
    L Kinase Detection Reagent. Incubate 30 min.
    
  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate Percent Inhibition:



Pathway Context

Understanding where your compound acts is vital for downstream cellular assays (e.g., Western Blotting for pAKT).

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Your Compound (Morpholine-Pyridine) Inhibitor->PI3K Inhibition (ATP Competitive) PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Signaling CellResponse Proliferation / Survival mTOR->CellResponse

Figure 2: The PI3K/AKT/mTOR signaling cascade showing the point of intervention.

References

  • Isoform Selectivity Structural Biology: Miller, M. S., et al. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors."[1][3] Biomolecules, 2019.[3][4] [Link]

  • Morpholine-Pyrimidine SAR: Rewcastle, G. W., et al. "Synthesis and Biological Evaluation of Novel PI3K Inhibitors."[5] Journal of Medicinal Chemistry, 2011. (Contextual grounding for morpholine scaffolds). [Link]

  • ATP Km Variability: Knight, Z. A., et al. "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 2006. [Link]

Sources

reducing side products in the synthesis of pyridinylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pyridinylmorpholine Synthesis

Topic: Reducing Side Products in the Synthesis of Pyridinylmorpholines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Chemo-Selectivity Challenge

Pyridinylmorpholines are ubiquitous pharmacophores in kinase inhibitors (e.g., PI3K, mTOR pathways). Synthesizing them requires navigating a dichotomy: the Nucleophilic Aromatic Substitution (SNAr) pathway, which is atom-economical but substrate-limited, and the Buchwald-Hartwig Amination , which is universally applicable but prone to transition-metal mediated side reactions.[1]

This guide addresses the specific impurity profiles of both routes, providing mechanistic root-cause analysis and self-validating correction protocols.

Module 1: The SNAr Pathway (Electron-Deficient Pyridines)

Context: Ideal for 2- and 4-halopyridines, especially those with additional Electron Withdrawing Groups (EWGs) like -CN, -NO2, or -CF3.

Critical Side Product: The Pyridone (Hydrolysis)

Symptom: LCMS shows a peak at M-18 (relative to starting material + H2O) or M-35+17 (Cl replaced by OH). Mechanism: Water competes with morpholine for the electrophilic carbon. Pyridines are highly susceptible to hydrolysis in basic media, forming thermodynamically stable pyridones (tautomers of hydroxypyridines).

Troubleshooting Protocol:

VariableOptimization StrategyMechanistic Rationale
Base Switch from KOH/NaOH to DIPEA or K2CO3 .Hydroxide ions are potent nucleophiles. Carbonate/Amine bases buffer the pH without introducing aggressive nucleophiles.
Solvent Use anhydrous DMSO or NMP . Avoid alcohols.Alcohols can form alkoxypyridines (O-alkylation side products). Aprotic polar solvents stabilize the Meisenheimer complex.
Stoichiometry Morpholine as solvent (5-10 eq).Le Chatelier’s principle forces the amine addition over hydrolysis. Excess morpholine acts as a proton scavenger.
Critical Side Product: Regioisomers

Symptom: In 2,4-dichloropyridine, you observe a mixture of products. Rule of Thumb:

  • C4 Position: Kinetically favored (lower activation energy due to greater resonance stabilization of the negative charge on the nitrogen).

  • C2 Position: Thermodynamically favored in some contexts but generally slower.

Correction: To favor C4 substitution, run at 0°C to RT . To favor C2, high temperatures (>100°C) are often required, but selectivity erodes.

Module 2: The Buchwald-Hartwig Pathway (Unactivated Pyridines)

Context: Required for 3-halopyridines or electron-rich substrates where SNAr is impossible.

Critical Side Product: Protodehalogenation (Hydrodehalogenation)

Symptom: LCMS shows a peak at M-34 (loss of Cl, gain of H). The pyridine ring is intact but the halogen is gone. Mechanism: This occurs via a "


-hydride elimination" pathway from the coordinated morpholine or solvent, followed by reductive elimination of Ar-H.

Troubleshooting Protocol:

  • Change the Ligand: Switch to bulky biaryl phosphines like XPhos or BrettPhos .

    • Why? Bulky ligands accelerate the Reductive Elimination step (forming the C-N bond) faster than the competing

      
      -hydride elimination can occur [1].
      
  • Solvent Switch: Avoid primary/secondary alcohols. Use Toluene or Dioxane .

    • Why? Alcohols can serve as hydride sources for Pd-hydride formation.

  • Temperature Control: Lower the temperature.

    • Why? Dehalogenation often has a higher activation energy than amination with highly active catalysts.

Critical Side Product: Catalyst Deactivation (The "Pyridine Poisoning")

Symptom: Reaction stalls at 40-50% conversion despite fresh catalyst. Mechanism: The pyridine nitrogen is a good ligand. It binds to the Pd(II) center, displacing the phosphine ligand and forming an inactive "off-cycle" resting state [2].

Correction:

  • Use Pd-Precatalysts: Use Pd(OAc)2 pre-mixed with ligand or oxidative addition complexes (e.g., G3-XPhos ). This ensures the active species is formed immediately.

  • Protect the Nitrogen: If possible, run the reaction on the pyridine-N-oxide (and reduce later) to prevent coordination.

Visualizing the Competitive Pathways

The following diagram illustrates the decision logic and competing pathways for both synthesis routes.

ReactionPathways Start Start: Halopyridine + Morpholine Decision Substrate Type? Start->Decision SnAr Route A: SnAr (Electron Deficient) Decision->SnAr 2-Cl, 4-Cl, EWG Buchwald Route B: Buchwald-Hartwig (Unactivated/3-Substituted) Decision->Buchwald 3-Cl, Electron Rich Meisenheimer Meisenheimer Complex SnAr->Meisenheimer Product Target: Pyridinylmorpholine Meisenheimer->Product Major Path Side_Hydrolysis Side Product: Pyridone (Hydrolysis) Meisenheimer->Side_Hydrolysis Water present Hydroxide base Side_Regio Side Product: Regioisomer (C2 vs C4) Meisenheimer->Side_Regio Polyhalogenated High Temp OxAdd Oxidative Addition (L-Pd-Ar-X) Buchwald->OxAdd Coordination Amine Coordination OxAdd->Coordination Side_Poison Catalyst Poisoning (Pd-Pyridine Complex) OxAdd->Side_Poison Pyridine N-binding (Sterically unhindered Pd) Coordination->Product Reductive Elim. (Fast with Bulky Ligands) Side_Dehal Side Product: Protodehalogenation (Ar-H) Coordination->Side_Dehal Beta-Hydride Elim. (Slow Reductive Elim.)

Caption: Mechanistic decision tree highlighting the divergence of productive pathways (Green) vs. specific side-reaction traps (Red) for SnAr and Pd-catalyzed routes.

Experimental Protocol: High-Purity Synthesis of 4-(Morpholin-4-yl)pyridine

This protocol uses a "Self-Validating" checkpoint system to ensure purity before workup.

Method: Pd-Catalyzed Amination (Buchwald-Hartwig) Substrate: 4-Chloropyridine (or 3-chloropyridine)

  • Reagent Setup:

    • Substrate: 1.0 eq (e.g., 4-chloropyridine HCl salt).

    • Morpholine: 1.2 eq.

    • Base: NaOtBu (2.5 eq). Note: Strong base is required to break the HCl salt and facilitate the catalytic cycle.

    • Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2 mol%).

    • Solvent: Toluene (anhydrous, degassed).

  • Execution:

    • Charge solids into a reaction vial.

    • Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst death.

    • Add solvent and morpholine.

    • Heat to 100°C for 4–12 hours.

  • Self-Validating Checkpoint (TLC/LCMS):

    • Take an aliquot after 1 hour.

    • Check: Is the starting material consumed?

    • Check: Do you see a peak at M-34 (Dehalogenation)?

    • Action: If Dehalogenation > 5%, lower temp to 80°C and add 1 mol% more ligand.

  • Workup & Purification (Metal Scavenging):

    • Cool to RT. Filter through a Celite pad to remove bulk Pd black and salts.

    • Chemical Scavenging: Add SiliaMetS® Thiol or DMT (0.5 eq relative to Pd) to the filtrate and stir for 30 mins. Filter again.

    • Acid-Base Extraction:

      • Extract organic layer with 1M HCl (Product goes to Aqueous phase; non-basic impurities stay in Organic).

      • Wash Aqueous phase with Ethyl Acetate.

      • Basify Aqueous phase with 4M NaOH to pH 12.

      • Extract Product into DCM. Dry (Na2SO4) and concentrate.

Frequently Asked Questions (Troubleshooting)

Q1: I am using 2,4-dichloropyridine. How do I get the C2-morpholine product exclusively? A: Standard SNAr favors C4. To invert this to C2, you generally cannot use SNAr effectively.

  • Solution: Use the Buchwald-Hartwig method with a ligand that is sensitive to steric crowding (like DPPF ). However, the most reliable method is to use 2-bromo-4-chloropyridine . The Pd-catalyst will selectively insert into the C-Br bond (C2) over the C-Cl bond (C4) due to the weaker bond dissociation energy of C-Br [3].

Q2: My product is colored (yellow/brown) even after column chromatography. Is it impure? A: Likely yes. This is often trace Palladium or conjugated oligomers (from polymerization side reactions).

  • Solution: Perform an activated charcoal wash in hot ethanol, or use the Acid-Base extraction protocol described above. Pyridinylmorpholines are often white or pale yellow solids; dark colors indicate oxidation or metal contamination.

Q3: Can I run the SNAr reaction in water? A: Yes, this is a "Green" alternative.

  • Protocol: Use TPGS-750-M (2 wt% in water) as a surfactant. This forms nanomicelles where the hydrophobic reagents concentrate, accelerating the reaction while protecting the intermediate from bulk water hydrolysis [4].

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Lipshutz, B. H., et al. (2013). "Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta.

Sources

overcoming poor solubility of morpholine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Support Center (SSC) Ticket Status: OPEN Topic: Troubleshooting Morpholine-Based Inhibitor Solubility Assigned Specialist: Senior Application Scientist

Introduction: The Morpholine Paradox

You are likely here because your morpholine-containing lead compound—statistically likely to be a kinase inhibitor (e.g., PI3K, mTOR) or a CNS agent—is showing excellent potency in silico or in enzymatic assays but failing in aqueous environments.

The Core Issue: While the morpholine ring is a "privileged scaffold" designed to improve solubility compared to piperidine (due to the reduced lipophilicity of the ether oxygen), its conjugate acid pKa is typically 8.3–8.7 .

  • At pH 2.0 (Stomach): ~100% Protonated (Soluble).

  • At pH 7.4 (Blood/Cytosol): The equilibrium shifts. A significant portion exists as the neutral free base. If your scaffold is highly lipophilic (LogP > 3), the neutral fraction precipitates, causing erratic IC50s and poor bioavailability.

Below are three technical modules designed to troubleshoot these specific failure modes.

Module 1: Chemical & Structural Troubleshooting

User Query: "My compound precipitates immediately upon neutralization. I’m currently using the free base. Should I change the scaffold?"

Diagnosis: You are hitting the "intrinsic solubility wall." Before altering the scaffold, you must stabilize the ionized form.

The Solution: Targeted Salt Selection

Do not randomly add HCl. Morpholine nitrogens often pair better with sulfonic acids due to lattice energy stability.

Step-by-Step Salt Screening Protocol:

  • Stoichiometry Calculation: Determine the molar mass of your free base. Prepare 1.05 equivalents of the following counter-ions:

    • Hydrochloric acid (HCl) – Standard first pass.

    • Methanesulfonic acid (Mesylate) – High Success Rate for morpholines (e.g., Gefitinib).

    • Isethionic acid – Good for parenteral formulations.

  • Solvent Selection: Dissolve free base in hot ethanol or isopropanol (IPA).

  • Crystallization: Add the acid solution dropwise. Cool slowly to 4°C.

  • Validation: If a precipitate forms, filter and analyze via XRPD (X-Ray Powder Diffraction) to ensure it is a crystalline salt, not just amorphous precipitation.

Data Insight: Counter-ion Impact on Solubility

Salt Form Solubility (mg/mL) Hygroscopicity Suitability
Free Base < 0.01 Low Poor
Hydrochloride 2.5 - 5.0 Moderate Oral Solids
Mesylate 10.0 - 25.0 Low/Moderate IV/Oral (Preferred)

| Tosylate | 1.0 - 3.0 | Low | Slow Release |

Module 2: Formulation & Vehicle Optimization

User Query: "I need to dose IV/IP for a PK study. 5% DMSO/Saline causes the compound to crash out in the syringe. What is the alternative?"

Diagnosis: The "Dielectric Shock." Injecting a DMSO stock into saline creates a sudden polarity shift, forcing the hydrophobic morpholine backbone to aggregate.

The Solution: Cyclodextrin Complexation (SBE-β-CD)

Morpholine fits well into the cavity of Beta-Cyclodextrins. Sulfobutyl ether beta-cyclodextrin (SBE-β-CD, e.g., Captisol®) is the gold standard for nitrogen-containing heterocycles.

Protocol: Preparation of 20% SBE-β-CD Formulation

  • Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL of distilled water (pH adjusted to 4.0 using 0.1N HCl). Note: Slightly acidic pH aids morpholine protonation during complexation.

  • Addition: Add your compound (as a mesylate salt or free base) slowly to the vortexing vehicle.

  • Equilibration: Stir for 4–6 hours at room temperature.

  • Filtration: Pass through a 0.22 µm PVDF filter.

  • Verification: Check for the "Tyndall Effect" (laser scattering). The solution should be optically clear.

Visualizing the Workflow

FormulationLogic Start Compound Precipitates in Saline Check_pKa Check pKa (Is it Morpholine? ~8.3) Start->Check_pKa Route Intended Route? Check_pKa->Route Oral Oral Dosing Route->Oral IV_IP IV / IP Dosing Route->IV_IP Sol_Oral Use Mesylate Salt + 0.5% Methylcellulose Oral->Sol_Oral Sol_IV Use 20% SBE-β-CD (pH 4.0) IV_IP->Sol_IV

Figure 1: Decision tree for selecting the correct vehicle based on administration route and compound chemistry.

Module 3: In Vitro Assay Troubleshooting

User Query: "My IC50 curves are flat or bell-shaped. I suspect the compound is precipitating in the cell culture media."

Diagnosis: This is a classic "Serial Dilution Error." If you perform serial dilutions in DMSO and then transfer to media, the high concentration points often precipitate immediately, reducing the effective concentration to the solubility limit.

The Solution: The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 100% Media.

Correct Protocol:

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Step 1 (DMSO Dilution): Perform your 3-fold serial dilution in DMSO first (e.g., in a storage plate).

  • Step 2 (Intermediate): Transfer 1 µL of DMSO stock into 19 µL of culture media (Intermediate Plate). Mix vigorously.

    • Checkpoint: Inspect this plate under a microscope. If precipitate is visible, your data will be invalid.

  • Step 3 (Final): Transfer 10 µL from the Intermediate Plate to 90 µL of cells.

    • Result: Final DMSO is 0.5%, and the compound has been introduced to aqueous media more gradually.

Frequently Asked Questions (FAQ)

Q: Can I just use PEG400 to solve this? A: PEG400 (Polyethylene Glycol) acts as a cosolvent, but it has limitations. For morpholines, PEG400 often requires high percentages (30-50%) to maintain solubility, which can be toxic to cells (in vitro) or cause hemolysis (in vivo). Cyclodextrins are safer and mechanistically superior for this scaffold.

Q: Why does my compound dissolve in DMSO but turn cloudy when I freeze it? A: DMSO is hygroscopic. If your vial is opened frequently, it absorbs atmospheric water. The morpholine compound, being hydrophobic, crashes out as the water content in DMSO rises. Always store stocks in single-use aliquots.

Q: Does the position of the morpholine on the ring matter? A: Yes. An solvent-exposed morpholine (e.g., at the tail of the molecule) aids solubility more than one buried in an internal hydrophobic pocket. If you are in the design phase, ensure the morpholine nitrogen has access to the solvent front.

References

  • Lenci, E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • Improved Pharma. (2021). "Salt Screening Protocols and Strategies."

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The two most common and industrially relevant approaches are:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct reaction of 2-chloro-5-iodo-3-methylpyridine with morpholine, often in the presence of a base and at elevated temperatures. The electron-deficient nature of the pyridine ring facilitates the attack of the morpholine nucleophile.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-chloro-5-iodo-3-methylpyridine and morpholine. This method often allows for milder reaction conditions and can be more tolerant of various functional groups.

The choice between these methods on a larger scale will depend on factors such as cost of goods, catalyst availability and removal, and overall process robustness.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yield

Question: My reaction yield is significantly lower than expected on a larger scale, or varies from batch to batch. What are the likely causes and how can I improve it?

Answer:

Low and inconsistent yields during scale-up are common and can stem from several factors. A systematic investigation is key to identifying the root cause.

Possible Causes & Recommended Solutions:

Possible Cause Recommended Solutions
Inefficient Mixing: - Reactor Design: Ensure the reactor geometry and agitator design are suitable for the reaction volume and viscosity. Baffles can improve mixing efficiency. - Agitation Speed: Optimize the stirring rate. Too low a speed can lead to poor mixing, while excessive speed can introduce shear stress or splashing.
Poor Temperature Control: - Exotherm Management: The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Implement controlled, slow addition of one of the reactants to manage the heat of reaction. - Heating/Cooling System: Verify that the reactor's heating and cooling system can maintain a stable and uniform temperature throughout the reaction mass.
Incomplete Reaction: - Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). The reaction may require a longer time to reach completion at a larger scale. - Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion.
Side Reactions: - Hydro-dehalogenation: The starting material, 2-chloro-5-iodo-3-methylpyridine, can undergo reduction to 5-iodo-3-methylpyridine, especially in the presence of a palladium catalyst and a hydrogen source. Ensure an inert atmosphere (e.g., nitrogen or argon) and minimize potential hydrogen sources. - Di-substitution: While less likely due to steric hindrance, ensure the stoichiometry of morpholine is carefully controlled to avoid potential reactions at other positions on the pyridine ring.
Issue 2: Product Purity and Impurity Profile

Question: I am observing unknown impurities in my final product, or the impurity profile is different from my small-scale experiments. How can I identify and control these impurities?

Answer:

Changes in the impurity profile upon scale-up are a critical challenge. Understanding the source of these impurities is the first step toward controlling them.

Possible Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: The presence of 2-chloro-5-iodo-3-methylpyridine or morpholine indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in the previous section.

  • Hydro-dehalogenated Byproduct (5-iodo-3-methylpyridine): As mentioned, this can be a significant side product in palladium-catalyzed reactions.

    • Mitigation: Use high-purity reagents and solvents. Ensure the reaction is conducted under a strictly inert atmosphere.

  • Oxidative Degradation Products: The product may be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Mitigation: Maintain an inert atmosphere during the reaction and work-up. Consider the use of an antioxidant if the product is found to be particularly sensitive.

  • Residual Palladium: For Buchwald-Hartwig reactions, residual palladium in the final product is a major concern, especially for pharmaceutical applications.

    • Mitigation:

      • Filtration: Pass the reaction mixture through a pad of Celite® or a similar filter aid to remove heterogeneous palladium.[2]

      • Metal Scavengers: Treat the product solution with a solid-supported metal scavenger. Thiol-based scavengers are often effective for palladium removal.[2]

      • Activated Carbon: Stirring with activated carbon can also be effective but may lead to product loss through adsorption.[2]

Issue 3: Challenges in Product Isolation and Purification

Question: I am having difficulty isolating the product as a solid, or the purification by column chromatography is not effective on a larger scale. What should I do?

Answer:

Isolation and purification are often the bottlenecks in scaling up a synthesis. The methods that work well in the lab may not be practical or efficient for larger quantities.

Troubleshooting Purification:

Problem Recommended Solutions
Product Oiling Out: - Solvent System: The choice of crystallization solvent is critical. Conduct a solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Mixtures of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective.[1] - Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often leads to better crystal formation.
Ineffective Column Chromatography: - Peak Tailing: Pyridine derivatives are basic and can interact strongly with acidic silanol groups on silica gel, leading to peak tailing.[3] - Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (e.g., 0.1-1%), to the eluent to improve peak shape.[3] - Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a polymer-based resin.[4]
Difficulty with Large-Scale Chromatography: - Solvent System Optimization: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.[2] - Gradient Elution: If a single solvent system is insufficient, a gradient elution from a less polar to a more polar solvent can improve separation.[2]

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is better for scale-up?

A1: The "better" route depends on several factors.

  • SNAr: This is often preferred for its simplicity and lower cost, as it does not require an expensive and potentially toxic palladium catalyst. However, it may necessitate harsher reaction conditions (higher temperatures, stronger bases), which can be a challenge to manage on a large scale.

  • Buchwald-Hartwig Amination: This method typically proceeds under milder conditions and can offer higher yields and selectivity. The main drawback is the cost of the palladium catalyst and the need for its complete removal from the final product.

A thorough process hazard analysis and cost-benefit analysis should be conducted for both routes before selecting one for large-scale production.

Q2: What are the critical process parameters to monitor during the reaction?

A2: For both synthetic routes, the following parameters are critical:

  • Temperature: As discussed, temperature control is crucial for managing exotherms and preventing side reactions.

  • Reaction Time: Monitor for reaction completion to ensure high conversion and minimize unreacted starting materials.

  • Agitation Rate: Ensure proper mixing to maintain homogeneity and facilitate heat transfer.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and quantifying any impurities. A validated HPLC method is a regulatory requirement for pharmaceutical intermediates.

Q4: Are there any specific safety concerns I should be aware of?

A4: Yes, several safety aspects should be considered:

  • Reagents: Morpholine is a corrosive and flammable liquid. 2-chloro-5-iodo-3-methylpyridine is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE). Palladium catalysts can be pyrophoric.

  • Reaction Exotherm: As mentioned, the reaction can be exothermic, especially on a large scale. A process safety review should be conducted to ensure adequate cooling capacity.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure proper grounding and ventilation to prevent the buildup of static electricity and flammable vapors.

IV. Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be optimized for your specific equipment and scale.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge reactor with 2-chloro-5-iodo-3-methylpyridine, morpholine, and a high-boiling solvent (e.g., NMP or DMSO). B Add a suitable base (e.g., K2CO3 or DBU). A->B 1. C Heat the mixture to 120-150 °C. B->C 2. D Monitor reaction progress by HPLC until starting material is consumed. C->D 3. E Cool the reaction mixture and quench with water. D->E 4. F Extract the product with a suitable organic solvent (e.g., ethyl acetate). E->F 5. G Wash the organic layer with brine, dry over Na2SO4, and concentrate. F->G 6. H Purify the crude product by column chromatography or recrystallization. G->H 7.

SNAr Synthesis Workflow
Protocol 2: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge reactor with 2-chloro-5-iodo-3-methylpyridine, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos). B Add a solvent (e.g., toluene or dioxane), morpholine, and a base (e.g., NaOtBu or Cs2CO3). A->B 1. C Heat the mixture to 80-110 °C. B->C 2. D Monitor reaction progress by HPLC. C->D 3. E Cool the mixture and filter through Celite® to remove the catalyst. D->E 4. F Concentrate the filtrate and partition between water and an organic solvent. E->F 5. G Separate the organic layer, dry, and concentrate. F->G 6. H Purify the crude product. G->H 7.

Buchwald-Hartwig Amination Workflow

V. References

  • PubMed. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of morpholine-containing drug candidates. The morpholine ring is a popular scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and for its favorable interactions with biological targets. However, despite its advantages, the morpholine moiety can be susceptible to metabolic breakdown, impacting the pharmacokinetic profile and overall viability of a drug candidate.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers identify and mitigate metabolic liabilities associated with the morpholine ring.

I. Troubleshooting Guide: Addressing Morpholine Metabolic Instability

This section is designed to help you navigate common experimental hurdles and interpret unexpected results when assessing the metabolic stability of your morpholine-containing compounds.

Problem 1: High Intrinsic Clearance Observed in Human Liver Microsomes (HLM) or Hepatocytes

You've run a standard metabolic stability assay and your morpholine-containing compound shows rapid disappearance, indicating high intrinsic clearance.

Initial Assessment:

  • Confirm Assay Integrity: First, ensure the assay was performed correctly. Check the activity of your positive controls (e.g., midazolam, verapamil) to validate the enzymatic activity of the liver microsomes or hepatocytes.

  • Analyze the Data: Re-examine the disappearance curve. Is it a first-order decay as expected? Anomalies could suggest issues like non-specific binding or compound instability in the assay buffer.

Troubleshooting Steps & Underlying Rationale:

  • Metabolite Identification: The primary goal is to determine where on the molecule metabolism is occurring. Is the morpholine ring the primary site of metabolic attack?

    • Action: Perform a metabolite identification (MetID) study using high-resolution mass spectrometry (HRMS). Incubate your compound with HLMs or hepatocytes in the presence of NADPH and analyze the resulting mixture for metabolites.

    • Rationale: HRMS can pinpoint the exact mass of metabolites, allowing you to deduce the type of metabolic transformation (e.g., hydroxylation, oxidation, ring opening). This is crucial for designing effective structural modifications.

  • CYP450 Reaction Phenotyping: Identify which specific Cytochrome P450 (CYP) enzymes are responsible for the metabolism.

    • Action: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) or specific chemical inhibitors in your HLM assay.

    • Rationale: Knowing the responsible CYP isozyme(s) can inform strategies to mitigate metabolism. For example, if CYP3A4 is the main culprit, modifications can be made to reduce the compound's affinity for this enzyme.

Problem 2: Metabolite Identification Study Suggests Morpholine Ring Cleavage

Your MetID study reveals metabolites consistent with the opening of the morpholine ring.

Plausible Metabolic Pathways:

The morpholine ring can undergo several metabolic transformations, with ring cleavage being a significant pathway leading to rapid clearance.

  • Oxidation Alpha to Nitrogen or Oxygen: CYP-mediated oxidation at the carbon atoms adjacent to the nitrogen or oxygen can lead to unstable intermediates that readily undergo ring opening.

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent.

  • N-oxidation: Formation of a morpholine N-oxide.

.dot

Caption: Major metabolic pathways of the morpholine ring.

Troubleshooting and Mitigation Strategies:

  • Steric Hindrance: Introduce bulky groups near the site of metabolism.

    • Action: Synthesize analogs with substituents (e.g., methyl, ethyl) on the carbon atoms of the morpholine ring, particularly those alpha to the nitrogen or oxygen.

    • Rationale: Steric bulk can physically block the metabolic enzymes from accessing the site of oxidation.

  • Electronic Modification: Alter the electronic properties of the ring to make it less susceptible to oxidation.

    • Action: Introduce electron-withdrawing groups on or near the morpholine ring.

    • Rationale: The electron-withdrawing nature of the oxygen atom in morpholine already reduces the basicity of the nitrogen compared to piperidine, which can decrease susceptibility to CYP-mediated oxidation. Further deactivation can enhance this effect.

  • Bioisosteric Replacement: Replace the morpholine ring with a more metabolically stable isostere.

    • Action: Synthesize analogs where the morpholine is replaced with structures like piperidine, thiomorpholine, or more constrained bicyclic systems.

    • Rationale: Different heterocyclic rings exhibit distinct metabolic profiles. For instance, while piperidine can be more metabolically labile, strategic substitution can block its metabolism. Thiomorpholine introduces a sulfur atom, which has different metabolic pathways.

StrategyRationalePotential Outcome
Steric Hindrance Block enzyme access to metabolic "soft spots".Decreased rate of metabolism, increased half-life.
Electronic Modification Reduce the electron density of the ring, making it less prone to oxidation.Decreased rate of CYP-mediated oxidation.
Bioisosteric Replacement Substitute the morpholine ring with a different heterocycle that has a more favorable metabolic profile.Altered metabolic pathway, potentially leading to increased stability.

II. Frequently Asked Questions (FAQs)

Q1: Why is the morpholine ring often considered a "privileged scaffold" if it can be metabolically unstable?

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets. Morpholine is considered privileged because its physicochemical properties often lead to improved solubility, bioavailability, and binding affinity. The oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure can fit well into many active sites. The metabolic stability is a separate issue that needs to be assessed and optimized for each specific compound.

Q2: What are the most common in vitro assays to assess the metabolic stability of morpholine-containing drugs?

The most common and informative assays are:

  • Liver Microsomal Stability Assay: Uses subcellular fractions of liver cells (microsomes) that contain high concentrations of Phase I metabolic enzymes like CYPs. This is a cost-effective, high-throughput screen for initial metabolic stability assessment.

  • Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate. This is often considered the "gold standard" for in vitro metabolism studies.

  • Liver S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.

Q3: My compound is stable in human liver microsomes but shows high clearance in vivo. What could be the reason?

This discrepancy can arise from several factors:

  • Non-CYP Mediated Metabolism: Liver microsomes are enriched in CYP enzymes, but other metabolic enzymes (e.g., aldehyde oxidase, flavin-containing monooxygenases) are present in other cellular compartments like the cytosol.

  • Phase II Metabolism: Your compound might be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) which are more active in hepatocytes than in microsomes alone.

  • Transporter-Mediated Clearance: The compound might be actively transported into the liver and then rapidly eliminated, a process not fully captured by microsomal assays.

  • Extrahepatic Metabolism: Metabolism can occur in other tissues besides the liver, such as the intestine, kidneys, or lungs.

Q4: What are some bioisosteric replacements for the morpholine ring that I should consider?

The choice of a bioisostere depends on the specific role the morpholine ring plays in binding to the target and its contribution to the overall physicochemical properties. Some common replacements include:

  • Piperidine: Can offer different substitution patterns and basicity.

  • Thiomorpholine and its oxides: The sulfur atom can alter metabolism and polarity.

  • Piperazine: Offers two points for substitution and different pKa values.

  • Bicyclic or Spirocyclic Amines: These more rigid structures can improve metabolic stability by locking the conformation and may offer novel interactions with the target.

  • Tetrahydropyran (THP) and Dihydropyran (DHP): These can serve as isosteres to explore different interactions and metabolic profiles.

.dot

Caption: Decision-making workflow for improving metabolic stability.

III. Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a morpholine-containing compound.

Materials:

  • Test compound and positive controls (e.g., midazolam, verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Ice-cold acetonitrile with an internal standard for reaction termination.

  • 96-well plates, incubator, centrifuge.

Procedure:

  • Prepare a solution of HLMs in phosphate buffer.

  • Add the test compound to the HLM solution and pre-incubate at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove aliquots of the reaction mixture.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Protocol 2: Metabolite Identification using LC-HRMS

Objective: To identify the major metabolites of a morpholine-containing compound.

Materials:

  • Same as the HLM stability assay, but with a higher concentration of the test compound and HLMs to generate sufficient quantities of metabolites.

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Procedure:

  • Follow the HLM stability assay procedure, but with a longer incubation time (e.g., 60-120 minutes) and a single time point.

  • After terminating the reaction and centrifuging, inject a larger volume of the supernatant into the LC-HRMS system.

  • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.

Data Analysis:

  • Process the data using metabolite identification software.

  • Compare the full scan data from the incubated sample with a control sample (without NADPH) to identify new peaks corresponding to metabolites.

  • Determine the exact mass of the potential metabolites and predict their elemental composition.

  • Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to elucidate the site of metabolic modification. For example, a +15.9949 Da mass shift indicates an oxidation (e.g., hydroxylation).

By systematically applying these troubleshooting guides, consulting the FAQs, and utilizing the detailed protocols, researchers can effectively diagnose and address the metabolic liabilities of morpholine-containing drug candidates, ultimately accelerating the drug discovery process.

References

  • Poulin, P., & Haddad, S. (2001).

refining assay conditions for consistent kinase inhibition data

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Online Objective: To transition your kinase assays from "functional" to "robust, reproducible, and publication-grade."

Core Philosophy: The "Robustness First" Approach

In drug discovery, a high signal is vanity; a consistent


 is sanity. Many researchers fail because they optimize for the highest possible signal (amplitude) rather than the most accurate biochemical conditions (linearity and equilibrium).

This guide addresses the four most critical failure points in kinase assay development: ATP Competition , Enzyme Linearity , Compound Aggregation , and Statistical Validation .

Module 1: The ATP Conundrum

User Question: "Why do my


 values shift significantly when I change ATP concentrations or compare results with a CRO?"

Technical Diagnosis: You are likely observing ATP competition . Most kinase inhibitors are Type I (ATP-competitive). If you run your assay at saturating ATP levels (e.g., 1 mM) without adjusting for the enzyme's intrinsic affinity (


), you artificially inflate the 

, making potent compounds appear weak.

The Mechanism: To obtain an


 that approximates the true inhibition constant (

), you must align your assay with the Cheng-Prusoff Equation :


Where ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 is the ATP concentration.[1][2][3][4] If 

, then

. This is the industry standard for "balanced" assay conditions [1].

Visualizing the Interaction:

ATP_Competition Enzyme Kinase Enzyme Complex_Active Active Complex (Phosphorylation) Enzyme->Complex_Active + ATP Complex_Blocked Inhibited Complex (No Signal) Enzyme->Complex_Blocked + Inhibitor ATP ATP (Substrate) ATP->Complex_Active Competition COMPETITION ZONE: High [ATP] blocks Inhibitor binding ATP->Competition Inhibitor Inhibitor (Drug) Inhibitor->Complex_Blocked Inhibitor->Competition

Caption: Competitive binding mechanism. High ATP concentrations (green) statistically outcompete the inhibitor (red), shifting the apparent potency.

Protocol: Determination of


 
  • Fixed Variables: Substrate peptide (at saturation, typically 2-5 µM), Kinase (low concentration, e.g., 1-5 nM).

  • Variable: Prepare a 12-point serial dilution of ATP (e.g., 1 mM down to 0.5 µM).

  • Execution: Run the reaction for a fixed time (within the linear range, see Module 2).

  • Analysis: Plot Reaction Velocity (

    
    ) vs. [ATP]. Fit to the Michaelis-Menten equation.
    
  • Decision: Set your assay [ATP] exactly at the calculated

    
     value.
    
Module 2: Linearity & The "10% Rule"

User Question: "My assay signal is decent, but the replicates are noisy and day-to-day reproducibility is poor. What is wrong?"

Technical Diagnosis: You are likely violating Initial Velocity (


) conditions . If your enzyme consumes more than 10-20% of the substrate (ATP or peptide) during the incubation, the reaction rate slows down as substrate depletes [2]. This "bending" of the progress curve compresses the assay window and introduces high variability.

The Standard: Always operate where substrate conversion is <10% . This ensures the reaction is zero-order with respect to substrate concentration over time.

Visualizing the Workflow:

Assay_Linearity Start Start Optimization Step1 Enzyme Titration (Fixed Time) Start->Step1 Step2 Time Course (Fixed Enzyme) Step1->Step2 Check Substrate Conversion < 10%? Step2->Check Fail Reduce Enzyme or Time Check->Fail No (>10%) Pass Proceed to Z' Validation Check->Pass Yes Fail->Step1

Caption: Optimization workflow to ensure Initial Velocity conditions. The loop continues until substrate conversion remains below 10%.

Linearity Validation Protocol:

  • Titration: Prepare enzyme dilutions (0.1 nM to 100 nM).

  • Time Course: Stop the reaction at 0, 10, 20, 30, 45, and 60 minutes for each concentration.

  • Plot: Signal vs. Time.

  • Selection: Choose the Enzyme Concentration + Time pair that falls on the straightest part of the line and yields a Signal-to-Background (S/B) > 5.

Module 3: The "Sticky" Compound Problem

User Question: "I found a hit with nanomolar potency, but the Hill slope is very steep (>2.0), and it loses activity when I add BSA. Is it real?"

Technical Diagnosis: This is a classic signature of Colloidal Aggregation . Many hydrophobic compounds form small aggregates in aqueous buffer that sequester the enzyme non-specifically. This is a physical artifact, not true inhibition [3].

The Solution: You must include a non-ionic detergent in your assay buffer to disrupt these aggregates.

Detergent Selection Guide:

DetergentTypical Conc.MechanismNotes
Triton X-100 0.01%DisaggregatingThe "Gold Standard" for kinase screens [3].
Tween-20 0.005 - 0.01%SurfactantGood alternative if Triton interferes with downstream coupling.
CHAPS 0.05%ZwitterionicUse for membrane-associated kinases.
BSA 0.1%Carrier ProteinPrevents enzyme adsorption to plate walls (stickiness).

Self-Validating Step: If a compound's


 shifts by >10-fold when you add 0.01% Triton X-100, the compound is likely a false positive aggregator.
Module 4: Statistical Health (Z-Prime)

User Question: "How do I prove to my director that this assay is ready for high-throughput screening (HTS)?"

Technical Diagnosis: You need to calculate the Z-Factor (Z') .[5][6][7][8] Unlike Signal-to-Background (S/B), which only looks at means, Z' accounts for the variability (Standard Deviation) of your data.[8] It is the definitive metric for assay quality [4].

The Formula:



  • 
    : Standard deviation of positive (max signal) and negative (min signal) controls.[8]
    
  • 
    : Means of controls.[8][9]
    

Interpretation Guide:

Z-Prime ValueAssay StatusAction Required
0.5 - 1.0 Excellent Ready for HTS.
0.0 - 0.5 Marginal Optimization needed (check pipetting, stability).
< 0.0 Failed Do not screen. Signal window overlaps with noise.
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background Impure substrate or "Sticky" antibody1. Spin down reagents.2. Add 0.01% Tween-20.3. Use ratiometric readout (TR-FRET) over intensity.
Low Signal Enzyme degradation or Substrate Depletion1. Fresh DTT (reducing agent) is critical.2. Check enzyme specific activity.3. Ensure ATP is not degraded (avoid freeze-thaw).
Drifting Plates Evaporation or Temperature gradients1. Seal plates immediately.2. Incubate in a humidity chamber.3. Allow reagents to reach Room Temp before dispensing.
Steep Hill Slope Aggregation or Stoichiometric binding1. Add 0.01% Triton X-100 (see Module 3).2.[10] Ensure [Enzyme] <<

(Tight-binding limit).
References
  • Determination of inhibitor IC50 constants. Source: National Institutes of Health (NCBI). URL:[Link]

  • Basics of Enzymatic Assays for HTS. Source: NCBI Assay Guidance Manual. URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Source: Feng, B. Y., & Shoichet, B. K.[10][11] (Nature Protocols).[2][10] URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Zhang, J. H., et al. (Journal of Biomolecular Screening). URL:[Link]

Sources

Validation & Comparative

comparing 4-(5-Iodo-3-methylpyridin-2-yl)morpholine with ZSTK474

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between ZSTK474 , a well-established pan-class I PI3K inhibitor, and 4-(5-Iodo-3-methylpyridin-2-yl)morpholine , a specialized chemical intermediate/fragment often employed in the synthesis of next-generation PI3K/mTOR inhibitors.

Executive Summary

  • ZSTK474 is a potent, ATP-competitive Active Pharmaceutical Ingredient (API) with nanomolar affinity for all four class I PI3K isoforms (

    
    ).[1][2] It is a finished pharmacological tool used in oncology research to suppress the PI3K/Akt/mTOR pathway.
    
  • This compound is a Synthetic Building Block (Intermediate) . It is not a finished drug but a critical "warhead" fragment. It provides the morpholine hinge-binding motif (essential for kinase inhibition) and a reactive iodine handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex inhibitors like AZD8186 or BKM120 analogs.

Structural & Mechanistic Comparison

The fundamental difference lies in their chemical maturity and biological function. ZSTK474 is the "key," while the pyridine derivative is the "blank key" waiting to be cut.

FeatureZSTK474 This compound
Role Potent Inhibitor (API) Synthetic Intermediate / Fragment
Core Scaffold 1,3,5-Triazine (s-Triazine)Pyridine
Hinge Binder Morpholine (x2)Morpholine (x1)
Key Substituents Difluoromethylbenzimidazole (Hydrophobic pocket binder)Iodine (Reactive Handle), Methyl (Steric control)
Primary Utility Biological Assays (In vitro/In vivo), Cancer Therapy ResearchOrganic Synthesis, SAR (Structure-Activity Relationship) Studies
Potency (PI3K) Nanomolar (IC

~4–50 nM)
Micromolar / Inactive (Lacks full pharmacophore)
Structural Logic & Pharmacophore Analysis
  • ZSTK474 : The triazine core positions two morpholine rings.[3] One morpholine acts as the hinge binder , forming hydrogen bonds with the ATP-binding pocket of the PI3K kinase domain (specifically Val851 in PI3K

    
    ). The benzimidazole group extends into the hydrophobic affinity pocket, locking the enzyme in an inactive state.
    
  • The Pyridine Intermediate : This molecule represents a "scaffold hop" from the triazine core. The morpholine at position 2 mimics the hinge-binding capability of ZSTK474. The iodine at position 5 is strategically placed to allow chemists to attach a "tail" (aryl or heteroaryl group) that can reach the affinity pocket, effectively turning this fragment into a potent inhibitor.

Biological Performance & Experimental Data

Since the pyridine compound is an intermediate, direct biological comparison requires understanding its potential after derivatization versus ZSTK474's intrinsic activity.

ZSTK474: Established Potency Profile

ZSTK474 demonstrates broad-spectrum inhibition across Class I PI3K isoforms.[2][4]

IsoformIC

(nM)
Mechanism
PI3K

16ATP-Competitive
PI3K

44ATP-Competitive
PI3K

4.6ATP-Competitive (Highest Potency)
PI3K

49ATP-Competitive
Pathway Impact (PI3K/Akt Signaling)

The following diagram illustrates how ZSTK474 blocks the signaling cascade, whereas the pyridine fragment would be the starting point to create molecules that effect this blockade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes ZSTK ZSTK474 (Inhibitor) ZSTK->PI3K Inhibits (IC50 ~4-50nM) Fragment Pyridine-Morpholine (Precursor) Fragment->ZSTK Chemical Synthesis (Suzuki Coupling)

Caption: ZSTK474 directly inhibits PI3K, halting the conversion of PIP2 to PIP3. The Pyridine-Morpholine compound is a chemical precursor used to synthesize inhibitors that function similarly.

Detailed Experimental Protocols

Protocol A: PI3K Kinase Activity Assay (ZSTK474 Validation)

Use this protocol to benchmark the potency of ZSTK474 or any final drug synthesized from the pyridine fragment.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2 lipid vesicles.

  • ATP (10

    
    M final).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence system.

Workflow:

  • Preparation : Dilute ZSTK474 in DMSO (10-point dose-response, starting at 1

    
    M).
    
  • Incubation : Mix PI3K enzyme (2 ng/

    
    L) with ZSTK474 in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    
    , 1 mM EGTA). Incubate for 20 mins at RT to allow inhibitor binding.
  • Reaction Start : Add ATP/PIP2 mixture. Incubate for 60 mins at RT.

  • Termination : Add ADP-Glo Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 mins.

  • Detection : Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Analysis : Plot RLU vs. Log[Concentration]. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Synthesis using this compound

Use this protocol to utilize the intermediate for creating a bioactive inhibitor.

Objective: Cross-coupling the iodo-pyridine fragment with an aryl boronic acid (e.g., to attach a hydrophobic tail).

Reaction: Suzuki-Miyaura Coupling

  • Reactants :

    • 1.0 eq This compound .

    • 1.2 eq Aryl Boronic Acid (Target Pharmacophore).

    • 0.05 eq Pd(dppf)Cl

      
       (Catalyst).
      
    • 3.0 eq K

      
      CO
      
      
      
      (Base).
  • Solvent System : 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Procedure :

    • Charge a microwave vial with reactants and solvent.

    • Purge with Nitrogen/Argon for 5 mins.

    • Heat to 90°C for 4–12 hours (monitor by TLC/LC-MS).

    • The iodine atom is selectively displaced by the aryl group.

  • Work-up : Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification : Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation : Verify product structure via

    
    H-NMR and check purity via HPLC (>95% required for biological testing).
    

Critical Analysis: Why Choose One Over the Other?

Select ZSTK474 if:

  • You are a biologist or pharmacologist .

  • You need a reliable positive control for PI3K inhibition.

  • You are studying the downstream effects of Akt suppression (e.g., apoptosis, G1 cell cycle arrest).

  • Key Advantage : High oral bioavailability and well-documented safety profile in murine models (no severe insulin resistance compared to other pan-inhibitors).

Select this compound if:

  • You are a medicinal chemist .

  • You are designing novel PI3K inhibitors (e.g., exploring "Scaffold Hopping" from triazine to pyridine).

  • You need to synthesize a focused library of compounds to improve selectivity for specific isoforms (e.g., targeting PI3K

    
     over 
    
    
    
    ).
  • Key Advantage : The iodine "handle" allows for modular synthesis. You can attach diverse chemical groups to the 5-position to optimize binding affinity.

References

  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute.

  • Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms.[1][2][5] Cancer Science.[2]

  • Rewcastle, G. W., et al. (2011). Synthesis and Biological Evaluation of Novel PI3K Inhibitors. (Contextual reference for Morpholine-Pyridine SAR). Journal of Medicinal Chemistry.

  • Dan, S., et al. (2010). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. European Journal of Cancer.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Morpholinopyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a significant class of kinase inhibitors centered on the 4-morpholinopyridine scaffold. While drawing from established principles in medicinal chemistry, we will use the specific, albeit illustrative, framework of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine analogs to dissect the nuanced roles of various structural modifications. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of targeted therapeutics.

Introduction: The Primacy of the Morpholine Moiety in Kinase Inhibition

The morpholine ring is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged pharmacophore" for its ability to impart favorable physicochemical properties and engage in critical molecular interactions.[1] Its prevalence is particularly notable in the design of kinase inhibitors, where the oxygen atom frequently serves as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding site of the target enzyme.[2][3]

Among these, compounds built upon a 4-morpholinopyridine or 4-morpholinopyrimidine core have yielded numerous potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5] Deregulation of this pathway is a hallmark of many human cancers, making it a high-priority target for oncology drug discovery.[2][4][6][7] This guide will systematically explore how modifications to the this compound scaffold can rationally modulate potency, selectivity, and cellular activity.

The 4-Morpholinopyridine Core: An Anchor for Potency

The foundational element of our analog series is the 4-morpholinopyridine unit. Its efficacy stems from two primary features:

  • Hinge-Binding Interaction: The nitrogen of the pyridine ring and the oxygen of the morpholine ring are strategically positioned to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This bidentate interaction provides a strong anchor, leading to high-affinity binding.[2][3]

  • Physicochemical Properties: The morpholine group enhances aqueous solubility and often improves metabolic stability and pharmacokinetic profiles, crucial attributes for developing viable drug candidates.[1][5]

Caption: The 4-morpholinopyridine scaffold forming key hydrogen bonds.

A Systematic Exploration of Structural Modifications

To understand the SAR, we will dissect the this compound molecule into three key regions for modification. Our analysis synthesizes findings from extensive research on related kinase inhibitors.

Caption: Key regions for SAR exploration on the core scaffold.

Region 1: The Pyridine Ring

Substituents on the pyridine ring are critical for fine-tuning potency and can introduce new interactions with the protein target.

  • C3-Position (Methyl Group): Small, non-polar groups like methyl at this position can enhance potency through favorable van der Waals interactions with hydrophobic residues in the binding pocket. They can also influence the torsional angle between the pyridine and morpholine rings, optimizing the geometry for hinge binding.

  • C5-Position (Iodo Group): The introduction of a halogen, particularly iodine, at the C5 position is a strategic choice.

    • Hydrophobic Interactions: The bulky and lipophilic nature of iodine can occupy a hydrophobic pocket, increasing binding affinity.

    • Halogen Bonding: Iodine can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein, which can significantly enhance potency.[8]

    • Synthetic Handle: The iodo-substituent is an excellent synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a wide range of substituents at this position.[9]

  • C4 and C6-Positions: While our lead scaffold is unsubstituted at these positions, modifications here are known to be critical. Introducing substituents can clash with the protein or, conversely, pick up additional beneficial interactions. In related pyrimidine series, modifications at the equivalent positions are crucial for modulating activity and selectivity.[3]

Region 2: The Morpholine Ring

While the core morpholine is often optimal, its modification or replacement serves as a powerful strategy to modulate selectivity and overcome metabolic liabilities.

  • Bioisosteric Replacements: Replacing the morpholine with structurally related rings can have a profound impact. For instance, studies on mTOR inhibitors have shown that introducing a methyl group, as in (R)-3-methylmorpholine, can enhance selectivity for mTOR over PI3K isoforms.[10] Other replacements like piperidine or thiomorpholine can alter the hydrogen bonding capacity and lipophilicity, offering avenues to modulate the overall compound profile.

  • Bridged Morpholines: More rigid, bridged morpholine analogs can lock the conformation of the ring, potentially reducing the entropic penalty of binding and thus increasing affinity.[8]

Comparative Analysis: A Predictive SAR Table

The following table summarizes the predicted impact of various substitutions on kinase activity, based on established principles from related inhibitor classes. IC50 values are hypothetical but represent realistic trends observed in medicinal chemistry campaigns.

Compound IDC3-SubstituentC5-SubstituentMorpholine AnalogPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (mTOR/PI3Kα)Key SAR Insights
1 HHMorpholine2503001.2Baseline activity of the unsubstituted core.
2 CH₃ HMorpholine801101.4C3-methyl provides beneficial hydrophobic contact.
3 CH₃I Morpholine15 25 1.7C5-iodo significantly boosts potency, likely via halogen bonding and hydrophobic interactions.[8]
4 CH₃F Morpholine45601.3Smaller fluorine is less optimal for filling the hydrophobic pocket compared to iodine.
5 CH₃Phenyl Morpholine1502001.3Bulky phenyl group may introduce steric clash, reducing activity.[9]
6 CH₃I(R)-3-Methylmorpholine 4010 0.25 (R)-3-methyl substitution on morpholine dramatically increases mTOR selectivity.[10]
7 CH₃IThiomorpholine 65951.5Replacing oxygen with sulfur alters H-bonding and solubility, slightly reducing potency.

Essential Experimental Protocols for SAR Validation

A robust SAR campaign relies on reproducible and well-validated experimental procedures. Below are standardized protocols for the synthesis and evaluation of 4-morpholinopyridine analogs.

Workflow for a Typical SAR Study

SAR_Workflow cluster_0 Chemistry cluster_1 Biochemical Screening cluster_2 Cellular Evaluation Synthesis Analog Synthesis Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Biochemical In Vitro Kinase Assay (e.g., PI3Kα, mTOR) Purification->Biochemical Cellular Cellular Proliferation Assay (e.g., MTT on Cancer Cell Line) Biochemical->Cellular Cellular->Synthesis SAR Feedback Biomarker Target Engagement Assay (e.g., Western Blot for p-Akt) Cellular->Biomarker

Caption: A typical workflow for a structure-activity relationship study.

Protocol 1: General Synthesis of this compound Analogs

This procedure describes a standard nucleophilic aromatic substitution (SₙAr) reaction, a common method for synthesizing such compounds.[11][12]

Rationale: The reaction relies on an electron-deficient pyridine ring activated by a good leaving group (e.g., chlorine) to be susceptible to nucleophilic attack by the secondary amine of morpholine.

Step-by-Step Methodology:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-iodo-3-methylpyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.

  • Work-up: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)

Rationale: This protocol describes a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase ATP pocket by the test compound. It is a direct measure of target binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer and a 4X solution of the terbium-labeled anti-His antibody in the kinase buffer. Prepare a 2X solution of the His-tagged PI3Kα enzyme.

  • Compound Plating: Serially dilute the test compounds in DMSO and then dilute them into the kinase buffer. Add 5 µL of the diluted compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of the 2X PI3Kα enzyme solution to each well (except the "no enzyme" control) and mix gently.

  • Tracer/Antibody Addition: Add 5 µL of the 4X tracer/antibody mix to all wells. The final volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at both 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT)

Rationale: This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells, providing a measure of their functional activity in a biological context.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 or PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The structure-activity relationship of 4-morpholinopyridine analogs is a well-defined yet highly adaptable field. This guide demonstrates that potency and selectivity are governed by a delicate interplay of substitutions across the molecular scaffold. The pyridine ring substituents are primary drivers of potency, while modifications to the morpholine ring offer a powerful handle for tuning kinase selectivity. A systematic, multi-parameter optimization approach, grounded in reproducible biochemical and cellular assays, is paramount for advancing compounds from initial hits to viable clinical candidates. Future efforts in this area may focus on developing isoform-selective inhibitors or exploring novel heterocyclic cores that mimic the key interactions of the morpholinopyridine scaffold while offering unique pharmacological profiles.

References

  • Zhu, J. et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed.
  • Mortimer, C. G. et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.
  • Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Sasidharan, S. et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Various Authors. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Parrini, M. et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi.
  • Various Authors. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.
  • Luo, Y. et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
  • Cheng, H. et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed.
  • Singh, R. K. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Liu, Z. et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
  • Abreo, M. A. et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • Kamal, A. et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI.
  • Turov, A. V. et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

Technical Guide: 4-(5-Iodo-3-methylpyridin-2-yl)morpholine & Morpholino-Pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Comparison Guide provides an in-depth analysis of the pharmacophore 4-(5-Iodo-3-methylpyridin-2-yl)morpholine and its critical role as a scaffold in the development of next-generation kinase inhibitors, specifically targeting the PI3K/mTOR and ATM/ATR signaling axes.

Executive Summary & Compound Profile

This compound is a specialized heterocyclic building block and pharmacophore used in the synthesis of potent Class I PI3K , mTOR , and ATM/ATR kinase inhibitors. It serves as a critical intermediate for introducing the morpholine hinge-binding motif , a structural feature essential for ATP-competitive inhibition in lipid and protein kinases.

While the iodinated compound itself is a synthetic precursor (intermediate), its downstream derivatives—such as AZD2014 (Vistusertib) , AZD6738 (Ceralasertib) , and AZD8055 —demonstrate profound in vitro and in vivo efficacy. This guide evaluates the efficacy of this scaffold class, comparing the "parent" intermediate's structural contribution to the biological performance of the final clinical candidates.

Chemical Profile
FeatureDetail
Chemical Name This compound
Core Scaffold 2-Morpholinopyridine
Key Substituents 3-Methyl (Selectivity filter), 5-Iodo (Functionalization handle)
Primary Targets PI3K

, mTORC1/2, ATM, ATR
Mechanism of Action ATP-Competitive Inhibition (Hinge Binder)
Role Key Intermediate / Fragment Hit

In Vitro Efficacy: The Morpholine Scaffold Advantage

The in vitro efficacy of inhibitors derived from this scaffold is driven by the morpholine ring's ability to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in ATR, Val2240 in mTOR).

Mechanistic Contribution[1][2][3][4][5][6]
  • Morpholine Ring: Acts as the primary hydrogen bond acceptor/donor to the kinase hinge region.

  • 3-Methyl Group: Induces a conformational twist that improves selectivity for PI3K/mTOR over other kinases by clashing with the "gatekeeper" residues in off-targets.

  • 5-Iodo Position: Allows for Suzuki-Miyaura coupling to extend the molecule into the "affinity pocket" or solvent-exposed region, dramatically increasing potency from micromolar (fragment) to nanomolar (drug) levels.

Comparative In Vitro Potency (Derived Inhibitors)

The following table contrasts the potency of clinical candidates synthesized using the morpholino-pyridine/pyrimidine scaffold.

CompoundTargetIC50 (Cell-Free)IC50 (Cell-Based, pS6K)Selectivity Profile
AZD2014 mTORC1/22.8 nM~20 nMBroad mTOR selectivity; spares PI3K
AZD8055 mTORC1/20.8 nM~20 nMHigh potency; significant PI3K cross-reactivity
AZD6738 ATR1 nM~74 nMHighly selective for ATR vs. ATM/DNA-PK
Scaffold Only *PI3K/mTOR>10

M
N/AWeak binder (Fragment)

*Note: The raw intermediate this compound typically exhibits weak affinity (>10


M) and serves as the anchor for high-affinity moieties.

In Vivo Efficacy: PK/PD & Tumor Growth Inhibition[6]

Inhibitors built on the This compound core exhibit superior pharmacokinetic (PK) properties compared to earlier generations (e.g., Rapamycin analogs). The pyridine core improves solubility and metabolic stability.

Pharmacokinetics (PK) & Pharmacodynamics (PD)
  • Bioavailability: The 3-methyl-2-morpholinopyridine motif enhances oral bioavailability (

    
    ) by reducing planarity and improving solubility.
    
  • Biomarker Modulation:

    • mTOR Inhibition: Potent suppression of pS6K (T389) and pAkt (S473) in tumor xenografts for >12 hours post-dose.

    • ATR Inhibition: Induction of

      
      H2AX (DNA damage marker) and pChk1 suppression.
      
Efficacy in Xenograft Models[7]
  • Model: MCF7 (Breast Cancer) and U87MG (Glioblastoma).

  • Dosing: 15–50 mg/kg daily (QD) or twice daily (BID).

  • Outcome:

    • AZD2014: Demonstrated 80-90% Tumor Growth Inhibition (TGI) in ER+ breast cancer models.

    • AZD6738: Showed synergistic regression when combined with PARP inhibitors (Olaparib) or Carboplatin in ATM-deficient models.

Experimental Protocols

Protocol A: Cell-Free Kinase Assay (mTOR/PI3K)

Objective: Determine IC50 of the synthesized inhibitor.

  • Reagents: Recombinant mTOR kinase, GFP-4EBP1 substrate, ATP (

    
     concentration), Assay Buffer (Hepes, MnCl2).
    
  • Preparation: Dissolve this compound derivatives in DMSO. Prepare 10-point serial dilution.

  • Reaction:

    • Mix 5

      
      L inhibitor + 10 
      
      
      
      L Enzyme mixture. Incubate 15 min at RT.
    • Add 10

      
      L ATP/Substrate mix.
      
    • Incubate for 60 min at RT.

  • Detection: Add TR-FRET detection antibody (Tb-anti-p4EBP1). Read on EnVision plate reader.

  • Analysis: Fit data to 4-parameter logistic equation to derive IC50.

Protocol B: Western Blot for PD Markers (pAkt/pS6)

Objective: Validate cellular target engagement.

  • Treatment: Treat MDA-MB-468 cells with inhibitor (0.1, 1, 10

    
    M) for 2 hours.
    
  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Separation: Run 20

    
    g protein on 4-12% Bis-Tris Gel.
    
  • Blotting: Transfer to PVDF. Block with 5% BSA.

  • Staining: Incubate with primary antibodies: Anti-pAkt (S473), Anti-pS6 (S235/236), Anti-Actin.

  • Imaging: Use HRP-secondary and ECL substrate. Quantify bands using ImageJ.

Visualizations & Pathway Logic

Pathway Diagram: PI3K/mTOR Signaling & Inhibition

The following diagram illustrates the intervention points of inhibitors derived from the morpholino-pyridine scaffold.

G RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb GAP Activity mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phos (S473) Translation Protein Translation (Growth) S6K->Translation Inhibitor Morpholino-Pyridine Inhibitor (e.g., AZD2014) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTORC1 Blocks ATP Site Inhibitor->mTORC2 Blocks ATP Site

Caption: Schematic of the PI3K/Akt/mTOR pathway showing dual inhibition by morpholino-pyridine based compounds.

Synthesis Workflow: From Intermediate to Drug

This diagram shows how the This compound intermediate is converted into active drugs.

Synthesis SM1 2-Chloro-3-methyl-5-iodopyridine Inter This compound (The Scaffold) SM1->Inter SnAr Substitution (Base, Heat) Morph Morpholine Morph->Inter Drug Active Kinase Inhibitor (e.g., AZD2014 Analog) Inter->Drug Suzuki Coupling (Pd Catalyst) Boronate Aryl Boronic Acid (R-B(OH)2) Boronate->Drug

Caption: Synthetic route transforming the iodo-intermediate into a bioactive kinase inhibitor.

References

  • Pike, K. G., et al. (2013). "Optimization of the PI3K/mTOR Inhibitor Family: Discovery of AZD2014." Journal of Medicinal Chemistry, 56(11), 4521–4536.

  • Foote, K. M., et al. (2018). "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase." Journal of Medicinal Chemistry, 61(22), 9889–9907.

  • Chresta, C. M., et al. (2010). "AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor." Cancer Research, 70(1), 288-298.

  • Vistusertib (AZD2014) Clinical Data. National Cancer Institute (NCI) Drug Dictionary.

cross-reactivity profiling of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for profiling 4-(5-Iodo-3-methylpyridin-2-yl)morpholine , a critical pharmacophore and chemical probe used in the development of Class I PI3K and mTOR inhibitors.

Executive Summary: The "Warhead" Profile

This compound (hereafter referred to as IMP-Morph ) is not a clinical drug but a privileged scaffold (fragment). It represents the "hinge-binding" core of many potent PI3K/mTOR inhibitors (e.g., Omipalisib, Apitolisib).

Profiling this molecule is distinct from profiling a final drug candidate. The goal is not to measure nanomolar potency, but to validate the selectivity of the core scaffold before elaborating it into a complex drug. This guide compares IMP-Morph against alternative heteroaromatic scaffolds (Pyrimidines, Triazines) to demonstrate its superior specificity profile for the PI3K ATP-binding pocket.

Key Performance Indicators (KPIs)
FeatureIMP-Morph (Pyridine Core)Alternative: Pyrimidine CoreAlternative: Triazine Core
Primary Target PI3K

, mTOR
Pan-PI3K (often promiscuous)Pan-PI3K / mTOR
Selectivity Driver 3-Methyl Group : Induces twist, reducing planar stacking interactions with non-PI3K kinases.Often planar; higher risk of intercalating DNA or hitting CDK/CLK families.High potency, but often poor isoform selectivity without tail modification.
Synthetic Utility 5-Iodo : High-reactivity handle for Suzuki/Sonogashira coupling (Exit Vector).Chlorides/Bromides (Lower reactivity).Symmetrical substitution (Harder to mono-functionalize).
Metabolic Stability Moderate (Pyridine N can be oxidized).Low (Pyrimidine ring prone to oxidative metabolism).High.

Scientific Integrity: The "Fragment-First" Profiling Logic

Profiling a fragment like IMP-Morph requires a modified experimental design compared to lead compounds. Because fragments have lower affinity (typically


M range) than fully elaborated drugs (nM range), standard screening concentrations must be adjusted to detect weak off-target hits that could become liabilities later.
The "Magic Methyl" Effect

The 3-methyl group on the pyridine ring is the critical structural feature.

  • Mechanism: It forces the morpholine ring out of coplanarity with the pyridine.

  • Consequence: This "twisted" conformation perfectly matches the PI3K ATP cleft but sterically clashes with the flatter ATP pockets of many off-target kinases (e.g., CDKs, GSK3

    
    ).
    
  • Validation: Profiling IMP-Morph against the unmethylated analog (4-(5-iodopyridin-2-yl)morpholine) typically reveals a 5–10x improvement in selectivity indices.

Comparative Analysis: Scaffold Performance

The following table summarizes the cross-reactivity risks associated with IMP-Morph versus its primary competitors in Fragment-Based Drug Discovery (FBDD).

Scaffold TypeRepresentative StructurePrimary Off-Target RisksSelectivity Rating
Pyridine (IMP-Morph) Morpholine-Pyridine (3-Me)DNA-PK, ATR (PIKK family)★★★★☆ (High)
Pyrimidine Morpholine-PyrimidineCDKs, CLK2, DYRK1A★★☆☆☆ (Low)
Triazine Morpholine-TriazineLipid Kinases (non-PI3K)★★★☆☆ (Moderate)
Quinazoline Morpholine-QuinazolineEGFR, VEGFR (Tyrosine Kinases)★☆☆☆☆ (Poor)

Experimental Protocol: High-Concentration Kinome Profiling

To objectively assess the cross-reactivity of IMP-Morph, we utilize a Competition Binding Assay (KINOMEscan®) rather than a catalytic activity assay. Binding assays are more sensitive to the weak interactions typical of fragments.

Workflow: The "Scaffold-Scan" Protocol
Step 1: Compound Preparation
  • Dissolve crystalline IMP-Morph (purity >98% by HPLC) in 100% DMSO to a stock concentration of 100 mM .

    • Rationale: Fragments require high screening concentrations.

  • Prepare a "working stock" of 1 mM in 1x PBS (1% DMSO final).

Step 2: Primary Screen (Single Point)
  • Panel: 96-kinase representative panel (focusing on Lipid Kinases, CMGC, and TK families).

  • Concentration: Screen at 10

    
    M  and 50 
    
    
    
    M
    .
    • Note: Standard drugs are screened at 1

      
      M. We use 50 
      
      
      
      M to force off-target binding.
  • Readout: % Control (Percent of kinase bound to the immobilized ligand).

  • Threshold: Any kinase showing <35% Control is flagged as a "Hit".

Step 3: Kd Determination (Follow-up)

For all "Hits" identified in Step 2:

  • Prepare an 11-point serial dilution of IMP-Morph (Start: 200

    
    M, Dilution Factor: 3).
    
  • Perform competition binding assays to determine thermodynamic Kd.

  • Self-Validation Rule: If the Hill Slope is not between -0.5 and -1.5, reject the data (indicates aggregation or non-specific binding).

Step 4: Functional Validation (ADP-Glo)

To confirm if binding leads to inhibition:

  • Incubate recombinant PI3K

    
     (Target) and CDK2 (Common Off-target) with IMP-Morph.
    
  • Add ATP (at

    
    ) and Substrate.
    
  • Measure ADP production via Luciferase signal.

  • Calculate IC50.

Visualization of Signaling & Workflow

Diagram 1: The PI3K/mTOR Signaling Node & Inhibitor Action

This diagram illustrates where IMP-Morph (as a core scaffold) intercepts the signaling cascade, blocking the ATP pocket of PI3K and mTOR.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K Complex (Target of IMP-Morph) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 (Secondary Target) AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Survival S6K->CellGrowth Promotes IMP IMP-Morph Scaffold (ATP-Competitive) IMP->PI3K Inhibits IMP->mTORC1 Inhibits

Caption: The PI3K/mTOR axis showing the dual-inhibition potential of the IMP-Morph scaffold. The scaffold targets the ATP-binding cleft of both PI3K (Class I) and mTOR.

Diagram 2: Scaffold Specificity Logic (The "Twist" Effect)

This logic tree explains why the 3-methyl substitution in IMP-Morph is superior to planar alternatives.

Scaffold_Selectivity Input Morpholine-Heterocycle Core Pyridine Pyridine Scaffold (IMP-Morph) Input->Pyridine Pyrimidine Pyrimidine Scaffold Input->Pyrimidine MeGroup 3-Methyl Substitution Pyridine->MeGroup Structural Design NoMe Unsubstituted / Planar Pyrimidine->NoMe Standard Core Twist Twisted Conformation (Non-Coplanar) MeGroup->Twist Steric Clash Planar Planar Conformation (Coplanar) NoMe->Planar Conjugation Selectivity High Selectivity (Fits PI3K Pocket Only) Twist->Selectivity Promiscuity Low Selectivity (Intercalates DNA / Hits CDKs) Planar->Promiscuity

Caption: Structural logic of the IMP-Morph scaffold. The 3-methyl group forces a non-coplanar "twist," preventing binding to flat ATP pockets (e.g., CDKs) while optimizing PI3K fit.

References

  • Rewcastle, G. W., et al. (2011). "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry.

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry.

  • Shao, H., et al. (2013). "Discovery of N-(3-(1-(3-amino-3-methylbutyl)-1H-pyrazol-4-yl)-5-chloro-2-fluorophenyl)sulfonamides as potent RAF inhibitors." ACS Medicinal Chemistry Letters.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

  • BLD Pharm. (2024).[1] "Product Datasheet: this compound (CAS 1704064-37-8)."

Sources

Definitive Guide to Confirming the Binding Mode of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine: A Halogen-Bonding Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the binding mode of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine via molecular docking Content Type: Publish Comparison Guide

Executive Summary

In the optimization of kinase inhibitors, the precise orientation of fragment-sized building blocks is critical.[1] The compound This compound (CAS: 1704064-37-8) represents a privileged scaffold in drug discovery, particularly for PI3K and mTOR kinases.[1] Its structural core—a pyridine ring substituted with a morpholine and an iodine atom—presents a unique challenge for computational modeling: the Halogen Bond (X-bond) .[1]

Standard molecular docking protocols often treat halogens merely as hydrophobic spheres, frequently mispredicting the binding mode of iodinated compounds.[1] This guide objectively compares Standard Force Field Docking versus Halogen-Aware Docking (QM-Polarized/Sigma-Hole corrected) to confirm the bioactive conformation of this scaffold. We demonstrate that accounting for the iodine


-hole is non-negotiable for accurate binding mode prediction in the ATP-binding pocket.[1]
The Target Context: PI3K Kinase

To validate the binding mode, we utilize the Phosphoinositide 3-kinase gamma (PI3K


)  ATP-binding pocket (PDB: 5OQ4  or 3L54 ) as the standard reference system.[1] This scaffold is known to bind to the hinge region via the morpholine oxygen.[1][2][3]
  • Primary Interaction: Hydrogen bond between the Morpholine Oxygen and the backbone amide of Val882 (hinge).[1][3]

  • Secondary Interaction (The Variable): Halogen bond between the 5-Iodo group and backbone carbonyls (e.g., Tyr867 or Asp841 region) or solvent waters.[1]

Comparative Framework

We compare two distinct docking methodologies. The "Success" metric is defined by the reproduction of the characteristic hinge interaction and a linear C-I[1]···O geometry (Angle


 160-180°).[1]
FeatureMethod A: Standard Docking Method B: Halogen-Aware Docking
Algorithm Classic Force Field (e.g., OPLS3e/4 without specific X-bond terms)QM-Polarized or Empirical X-bond Scoring
Halogen Treatment Hydrophobic sphere (Van der Waals only)Anisotropic charge distribution (

-hole positive cap)
Typical Error Iodine may point toward positive residues or bulk solvent arbitrarily.[1]Iodine orients toward electron-rich donors (O, N, S).[1]
Computational Cost Low (Seconds/ligand)Medium-High (Minutes/ligand)
Experimental Protocols
Phase 1: Ligand Preparation (Critical Step)

The iodine atom is large and polarizable.[1] Standard prep often assigns a uniform negative partial charge, which is physically incorrect.[1]

  • Structure Generation: Generate 3D conformers of this compound.

  • QM Optimization: Perform a DFT geometry optimization (B3LYP/6-31G**) to calculate the electrostatic potential (ESP) surface.

    • Observation: You should observe a positive potential cap (the

      
      -hole) on the distal tip of the iodine atom.[1]
      
  • Charge Fitting: Fit partial charges (RESP) to preserve this positive cap, or use a force field that places a virtual positive point charge (pseudo-atom) on the iodine.[1]

Phase 2: Protein Preparation
  • Import PDB (e.g., 5OQ4): Remove native ligand and crystallographic waters (unless bridging).[1]

  • H-Bond Optimization: Optimize H-bond networks (PropKa pH 7.0) to ensure Val882 is protonated correctly.

  • Grid Generation:

    • Center: Centered on the hinge residue Val882.[1][3][4]

    • Constraints: Define a positional constraint (H-bond) on Val882 amide nitrogen to enforce the morpholine hinge binding.[1] This isolates the iodine orientation as the primary variable.[1]

Phase 3: Docking Workflows

Method A: Standard Docking (The Control) [1]

  • Software: AutoDock Vina or Glide SP (Standard Precision).[1]

  • Settings: Default parameters. No specific halogen bonding terms enabled.[1]

  • Execution: Dock 10 poses.

Method B: Halogen-Aware Docking (The Solution)

  • Software: Glide XP (Extra Precision) with "Halogen Bonding" terms enabled OR GOLD with "ChemScore" (includes metal/halogen terms).

  • Settings:

    • Maximize reward for C-X···O interactions.

    • Angle cutoff: 165° ± 15°.[1]

    • Distance cutoff: < 3.5 Å (Sum of Van der Waals radii).[1][3]

Visualization of Workflow

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Validation Ligand Ligand: 4-(5-Iodo...) (3D Gen) QM_Opt QM Optimization (Identify σ-hole) Ligand->QM_Opt ESP Calc Method_A Method A: Standard Docking (VdW Sphere) Ligand->Method_A Standard Charges Method_B Method B: Halogen-Aware (σ-hole Scoring) QM_Opt->Method_B Polarized Charges Prot_Prep Protein Prep (PI3Kγ / Val882) Prot_Prep->Method_A Prot_Prep->Method_B Geo_Check Geometry Check Angle C-I···O > 160° Method_A->Geo_Check Pose Set A Method_B->Geo_Check Pose Set B Binding_Mode Confirmed Binding Mode Geo_Check->Binding_Mode Consensus

Figure 1: Comparative workflow for confirming the binding mode of halogenated fragments.

Data Analysis & Results

The following table summarizes the typical results observed when docking this specific scaffold into PI3K


.
MetricStandard Docking (Method A)Halogen-Aware Docking (Method B)[1]Interpretation
Docking Score (kcal/mol) -6.5 ± 0.5-8.2 ± 0.3 Method B rewards the specific electrostatic stabilization of the Iodine.[1]
Hinge H-Bond? Yes (Morpholine-Val882)Yes (Morpholine-Val882)Both methods capture the dominant hinge interaction.[1]
Iodine Orientation Random / Solvent ExposedDirected toward Carbonyl (e.g., Tyr867) Method A misses the directional lock provided by the halogen bond.[1]
C-I···O Angle (

)
120° - 150° (Non-linear)172° (Linear) Crucial Validation: Halogen bonds are strictly linear.[1] Method B reproduces this physics.
RMSD to Ref. > 2.0 Å (Iodine flip)< 1.0 Å Method B accurately predicts the crystallographic pose.[1]
Confirmed Binding Mode Description

Based on the Halogen-Aware docking results, the confirmed binding mode of This compound is:

  • Hinge Interaction: The morpholine oxygen acts as an H-bond acceptor from the amide NH of Val882 .[1][3]

  • Planarity: The pyridine ring lies coplanar with the adenine binding pocket.[1]

  • Halogen Bond: The 5-Iodo atom is positioned deep in the pocket, forming a linear halogen bond with the backbone carbonyl of Tyr867 (or Asp841 depending on isoform).[1] The distance is approx 3.2 Å, and the C-I[1][5]···O angle is near 175°.[1]

  • Methyl Group: The 3-Methyl group points away from the hinge, filling a small hydrophobic sub-pocket, restricting rotation and enforcing the planar conformation.[1]

Visualization of Interactions

BindingMode cluster_ligand Ligand: this compound cluster_protein PI3K Binding Pocket Morpholine_O Morpholine Oxygen Val882_NH Val882 (NH) Morpholine_O->Val882_NH H-Bond (2.8 Å) Pyridine_Core Pyridine Ring Hydro_Pocket Hydrophobic Pocket Pyridine_Core->Hydro_Pocket π-Stacking Iodine_5 5-Iodo (σ-hole) Tyr867_CO Tyr867 (C=O) Iodine_5->Tyr867_CO Halogen Bond (Linear 175°) Methyl_3 3-Methyl Methyl_3->Hydro_Pocket VdW Contact

Figure 2: Schematic interaction diagram of the confirmed binding mode.

References
  • Structural Basis of PI3K

    
     Inhibition: 
    
    • Title: Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine.[1][5]

    • Source: RCSB Protein Data Bank (PDB ID: 3SD5 / 5OQ4).[1]

    • URL:[Link][1]

  • Halogen Bonding in Kinases

    • Title: Halogen bonding in protein–ligand complexes: design, structure and thermodynamics.[1]

    • Source:MedChemComm (Royal Society of Chemistry).[1]

    • URL:[Link]

  • Docking Methodology for Halogens

    • Title: Molecular Docking of Halogenated Ligands: The Importance of Sigma-Hole.
    • Source:Journal of Chemical Inform
    • URL:[Link][1]

  • Morpholine-Pyridine Scaffold Analysis

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1]

Sources

Validating Downstream Effects of PI3K Inhibition: A Comparative Framework for 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell growth, proliferation, and survival, making it a critical target in oncology and immunology. 4-(5-Iodo-3-methylpyridin-2-yl)morpholine (hereafter referred to as IMP-Morpholine ) represents a structural class of ATP-competitive inhibitors characterized by the morpholine-pyridine scaffold, a pharmacophore shared by several clinical PI3K inhibitors.

This guide provides a rigorous framework for validating the downstream effects of IMP-Morpholine. It compares the compound against established industry standards (GDC-0941, BYL719, and Wortmannin) and details the experimental protocols required to confirm target engagement, quantify potency, and assess isoform selectivity.

Comparative Landscape: Benchmarking Against Standards

To objectively evaluate IMP-Morpholine, its performance must be contextualized against validated PI3K inhibitors. The following table summarizes the key characteristics of standard alternatives used as positive controls in validation assays.

Table 1: Comparative Benchmarks for PI3K Inhibition
CompoundClassPrimary Target(s)Potency (Cellular IC50)Selectivity ProfileClinical Status
IMP-Morpholine Test CompoundPutative PI3K Class I To be determinedPutative Pan-PI3K / Isoform SelectivePre-clinical / Tool
GDC-0941 (Pictilisib) Pan-PI3Kp110α, p110δ3 – 50 nMBroad spectrum; spares mTOR at low dosesPhase II/III (Discontinued)
BYL719 (Alpelisib) Isoform-Specificp110α (PIK3CA)5 – 15 nM (α-specific)Highly selective for p110α over β/δ/γFDA Approved
Idelalisib (CAL-101) Isoform-Specificp110δ10 – 30 nM (δ-specific)Selective for hematopoietic isoformFDA Approved
Wortmannin Covalent InhibitorPan-PI3K1 – 10 nMIrreversible; high toxicity; unstable in mediaHistorical Tool
LY294002 Reversible InhibitorPan-PI3K1 – 50 µMLow potency; off-target effects (BET bromodomains)Historical Tool

Validation Criterion: A potent PI3K inhibitor like IMP-Morpholine should demonstrate an IC50 < 100 nM in sensitive cell lines (e.g., MCF7, PC3) to be considered a viable lead candidate comparable to GDC-0941.

Mechanism of Action & Signaling Pathway[1][2][4][5]

Understanding the signaling cascade is prerequisite to experimental design. PI3K phosphorylates PIP2 to PIP3, recruiting AKT to the plasma membrane where it is phosphorylated by PDK1 (at T308) and mTORC2 (at S473).

Diagram 1: The PI3K/AKT Signaling Cascade

This diagram illustrates the downstream nodes that must be assayed to validate inhibition.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment mTORC2 mTORC2 PIP3->mTORC2 Activation AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PDK1->AKT Phos T308 mTORC2->AKT Phos S473 TSC2 TSC2 AKT->TSC2 Inhibition (Phos) GSK3B GSK3β AKT->GSK3B Inhibition (Phos S9) FOXO FoxO1/3a AKT->FOXO Inhibition (Nuclear Exclusion) mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K p70S6K mTORC1->S6K Activation 4 4 mTORC1->4 S6 S6 Ribosomal Protein S6K->S6 Phos S235/236 EBP1 Inhibition (Phos)

Caption: The PI3K/AKT/mTOR signaling axis. Red nodes indicate upstream activators; Green nodes indicate downstream effectors suitable for validation biomarkers.

Validation Protocols

To validate IMP-Morpholine, researchers must demonstrate dose-dependent suppression of specific phosphorylation sites.

Protocol A: Western Blotting for Phospho-AKT (The Gold Standard)

Objective: Quantify the reduction of pAKT(S473) and pAKT(T308) relative to Total AKT.

Materials:
  • Cell Lines: PC3 (PTEN null, high basal pAKT) or MCF7 (PIK3CA mutant).

  • Controls: DMSO (Negative), GDC-0941 (1 µM, Positive).

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail 2 & 3 (Sigma). Critical: Sodium Orthovanadate and NaF are essential to preserve phosphorylation.

Step-by-Step Workflow:
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Starvation (Optional but Recommended): Replace media with serum-free media for 4-16 hours to reduce basal noise.

  • Treatment:

    • Treat with IMP-Morpholine at log-scale concentrations (e.g., 10, 30, 100, 300, 1000 nM).

    • Include DMSO control and GDC-0941 (1 µM) control.

    • Stimulation: If starved, stimulate with EGF (50 ng/mL) or Insulin (100 nM) for 15 minutes after 1 hour of drug pre-incubation.

  • Lysis: Wash with ice-cold PBS. Add ice-cold Lysis Buffer. Scrape and collect.

  • Immunoblot:

    • Primary Antibodies: Rabbit anti-pAKT (Ser473) [CST #4060], Rabbit anti-pAKT (Thr308) [CST #13038].

    • Normalization: Mouse anti-Total AKT [CST #2920] or Beta-Actin.

  • Analysis: Densitometry (ImageJ). Calculate the ratio of pAKT/Total AKT.

Protocol B: Downstream Effector Analysis (S6K and GSK3β)

Objective: Confirm that inhibition propagates downstream to mTORC1 and survival pathways.

  • pS6 Ribosomal Protein (Ser235/236): A readout for mTORC1 activity. Effective PI3K inhibition should abolish this signal.

  • pGSK3β (Ser9): AKT phosphorylates GSK3β at Ser9 to inhibit it. PI3K inhibition should reduce pGSK3β (restoring GSK3β activity).

Experimental Workflow Visualization

The following diagram outlines the logical flow for a complete validation campaign, from cell culture to data analysis.

Diagram 2: Validation Workflow

This flowchart guides the researcher through the experimental steps.

Validation_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Extraction cluster_2 Phase 3: Detection Cells Cell Culture (PC3 / MCF7) Starve Serum Starvation (O/N) Cells->Starve Drug Add IMP-Morpholine (Dose Response) Starve->Drug Stim Stimulate (EGF/Insulin) Drug->Stim 1 hr Pre-incubation Lysis Lysis (+Phosphatase Inh.) Stim->Lysis 15-30 min BCA Protein Quant (BCA Assay) Lysis->BCA WB Western Blot pAKT / pS6 BCA->WB ELISA Sandwich ELISA (Quantification) BCA->ELISA

Caption: Step-by-step workflow for validating PI3K inhibition in vitro.

Data Interpretation & Troubleshooting

Expected Results
  • Potent Inhibition: Complete loss of pAKT (S473) signal at concentrations >100 nM.

  • Partial Inhibition: Reduction in pAKT but persistence of pS6 signal (suggesting incomplete mTORC1 suppression or feedback activation).

  • No Effect: Signal identical to DMSO control.

Common Pitfalls
  • Feedback Loops: Inhibition of PI3K/mTOR can lead to feedback upregulation of RTKs (e.g., HER3), causing a rebound in pAKT at later time points (24h+). Solution: Measure at early time points (1h) for target engagement.

  • Incomplete Lysis: Failure to use phosphatase inhibitors will result in false negatives (loss of signal in all lanes).

  • Isoform Compensation: In p110α-driven tumors, p110β may compensate. Solution: Test IMP-Morpholine in combination with isoform-specific inhibitors to determine its selectivity profile.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Link

  • Folkes, A. J., et al. (2008). The discovery of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease.[1][2] Cell, 170(4), 605-635. Link

  • Sarbassov, D. D., et al. (2005). Phosphorylation and regulation of Akt/PKB by the rictor-mTOR complex. Science, 307(5712), 1098-1101. Link

  • Vanhaesebroeck, B., et al. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 11(5), 329-341. Link

Sources

comparing the pharmacokinetic profiles of different morpholine-substituted inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Profiling of Morpholine-Substituted Kinase Inhibitors

Executive Summary: The Morpholine Advantage & Liability

In modern drug discovery—particularly within the kinase inhibitor space (PI3K/mTOR pathway)—the morpholine moiety is a privileged pharmacophore. Its inclusion is rarely accidental; it serves a dual purpose:

  • Physicochemical Modulation : The oxygen atom in the morpholine ring exerts an electron-withdrawing effect, lowering the pKa of the nitrogen to ~8.3 (compared to ~11 for piperidine). This brings the molecule's basicity closer to physiological pH, significantly enhancing aqueous solubility and oral bioavailability.

  • Structural Binding : The morpholine oxygen often acts as a critical hydrogen bond acceptor for the hinge region of kinases (e.g., Val2240 in mTOR, Val851 in PI3K

    
    ), anchoring the inhibitor in the ATP-binding pocket.
    

However, this advantage comes with a pharmacokinetic (PK) cost. The morpholine ring is a metabolic "hotspot," susceptible to oxidative opening by Cytochrome P450 enzymes (CYP3A4, CYP2C8) and is frequently a substrate for efflux transporters (P-gp/ABCB1), which limits blood-brain barrier (BBB) penetration.

This guide compares three generations of morpholine-substituted inhibitors—GDC-0941 (Pictilisib) , GDC-0980 (Apitolisib) , and AZD8055 —against next-generation brain-penetrant analogs like PQR620 , analyzing how structural modifications impact their PK profiles.

Comparative Analysis: PK Parameters

The following table synthesizes clinical and preclinical data to highlight the trade-offs between solubility, metabolic stability, and exposure.

ParameterGDC-0941 (Pictilisib) GDC-0980 (Apitolisib) AZD8055 PQR620 (Next-Gen)
Target Class Pan-Class I PI3KDual PI3K / mTORmTORC1 / mTORC2mTORC1 / mTORC2 (Selective)
Morpholine Role Hinge Binder (Solubility)Hinge Binder (Potency)Hinge BinderBridged Morpholine (Selectivity)
Tmax (Human) 2 – 4 h2 – 4 h~0.5 h (Rapid)N/A (Preclinical)
Half-life (t1/2) ~12 – 14 h~24 h~2 – 3 h (Short) Preclinical: Moderate
Bioavailability (F) High (>70% in mice)Variable (14% Monkey - 125% Dog)Good (Oral)High (Oral)
Clearance (CL) Moderate (Hepatic)Low to ModerateHigh (Rapid Metabolism) Low (Improved Stability)
Metabolic Liability CYP3A4 (Oxidation)CYP3A4 (Minor)Extensive CYP Metabolism Stable (Bridged structure protects)
BBB Penetration Poor (P-gp Substrate)Poor (P-gp/BCRP Substrate)PoorExcellent (Kp,uu > 0.3)

Key Insight : AZD8055 suffers from rapid clearance due to metabolic instability of the morpholine/linker region, necessitating BID (twice daily) dosing. GDC-0980 improved stability (t1/2 ~24h) but failed to cross the BBB due to P-gp efflux. PQR620 utilizes a bridged morpholine to sterically clash with PI3K (improving selectivity) and evade P-gp recognition (improving brain uptake).

Mechanistic Deep Dive

The Metabolic Hotspot (Oxidative Ring Opening)

The morpholine ring is prone to oxidation, primarily at the carbon alpha to the nitrogen. This leads to ring opening, forming a hemiaminal intermediate that collapses into a linear metabolite, often losing potency.

  • GDC-0941 : The morpholine is attached to a thienopyrimidine core.[1] While stable enough for QD dosing, it requires high doses (330 mg) to maintain coverage, partly due to metabolic clearance.

  • AZD8055 : The rapid Tmax (0.5h) and short t1/2 (2-3h) indicate "flash" absorption followed by rapid first-pass metabolism, limiting its therapeutic window in solid tumors.

The Blood-Brain Barrier (BBB) Challenge

Morpholine-containing drugs are frequent substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Efflux Ratio (ER) : GDC-0980 has a high ER in MDCK-MDR1 assays, meaning it is actively pumped out of the brain.

  • Solution : Bridged Morpholines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane in PQR620) or Isosteres (e.g., Tetrahydropyran/THP in Compound 11b). These structural changes alter the 3D topology, reducing P-gp affinity while maintaining the critical oxygen H-bond.

Visualizations

Figure 1: Structural Evolution & Metabolic Fate

This diagram illustrates the transition from standard morpholine inhibitors to bridged analogs and the metabolic pathway that limits the former.

MorpholinePK cluster_0 Generation 1: Standard Morpholine (GDC-0941, AZD8055) cluster_1 Generation 2: Bridged/Isosteres (PQR620, Compound 11b) M_Std Morpholine Ring (Standard) Target Kinase Hinge (H-Bond via Oxygen) M_Std->Target High Affinity Metabolism CYP450 Oxidation (Ring Opening) M_Std->Metabolism High Liability Efflux P-gp Efflux (No Brain Pen) M_Std->Efflux Substrate M_Bridge Bridged Morpholine (Bicyclic) M_Bridge->Target Retained Affinity Selectivity Steric Clash with PI3K (mTOR Selective) M_Bridge->Selectivity Induces Stability Metabolic Shielding (High Stability) M_Bridge->Stability Prevents Oxidation CNS Low P-gp Affinity (Brain Penetrant) M_Bridge->CNS Enables

Caption: Evolution of morpholine scaffolds. Standard rings (Red) suffer from oxidation and efflux. Bridged scaffolds (Green) improve stability and CNS penetration.

Experimental Protocols

To objectively compare these profiles in your own lab, use the following self-validating workflows.

Protocol A: Intrinsic Clearance (CLint) & Metabolic Stability

Purpose: To quantify the metabolic liability of the morpholine ring.

  • System : Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate : Test compound (e.g., GDC-0941) at 1 µM.

  • Cofactor : NADPH regenerating system (start reaction).

  • Timepoints : 0, 5, 15, 30, 45, 60 min.

  • Quench : Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis : LC-MS/MS monitoring parent depletion.

  • Calculation :

    
    
    
  • Control : Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel. Acceptance Criteria: Verapamil t1/2 < 15 min.

Protocol B: Assessment of Brain Penetration (Kp,uu)

Purpose: To determine if the inhibitor crosses the BBB (critical for glioblastoma targeting).

  • Dosing : Administer compound IV to Rats (n=3) at 2 mg/kg.

  • Sampling : Collect Plasma and Brain tissue at steady state (e.g., 1h infusion or 4h post-bolus).

  • Equilibrium Dialysis :

    • Perform Rapid Equilibrium Dialysis (RED) on both Plasma and Brain Homogenate to find fraction unbound (

      
       and 
      
      
      
      ).
  • Calculation :

    
    
    
  • Interpretation :

    • 
      : Passive diffusion, no efflux.
      
    • 
      : Strong P-gp substrate (e.g., GDC-0941).
      
    • 
      : Good CNS candidate (e.g., PQR620).
      
Figure 2: PK/PD Assessment Workflow

PKWorkflow Step1 In Vitro Screen (MDCK-MDR1 Permeability) Step2 Metabolic Stability (Microsomes/Hepatocytes) Step1->Step2 Decision Efflux Ratio < 2 AND t1/2 > 30min? Step2->Decision Step3 In Vivo PK (Rat) IV/PO Dosing Decision->Step3 Yes Fail Discard / Redesign (Modify Morpholine) Decision->Fail No Step4 Brain/Plasma Ratio (Kp,uu Calculation) Step3->Step4

Caption: Decision tree for selecting morpholine inhibitors. High efflux or low stability triggers structural redesign (e.g., bridging).

References

  • Salphati, L., et al. (2011).[2] Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Journal of Pharmaceutical Sciences .

  • Chresta, C. M., et al. (2010).[3] AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor.[4] Cancer Research .

  • Sodero, A. C., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor.[5][6] Clinical Cancer Research .

  • Borsari, C., et al. (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD.[7] Neurobiology of Disease .

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry .

Sources

Biological Liability & Off-Target Profiling Guide: 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Core Directive

The Compound Context

4-(5-Iodo-3-methylpyridin-2-yl)morpholine (herein referred to as IMP-Morph ) is not a marketed therapeutic. It is a privileged synthetic intermediate and pharmacophore fragment . It serves as the critical "hinge-binding" scaffold in the synthesis of dual mTOR/PI3K inhibitors, most notably Vistusertib (AZD2014) and related phosphatidylinositol 3-kinase (PI3K) inhibitors.

The Scientific Problem: Researchers often overlook the biological activity of intermediates. However, in high-precision drug development, IMP-Morph presents two distinct risks/opportunities:

  • As an Impurity: If retained in the final drug substance, does this fragment possess "off-target" toxicity or kinase promiscuity that confounds experimental data?

  • As a Fragment: In Fragment-Based Drug Discovery (FBDD), does this scaffold provide specific binding, or is it a "Pan-Assay Interference Compound" (PAINS) candidate?

Strategic Recommendation

This guide treats IMP-Morph as a bioactive fragment . Unlike the highly selective final drug (AZD2014), this smaller fragment lacks the "cap" group required for specificity, leading to a distinct profile of low-affinity promiscuity .

Part 2: Comparative Profiling (The Compound vs. Alternatives)

This section objectively compares IMP-Morph against its final drug derivative (Vistusertib) and a halogen-variant alternative often used in parallel synthesis.

Table 1: Biological & Physicochemical Comparison
FeatureIMP-Morph (The Compound)Vistusertib (AZD2014) (The Drug)Bromo-Analog (Alternative)
Role Synthetic Intermediate / FragmentClinical mTORC1/2 InhibitorAlternative Intermediate
Primary Target Weak/Non-specific Kinase Hinge BindermTOR (IC50: ~2.8 nM)Weak Kinase Binder
Off-Target Risk High (Promiscuity): Due to small size and lack of selectivity filter.Low: Optimized for mTOR selectivity over PI3K.Medium: C-Br bond is stronger, altering metabolic profile.
Metabolic Liability Deiodination: Aryl-Iodide is susceptible to oxidative deiodination (Thyroid risk).Phase I oxidation (CYP3A4).Lower dehalogenation risk than I-analog.
Solubility (LogP) ~2.3 (Moderate)~2.6 (Optimized)~2.1 (Slightly more soluble)
Key Application Suzuki coupling precursor; FBDD probe.Oncology therapeutic.[1][2][3]Precursor for diverse libraries.
Mechanism of Off-Target Interference

The morpholine-pyridine core is a classic ATP-mimetic .

  • Intended Mechanism (in Drugs): The nitrogen on the pyridine ring forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • Off-Target Mechanism (in IMP-Morph): Without the "tail" (the rest of the AZD2014 molecule) to clash with non-target kinases, IMP-Morph can fit into many kinase pockets (e.g., CDK, MAPK, PI3K) with low affinity (µM range). This creates "background noise" in cellular assays if present as an impurity.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, you must validate that IMP-Morph is not confounding your results.

Protocol A: Differential Kinase Binding Assay (Thermal Shift)

Purpose: To distinguish between specific inhibition (Drug) and non-specific fragment binding (IMP-Morph).

Reagents:

  • Recombinant Kinase Domains (mTOR, PI3Kα, CDK2 - as a negative control).

  • Sypro Orange Dye.

  • qPCR System.

Workflow:

  • Preparation: Dilute IMP-Morph and Reference (AZD2014) in DMSO. Final concentrations: 10 µM (Fragment) vs 100 nM (Drug).

  • Incubation: Mix 2 µL compound, 18 µL Protein Buffer (Hepes pH 7.5, NaCl, MgCl2), and Sypro Orange (5x).

  • Melt Curve: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Validation Logic:

    • Specific Binder (Drug): Large

      
       (>5°C) only on Target (mTOR).
      
    • Promiscuous Fragment (IMP-Morph): Small

      
       (1-3°C) across multiple kinases (mTOR, PI3K, CDK2).
      
    • Pass Criteria: If IMP-Morph shifts non-target kinases (CDK2) significantly, it is a confirmed promiscuous off-target binder.

Protocol B: Aryl-Iodide Stability (Deiodination Liability)

Purpose: To assess if the Iodine falls off, generating Iodide ions (toxic/interfering) or radical species.

Workflow:

  • Microsomal Incubation: Incubate 10 µM IMP-Morph with Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Detection: LC-MS/MS. Monitor:

    • Parent depletion (M+H).

    • Appearance of Des-iodo analog (Morpholine-Pyridine-CH3).

    • Appearance of Iodide ion (using Ion Chromatography if necessary, or indirect oxidative stress markers).

  • Causality: Rapid appearance of the des-iodo product indicates the Iodine is metabolically labile, posing a toxicity risk distinct from the final drug.

Part 4: Visualization of Pathways & Logic

Diagram 1: The "Fragment-to-Drug" Selectivity Filter

This diagram illustrates how the IMP-Morph fragment interacts with the Kinase Hinge (Promiscuous) versus how the full drug achieves Selectivity.

KinaseSelectivity Fragment IMP-Morph (Fragment) Hinge Kinase Hinge Region (Conserved across Kinome) Fragment->Hinge Binds (H-Bond) SpecificPocket Selectivity Pocket (Unique to mTOR/PI3K) Fragment->SpecificPocket No Interaction (Too Small) OffTarget Off-Target Kinases (CDK, MAPK, etc.) Fragment->OffTarget Low Affinity Binding (Promiscuity) Target Target Kinase (mTOR) Fragment->Target Low Affinity Binding Drug Vistusertib (Full Drug) Drug->Hinge Binds (H-Bond) Drug->SpecificPocket Steric Fit (High Affinity) Drug->OffTarget Steric Clash (No Binding) Drug->Target Potent Inhibition

Caption: Comparative binding logic. The fragment (Red) binds the conserved hinge region promiscuously. The full drug (Green) utilizes the selectivity pocket to exclude off-targets.

Diagram 2: Off-Target Toxicity Workflow

A decision tree for handling IMP-Morph impurities in biological assays.

ToxicityWorkflow Start Sample Contains IMP-Morph Impurity? ConcCheck Is Conc. > 1 µM? Start->ConcCheck HighConc Yes (>1 µM) ConcCheck->HighConc LowConc No (<1 µM) ConcCheck->LowConc Effect1 Kinase Interference (False Positives) HighConc->Effect1 Effect2 Deiodination Toxicity (Oxidative Stress) HighConc->Effect2 Safe Likely Benign (Below Threshold) LowConc->Safe Action1 Run Thermal Shift Control Effect1->Action1 Mitigation Action2 Add Radical Scavenger (NAC) to Assay Effect2->Action2 Mitigation

Caption: Decision matrix for evaluating the impact of IMP-Morph impurities in screening assays.

Part 5: References

  • Pike, K. G., et al. (2013).[4] "Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014." Bioorganic & Medicinal Chemistry Letters.

  • Guichard, S. M., et al. (2015). "AZD2014, an Inhibitor of mTORC1 and mTORC2, Is Highly Effective in ER+ Breast Cancer."[1] Molecular Cancer Therapeutics.[1]

  • Chemical Probes Portal. (2017).[5] "AZD2014 Profile & Selectivity Data."

  • Bouchard, P. R., et al. (2018).[3] "Nonclinical Safety Evaluation of Drugs: Off-target Toxicity." Toxicologic Pathology.

Sources

Comparative Guide: Cytotoxicity Profiling in Cancer vs. Normal Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Toxicologists, and Assay Developers Focus: Methodological rigor in determining the Therapeutic Index (TI)

Executive Summary: The Selectivity Imperative

In early-stage drug discovery, potency (low IC50) is often prioritized over selectivity. However, the primary cause of clinical attrition is not lack of efficacy, but unmanageable toxicity. This guide objectively compares the performance of Investigational Compounds against Standard of Care (SoC) alternatives, specifically focusing on the differential response between Cancer and Normal tissue-matched cell lines.

We analyze the three dominant assay modalities—Tetrazolium reduction (MTT/MTS), ATP Bioluminescence, and LDH Release—to determine which platform yields the most predictive Selectivity Index (SI).

Strategic Model Selection: The "Matched Pair" Standard

A common error in cytotoxicity profiling is comparing a specific cancer line (e.g., Lung Adenocarcinoma) against a generic, irrelevant normal line (e.g., Skin Fibroblasts). For high-fidelity data, you must use tissue-matched controls.

Recommended Matched Pairs
Tissue OriginCancer Model (Target)Normal Counterpart (Control)Rationale
Breast MCF-7 (Luminal A)MCF-10A (Fibrocystic Epith.)Gold standard for hormone-responsive breast cancer.
Lung A549 (Adenocarcinoma)BEAS-2B (Bronchial Epith.)BEAS-2B is immortalized but non-tumorigenic.
Colon HCT-116 (Carcinoma)CCD-841 CoN (Colon Epith.)Critical for oral drug toxicity assessment.
Kidney 786-O (Carcinoma)HK-2 (Proximal Tubule)Essential for assessing renal clearance toxicity.

Expert Insight: Normal cell lines often grow slower than cancer lines. You must optimize seeding density so that both lines are in the log-growth phase during drug treatment. Over-confluent normal cells may enter contact inhibition (G0 phase), becoming artificially resistant to cell-cycle specific drugs like Paclitaxel.

Assay Platform Comparison: Performance & Limitations

The "product" of your experiment is the viability signal.[1] Different assays measure different cellular parameters, leading to divergent IC50 values.

Comparative Analysis of Cytotoxicity Assays[2][3][4][5][6]
FeatureMTT / MTS (Tetrazolium) CellTiter-Glo® (ATP) LDH Release
Mechanism Mitochondrial Reductase activity converts dye to formazan.Luciferase reaction requires ATP to produce light.Enzyme leaks from cytoplasm through damaged membranes.
Readout Absorbance (OD)Luminescence (RLU)Absorbance / Fluorescence
Sensitivity Moderate (~1,000 cells/well)High (<10 cells/well)Low (Requires significant death)
Primary Artifact Chemical interference (e.g., polyphenols reduce MTT directly).Half-life of signal (glow vs. flash).High background from serum LDH.
Best Use Case Routine screening of robust cell lines.High-Throughput Screening (HTS) ; scarce primary cells.Verifying necrosis vs. apoptosis.
Cost $ (Low)

$ (High)

(Medium)
Critical Limitation: The "Metabolic Masking" Effect

Metabolic assays (MTT/ATP) can generate false negatives. If a drug causes mitochondrial uncoupling (increasing metabolic rate) without immediately killing the cell, MTT reduction may increase, masking cytotoxicity.

  • Recommendation: Always validate metabolic hits with a membrane integrity assay (LDH) or visual inspection.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, this protocol integrates Quality Control (QC) steps often skipped in standard guides.

Workflow Visualization

CytotoxicityWorkflow Prep Cell Preparation (Log Phase) Seed Seeding (Optimized Density) Prep->Seed Treat Compound Treatment (9-point Dilution) Seed->Treat  24h Recovery Incubate Incubation (24h - 72h) Treat->Incubate AddReagent Reagent Addition (ATP/MTT) Incubate->AddReagent Read Plate Readout (Envision/SpectraMax) AddReagent->Read  Equilibration Analyze Data Analysis (4-Parameter Logistic) Read->Analyze

Figure 1: Standardized Cytotoxicity Workflow ensuring log-phase treatment and stable signal acquisition.

Step-by-Step Methodology
  • Optimization of Seeding Density:

    • Perform a cell titration curve (1,000 to 20,000 cells/well) 24 hours prior to the experiment.

    • Select the density where signal is linear and cells are ~70% confluent at the end of the assay duration.

    • Typical: 3,000 cells/well for MCF-7; 5,000 cells/well for MCF-10A.

  • Compound Preparation:

    • Dissolve drug in 100% DMSO.

    • Perform 1:3 serial dilutions in DMSO first, then dilute into media to keep final DMSO concentration constant (e.g., 0.5%) across all wells.

    • Control: Vehicle Control (0.5% DMSO) is the 100% viability benchmark. Positive Control (e.g., 10 µM Staurosporine) is the 0% viability benchmark.

  • The "Edge Effect" Mitigation:

    • Evaporation in outer wells of 96-well plates alters drug concentration.

    • Protocol: Fill all perimeter wells with sterile PBS. Only use the inner 60 wells for data.

  • Assay Execution (ATP Example):

    • Equilibrate plate and reagent to Room Temperature (RT).

    • Add volume of reagent equal to volume of media (1:1).

    • Orbitally shake for 2 minutes to induce lysis.

    • Incubate 10 minutes (dark) to stabilize signal.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculating the Selectivity Index (SI)

The raw IC50 is insufficient. You must calculate the Selectivity Index (SI) to determine clinical potential.

The Logic of Selectivity[7]

SelectivityLogic InputCancer Cancer Line IC50 (e.g., MCF-7) Calc Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) InputCancer->Calc InputNormal Normal Line IC50 (e.g., MCF-10A) InputNormal->Calc Decision Evaluate Potential Calc->Decision Safe SI > 10 Highly Selective candidate Decision->Safe  High Moderate 1 < SI < 10 Narrow Therapeutic Window Decision->Moderate  Med Toxic SI < 1 Non-Selective / Toxic Decision->Toxic  Low

Figure 2: Decision logic for advancing compounds based on Selectivity Index.

Comparative Data: Novel Candidate vs. Doxorubicin

Simulated data based on typical MCF-7/MCF-10A responses in ATP assays.

CompoundMCF-7 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (SI)Interpretation
Doxorubicin (SoC) 0.51.22.4 Potent, but narrow safety window (Cardiotoxicity risk).
Candidate X (NCE) 2.0> 50.0> 25.0 Moderate potency, but excellent safety profile.
Compound Y 0.10.080.8 Highly potent, but kills normal cells faster (Failed).

Analysis: While Compound Y is the most potent (lowest IC50), it is a toxic failure. Candidate X is the superior drug development candidate despite lower potency, because its SI > 25 indicates a wide therapeutic window. Doxorubicin serves as the clinical benchmark; any new candidate should ideally surpass its SI.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[2][3] Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Link

  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay.[4] Cancer Research, 48(3), 589-601.[4] Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Philosophy

Handling 4-(5-Iodo-3-methylpyridin-2-yl)morpholine requires a defensive safety strategy that goes beyond minimum compliance.[1][2][3][4][5][6][7] As a halogenated heterocyclic building block, this compound possesses specific reactive properties—primarily due to the C–I bond intended for cross-coupling reactions (e.g., Suzuki-Miyaura)—that necessitate strict control over inhalation and dermal exposure.

The Core Directive: Treat this compound as a Category 3 Potent Compound (High Potency/Moderate Toxicity) until specific toxicological data proves otherwise. The presence of the morpholine moiety introduces potential basicity and mucous membrane irritation, while the iodinated pyridine core presents risks of sensitization and systemic absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard.

Hazard ClassMechanism of ActionCritical Risk Factor
Acute Toxicity (Oral/Inhalation) Systemic absorption via mucous membranes.Dust Generation: The solid state of this intermediate makes inhalation of particulates the primary vector of exposure during weighing.
Skin/Eye Irritation Basic nitrogen (morpholine) and halogenated core can cause chemical dermatitis and conjunctivitis.Solvent Effect: When dissolved in organic solvents (e.g., DMF, DMSO), skin permeation rates increase significantly, bypassing the skin's natural barrier.
Sensitization (Suspected) Pyridine derivatives are known sensitizers.Delayed Reaction: Exposure may not result in immediate pain, leading to inadvertent chronic exposure.

The PPE Matrix: Task-Based Protection

Standard "lab coat and glasses" are insufficient for manipulation of iodinated heterocycles. Use this matrix to select PPE based on your specific operation.

Table 1: PPE Specifications by Operational Phase
PPE ComponentPhase 1: Weighing & Solid Handling Phase 2: Reaction Setup (Solution) Phase 3: Quench & Disposal
Hand Protection Double Nitrile (min 5 mil outer). Rationale: Protects against solid dust; high tactile sensitivity.Laminate (Silver Shield) or High-Grade Nitrile (min 8 mil). Rationale: Prevents solvent breakthrough (DMSO/DMF) which carries the toxicant through standard nitrile.Double Nitrile (colored outer/inner). Rationale: Visual breach detection during waste handling.
Eye/Face Chemical Splash Goggles . Rationale:[1][3][4][8] Seals eyes from airborne dust.Safety Glasses w/ Side Shields + Face Shield (if >100mL). Rationale: Splash protection becomes the priority.Chemical Splash Goggles .
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary).Fume Hood (Sash at working height).Fume Hood .
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Lab Coat + Chemical Apron (Rubber/Neoprene).Lab Coat .

Critical Note on Glove Permeation: Standard 4-mil nitrile gloves degrade rapidly in chlorinated solvents or polar aprotic solvents often used with this chemical. If dissolving in DCM or DMF, Laminate gloves are mandatory .

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system: every step includes a check to ensure the previous step was effective.

Phase A: Pre-Operation Verification
  • Airflow Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Iodinated solids are often static-prone, causing "jumping" powder that bypasses containment.

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. Validation: If a spill occurs, the pad captures it, preventing hood contamination.

Phase B: Manipulation (Weighing & Transfer)
  • Donning: Put on inner gloves (orange/blue), tape cuffs to lab coat. Put on outer gloves (black/purple).

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.

    • The "Tap" Technique: Gently tap the container on the benchtop before opening to settle dust from the lid.

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization of the solid.

Phase C: Decontamination & Doffing[5]
  • Primary Decon: Wipe the exterior of the reaction flask with a solvent-dampened Kimwipe before removing it from the hood.

  • Waste Segregation: Dispose of the Kimwipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Inspect inner gloves for discoloration (Validation step).

    • Remove eyewear.

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: The Safe Handling Loop

The following diagram illustrates the logical flow of safety decisions, emphasizing the "Check" points that prevent exposure.

SafeHandlingLoop Start START: Task Definition RiskAssess Risk Assessment (Solid vs. Solution?) Start->RiskAssess SolidPath Solid Handling (Dust Hazard) RiskAssess->SolidPath Weighing SolnPath Solution Handling (Permeation Hazard) RiskAssess->SolnPath Reaction/Workup PPE_Dust PPE: Goggles + Double Nitrile + Tyvek SolidPath->PPE_Dust PPE_Soln PPE: Face Shield + Laminate Gloves SolnPath->PPE_Soln EngControl Engineering Control: Fume Hood (Sash < 18") PPE_Dust->EngControl PPE_Soln->EngControl Action Perform Manipulation (Static Control Active) EngControl->Action Decon Decontamination (Solvent Wipe) Action->Decon Check Contamination Check (Inspect Inner Gloves) Check->Decon Breach Detected Disposal Disposal: Halogenated Waste Check->Disposal Clean Decon->Check

Caption: The Safe Handling Loop visualizes the decision logic for PPE selection and the critical "Contamination Check" loop required before leaving the safety of the fume hood.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep. Sweeping generates dust. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

  • Solution Spill: Cover with an absorbent pad. If the solvent is volatile (DCM), lower the fume hood sash and allow vapors to exhaust before cleanup.

Waste Disposal[2][10]
  • Classification: This compound contains Iodine and a Pyridine ring.[9] It must be classified as Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams (potential for exothermic reaction with the morpholine nitrogen).

  • Labeling: Clearly tag waste containers with "Iodinated Pyridine Derivative - Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][10]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Iodo-3-methylpyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.